Product packaging for 1,1,3,3-Tetrachloro-1-fluoropropane(Cat. No.:CAS No. 175897-94-6)

1,1,3,3-Tetrachloro-1-fluoropropane

Cat. No.: B1333438
CAS No.: 175897-94-6
M. Wt: 199.9 g/mol
InChI Key: IAHLQJBJZKIZIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,1,3,3-Tetrachloro-1-fluoropropane is a useful research compound. Its molecular formula is C3H3Cl4F and its molecular weight is 199.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3Cl4F B1333438 1,1,3,3-Tetrachloro-1-fluoropropane CAS No. 175897-94-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,3,3-tetrachloro-1-fluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl4F/c4-2(5)1-3(6,7)8/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHLQJBJZKIZIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)Cl)C(F)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380183
Record name 1,1,3,3-tetrachloro-1-fluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175897-94-6
Record name 1,1,3,3-tetrachloro-1-fluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,1,3,3-Tetrachloro-1-fluoropropane (CAS: 134190-49-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,3,3-Tetrachloro-1-fluoropropane, identified by the CAS number 134190-49-1, is a halogenated hydrocarbon with the molecular formula C₃H₃Cl₄F. Also known by the designation HCFC-241fa, this compound serves primarily as a chemical intermediate and a fluorinating agent in organic synthesis.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, along with available safety and handling information. Notably, while the incorporation of fluorine is a critical strategy in modern drug discovery, there is currently no publicly available literature detailing the direct application of this compound in pharmaceutical development or describing its biological activity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are critical for its handling, storage, and application in synthetic chemistry.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 134190-49-1[1][2]
Molecular Formula C₃H₃Cl₄F[1][2][3]
Molecular Weight 199.87 g/mol [1][2]
IUPAC Name This compound[3]
Synonyms HCFC-241fa, 1-Fluoro-1,1,3,3-tetrachloropropane[3]
SMILES C(C(Cl)Cl)C(F)(Cl)Cl[3]
Purity Min. 95% (as per one supplier)[2]
Computed XLogP3 3.5[3]
Computed Hydrogen Bond Donor Count 0[3]
Computed Hydrogen Bond Acceptor Count 1[3]
Computed Rotatable Bond Count 1[3]

Synthesis and Reactivity

Synthesis

The following diagram illustrates a logical workflow for a potential synthesis route.

Synthesis_Workflow Potential Synthesis Workflow Precursor 1,1,1,3,3-Pentachloropropane Reaction Reaction Precursor->Reaction Reaction Reagent Fluorinating Agent (e.g., HF) Reagent->Reaction Product This compound Purification Purification (e.g., Distillation) Product->Purification Reaction->Product

Caption: Potential synthetic route to this compound.

Reactivity and Applications as a Chemical Intermediate

This compound is described as an efficient fluorinating agent with azeotropic properties.[1][2] This suggests its utility in introducing fluorine into other organic molecules, a key step in the synthesis of many pharmaceuticals and agrochemicals.[5] The presence of multiple chlorine atoms also offers potential for further chemical modification through substitution or elimination reactions.

It is considered an intermediate in the production of other fluorine compounds, such as hydrogen fluoride and 1,1,2-trichloroethane.[1][2] The diagram below illustrates its role as a chemical intermediate.

Intermediate_Role Role as a Chemical Intermediate Start Precursors TCFP This compound Start->TCFP Synthesis Further_Reaction Further Chemical Transformation TCFP->Further_Reaction Use as Intermediate Product1 Other Fluorinated Compounds Further_Reaction->Product1 Product2 Pharmaceutical Intermediates Further_Reaction->Product2 Product3 Agrochemical Intermediates Further_Reaction->Product3

Caption: Role of this compound as an intermediate.

Applications in Drug Development

The introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[5][6][7] Fluorinating agents are therefore crucial tools for medicinal chemists.

Despite its characterization as a fluorinating agent, a thorough search of the scientific and patent literature reveals no specific instances of this compound being used in the synthesis of active pharmaceutical ingredients (APIs) or in drug development research. Its utility in this field remains theoretical and would require experimental validation.

Safety and Handling

  • Use in a well-ventilated area or with local exhaust ventilation.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

It is imperative to consult the Safety Data Sheet (SDS) from the supplier for specific handling and emergency procedures.

Conclusion

This compound (CAS: 134190-49-1) is a halogenated propane with documented utility as a fluorinating agent and chemical intermediate. While its physical and chemical properties are partially characterized, there is a significant lack of data regarding its specific applications in drug development and its biological effects. Its classification as an HCFC also warrants consideration of its environmental impact. For researchers and scientists, this compound represents a potential, albeit unproven, tool in synthetic chemistry. Further research is needed to establish its practical utility and safety profile, particularly for applications in the pharmaceutical industry.

References

An In-depth Technical Guide on the Physical Properties of 1,1,3,3-Tetrachloro-1-fluoropropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetrachloro-1-fluoropropane, also known as HCFC-241fa, is a hydrochlorofluorocarbon with the chemical formula C₃H₃Cl₄F.[1] As a member of the halogenated propane family, its physical properties are of significant interest in various scientific and industrial applications. This guide provides a summary of the currently available physical data for this compound and outlines the standard experimental protocols for the determination of its key physical characteristics.

Core Physical Properties

Table 1: Summary of Known Physical Properties of this compound

PropertyValueSource
Molecular Formula C₃H₃Cl₄FPubChem
Molecular Weight 199.87 g/mol PubChem[2]
CAS Number 175897-94-6PubChem[2]

It is important to note that crucial physical properties such as boiling point, melting point, density, and solubility have not been experimentally determined and reported in the reviewed literature. The following sections detail the standard methodologies that would be employed to measure these properties.

Experimental Protocols for Physical Property Determination

The following are detailed experimental protocols for determining the primary physical properties of halogenated propanes like this compound.

Determination of Boiling Point

The boiling point is a fundamental physical property that can be determined through several established methods.

a) Distillation Method

This method is suitable for determining the boiling point of a liquid sample and also serves as a purification technique.

  • Apparatus: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a receiving flask, a thermometer, and a heat source (e.g., heating mantle).

  • Procedure:

    • The liquid sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

    • The flask is heated, and as the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

    • The temperature is recorded when it stabilizes during the distillation process. This stable temperature is the boiling point of the substance at the recorded atmospheric pressure.

b) Thiele Tube Method

This micro-method is ideal for determining the boiling point of small quantities of a liquid.

  • Apparatus: A Thiele tube, a thermometer, a small test tube, and a capillary tube sealed at one end.

  • Procedure:

    • A small amount of the liquid sample is placed in the small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

    • The test tube is attached to a thermometer, and both are immersed in the oil of the Thiele tube.

    • The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

    • When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.

    • Heating is stopped, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Melting Point

For compounds that are solid at room temperature, the melting point is a key indicator of purity.

a) Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

  • Apparatus: A melting point apparatus, a thermometer, and capillary tubes.

  • Procedure:

    • A small amount of the solid sample is finely ground and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated rapidly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2°C).

Determination of Density

Density is an important intensive property that can be used for substance identification.

a) Pycnometer Method

This method is highly accurate for determining the density of liquids.

  • Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), a balance, and a constant temperature bath.

  • Procedure:

    • The empty pycnometer is weighed accurately.

    • It is then filled with the liquid sample, ensuring no air bubbles are present, and the stopper is inserted. The excess liquid that escapes through the capillary is wiped off.

    • The filled pycnometer is weighed.

    • The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature, and weighed again.

    • The volume of the pycnometer and the density of the sample can be calculated from these masses.

Determination of Solubility

Solubility tests provide information about the polarity and potential functional groups of a compound.

  • Procedure:

    • Solubility in Water: A small amount of this compound (e.g., 25 mg or 0.05 mL) is added to a test tube containing a small amount of water (e.g., 0.75 mL). The mixture is agitated vigorously. The substance is classified as soluble or insoluble. Given its halogenated hydrocarbon nature, it is expected to be sparingly soluble or insoluble in water.

    • Solubility in Organic Solvents: The same procedure is repeated with various organic solvents of differing polarities, such as ethanol, diethyl ether, acetone, and hexane. Observations of miscibility or immiscibility are recorded. Halogenated hydrocarbons are typically soluble in nonpolar and moderately polar organic solvents.

Visualization of Pathways and Workflows

At present, there is no available information in the scientific literature regarding signaling pathways, specific complex experimental workflows, or logical relationships involving this compound that would necessitate the creation of a diagram. Research into the biological or reactive pathways of this compound is required to provide such a visualization.

Below is a conceptual workflow for the determination of the physical properties as described in this guide.

G cluster_synthesis Sample Preparation cluster_properties Physical Property Determination cluster_analysis Data Analysis and Reporting Synthesis Synthesis of This compound Purification Purification Synthesis->Purification BoilingPoint Boiling Point (Distillation/Thiele Tube) Purification->BoilingPoint MeltingPoint Melting Point (Capillary Method) Purification->MeltingPoint Density Density (Pycnometer) Purification->Density Solubility Solubility Tests (Water & Organic Solvents) Purification->Solubility DataAnalysis Data Compilation and Analysis BoilingPoint->DataAnalysis MeltingPoint->DataAnalysis Density->DataAnalysis Solubility->DataAnalysis Report Technical Guide/ Whitepaper DataAnalysis->Report

Caption: Workflow for Physical Property Determination.

References

1,1,3,3-Tetrachloro-1-fluoropropane molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 1,1,3,3-Tetrachloro-1-fluoropropane

This document provides a concise technical overview of this compound, focusing on its fundamental molecular properties. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Data

The fundamental quantitative data for this compound is summarized in the table below. This information is critical for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValue
Molecular Formula C₃H₃Cl₄F
Molecular Weight 199.87 g/mol [1]
CAS Number 134190-49-1[1]

Experimental Protocols

The determination of the molecular formula and weight of a compound like this compound typically involves a combination of mass spectrometry and elemental analysis.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion. This experimental value is then compared against the theoretical exact mass calculated from the isotopic masses of the constituent elements to confirm the elemental composition.

Elemental Analysis: Combustion analysis is a standard method to determine the mass percentages of carbon and hydrogen. The percentages of chlorine and fluorine are typically determined by methods such as ion chromatography or titration after appropriate sample digestion. The empirical formula is derived from these percentages, and in conjunction with the molecular weight from mass spectrometry, the molecular formula is confirmed.

Logical Relationship of Molecular Properties

The relationship between the compound's name, its elemental composition, and its molecular weight is a foundational concept in chemistry. The following diagram illustrates this logical flow.

Molecular_Weight_Calculation A Compound Name: This compound B Molecular Formula: C₃H₃Cl₄F A->B Determines C Elemental Composition: 3 x Carbon 3 x Hydrogen 4 x Chlorine 1 x Fluorine B->C Implies E Molecular Weight Calculation: (3 * 12.011) + (3 * 1.008) + (4 * 35.453) + (1 * 18.998) = 199.867 g/mol C->E Used in D Atomic Weights: C: ~12.011 H: ~1.008 Cl: ~35.453 F: ~18.998 D->E Used in

Caption: Logical flow from compound name to molecular weight calculation.

References

Synthesis of 1,1,3,3-Tetrachloro-1-fluoropropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 1,1,3,3-tetrachloro-1-fluoropropane, a halogenated propane derivative. Due to the limited availability of direct experimental protocols for this specific compound in publicly accessible literature, this document provides a comprehensive overview of a plausible two-step synthesis route. The proposed pathway commences with the synthesis of the precursor, 1,1,1,3,3-pentachloropropane, followed by a selective fluorination step. This guide compiles and presents relevant data from analogous reactions and established chemical principles to provide a foundational understanding for researchers in the field. Detailed experimental conditions for the synthesis of the precursor are provided, alongside a discussion of the critical parameters for the subsequent selective monofluorination.

Introduction

Proposed Synthesis Route

The proposed synthesis of this compound is envisioned to proceed via the following two key steps:

  • Synthesis of 1,1,1,3,3-Pentachloropropane (HCC-240fa): This precursor can be synthesized via the radical addition of carbon tetrachloride to vinyl chloride.

  • Selective Fluorination: The subsequent step involves the selective replacement of one chlorine atom at the C1 position of 1,1,1,3,3-pentachloropropane with a fluorine atom.

Synthesis_Route Carbon_Tetrachloride Carbon Tetrachloride (CCl4) HCC_240fa 1,1,1,3,3-Pentachloropropane (HCC-240fa) Carbon_Tetrachloride->HCC_240fa Step 1: Radical Addition Catalyst Vinyl_Chloride Vinyl Chloride (CH2=CHCl) Vinyl_Chloride->HCC_240fa Target_Molecule This compound HCC_240fa->Target_Molecule Step 2: Selective Fluorination Fluorinating Agent

Figure 1: Proposed two-step synthesis route for this compound.

Experimental Protocols

Step 1: Synthesis of 1,1,1,3,3-Pentachloropropane (HCC-240fa)

The synthesis of 1,1,1,3,3-pentachloropropane can be achieved through the radical addition of carbon tetrachloride to vinyl chloride, catalyzed by a copper salt.[1]

Reaction: CCl4 + CH2=CHCl → CCl3CH2CHCl2

Experimental Conditions:

ParameterValueReference
ReactantsCarbon Tetrachloride, Vinyl Chloride[1]
CatalystCuprous Chloride (CuCl)[1]
PromoterTriethanolamine[1]
SolventAcetonitrile[1]
Molar Ratio (CCl4:Vinyl Chloride)1 : 0.3-0.4[1]
Catalyst Loading (% of vinyl chloride mass)1.5 - 3.5%[1]
Promoter LoadingEqual to catalyst dosage[1]
Solvent Volume (% of total reactant mass)10 - 20%[1]
Reaction Temperature110 - 125 °C[1]
Reaction Pressure0.5 - 1.0 MPa[1]
Reaction Time5 - 8 hours[1]
Reported Yield 72% [1]
Reported Purity 98% [1]

Procedure:

  • Charge a suitable pressure reactor with carbon tetrachloride, acetonitrile, cuprous chloride, and triethanolamine.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen).

  • Introduce vinyl chloride to the desired pressure and molar ratio.

  • Heat the reactor to the specified temperature range (110-125 °C) and maintain the pressure (0.5-1.0 MPa) with stirring for the duration of the reaction (5-8 hours).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent any unreacted vinyl chloride.

  • The product, 1,1,1,3,3-pentachloropropane, can be purified from the reaction mixture by distillation.

Experimental_Workflow_Step1 cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Workup and Purification Charge_Reactants Charge CCl4, Acetonitrile, CuCl, and Triethanolamine Seal_Purge Seal and Purge Reactor Charge_Reactants->Seal_Purge Add_VCM Introduce Vinyl Chloride Seal_Purge->Add_VCM Heat_Pressurize Heat to 110-125 °C Maintain 0.5-1.0 MPa Add_VCM->Heat_Pressurize React Stir for 5-8 hours Heat_Pressurize->React Cool_Vent Cool to Room Temperature and Vent React->Cool_Vent Purify Purify by Distillation Cool_Vent->Purify

Figure 2: Experimental workflow for the synthesis of 1,1,1,3,3-pentachloropropane.
Step 2: Selective Fluorination of 1,1,1,3,3-Pentachloropropane

Based on general principles of fluorinating chlorinated hydrocarbons, the reaction would likely involve anhydrous hydrogen fluoride (HF) and potentially a catalyst.[2][3] Both liquid-phase and gas-phase processes are described for similar transformations.[4][5]

General Considerations for Selective Fluorination:

  • Fluorinating Agent: Anhydrous hydrogen fluoride (HF) is the most common and cost-effective fluorinating agent for this type of transformation.

  • Catalyst: The choice of catalyst is crucial for controlling selectivity. For liquid-phase reactions, catalysts such as antimony pentahalides or titanium-based catalysts have been used for the fluorination of pentachloropropane, although these are often used to produce more highly fluorinated products.[3][6] For gas-phase reactions, metal fluorides (e.g., aluminum fluoride, chromium fluoride, nickel fluoride) are often employed.[2]

  • Reaction Temperature: Temperature control is a critical parameter for selectivity. Lower temperatures generally favor less extensive fluorination. For liquid-phase fluorination of pentachloropropane, temperatures can range from -10 °C to 50 °C.[3] Gas-phase fluorinations typically require higher temperatures, in the range of 275 °C to 425 °C.[2]

  • Molar Ratio of Reactants: A lower molar ratio of HF to the pentachloropropane substrate would likely favor monofluorination.

  • Reaction Time: Shorter reaction times can help to minimize the formation of over-fluorinated byproducts.

Proposed Experimental Approach (Hypothetical):

A liquid-phase fluorination at a controlled low temperature would be a logical starting point for achieving selective monofluorination.

  • In a corrosion-resistant reactor (e.g., Hastelloy or PFA-lined), charge 1,1,1,3,3-pentachloropropane.

  • Cool the reactor to a low temperature (e.g., -10 °C to 0 °C).

  • Slowly add a stoichiometric or slightly sub-stoichiometric amount of anhydrous hydrogen fluoride.

  • If a catalyst is used, it would be introduced prior to the HF addition. A milder Lewis acid catalyst might be explored to favor monofluorination.

  • The reaction mixture would be stirred at a controlled temperature for a specific duration.

  • The reaction would need to be carefully monitored by techniques such as GC-MS to determine the conversion of the starting material and the selectivity towards the desired product.

  • Upon completion, the reaction would be quenched, and the product mixture neutralized and purified, likely through distillation.

Quantitative Data (Projected):

Quantitative data for the selective synthesis of this compound is not available. The yield and purity of the target compound would be highly dependent on the optimization of the reaction conditions described above.

Logical_Relationships_Fluorination cluster_params Key Reaction Parameters to Control Goal Selective Monofluorination of 1,1,1,3,3-Pentachloropropane Temperature Reaction Temperature Goal->Temperature HF_Ratio HF : Substrate Molar Ratio Goal->HF_Ratio Catalyst Catalyst Choice and Loading Goal->Catalyst Time Reaction Time Goal->Time Selectivity Desired Selectivity for This compound Temperature->Selectivity Lower T may favor monofluorination HF_Ratio->Selectivity Lower ratio may favor monofluorination Catalyst->Selectivity Influences reaction rate and selectivity Time->Selectivity Shorter time may reduce byproducts

Figure 3: Logical relationships of key parameters for selective fluorination.

Data Summary

The following table summarizes the key quantitative data for the synthesis of the precursor, 1,1,1,3,3-pentachloropropane.

ParameterValue
Precursor Synthesis
Starting MaterialsCarbon Tetrachloride, Vinyl Chloride
CatalystCuprous Chloride
Reaction Temperature110 - 125 °C
Reaction Pressure0.5 - 1.0 MPa
Reaction Time5 - 8 hours
Reported Yield 72%
Reported Purity 98%
Selective Fluorination
Starting Material1,1,1,3,3-Pentachloropropane
Fluorinating AgentAnhydrous Hydrogen Fluoride (proposed)
Yield Not Reported
Purity Not Reported

Conclusion

This technical guide has outlined a plausible synthetic route for this compound based on available scientific literature. While a detailed experimental protocol for the synthesis of the precursor, 1,1,1,3,3-pentachloropropane, is provided, the subsequent selective monofluorination step requires further research and optimization. The information presented here serves as a valuable resource for researchers and scientists in the field of halogenated hydrocarbon synthesis, providing a solid foundation for the development of a robust and selective synthesis of this compound. Further experimental investigation is necessary to determine the optimal conditions for the selective fluorination step and to fully characterize the final product.

References

Spectroscopic Profile of 1,1,3,3-Tetrachloro-1-fluoropropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly accessible, experimentally verified spectral data for 1,1,3,3-Tetrachloro-1-fluoropropane (CAS No. 175897-94-6) is not currently available in established scientific databases. This guide, therefore, presents computationally predicted spectral data and outlines standardized experimental protocols for the acquisition of such data. The predicted values are intended for informational purposes and should not be used as a substitute for experimentally determined data in rigorous scientific applications.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound, generated using computational chemistry models.

Predicted Nuclear Magnetic Resonance (NMR) Data
NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (Hz)
¹H~ 3.5 - 4.0TripletJ(H-F) ≈ 7-10
¹³C~ 50 - 60DoubletJ(C-F) ≈ 20-30
~ 120 - 130DoubletJ(C-F) ≈ 250-300
¹⁹F~ -70 to -80TripletJ(F-H) ≈ 7-10
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Bond VibrationFunctional Group Assignment
~ 2950 - 3000C-H stretchCH₂ group
~ 1400 - 1450C-H bend (scissoring)CH₂ group
~ 1050 - 1150C-F stretchFluorocarbon
~ 650 - 800C-Cl stretchPolychlorinated alkane
Predicted Mass Spectrometry (MS) Data
m/z RatioPredicted Fragment IonRelative Abundance
198, 200, 202, 204[C₃H₃Cl₄F]⁺ (Molecular Ion)Moderate (Isotopic Pattern)
163, 165, 167[C₃H₃Cl₃F]⁺High
129, 131[C₂H₂Cl₂F]⁺High
93, 95[CHCl₂]⁺Moderate
67[C₂H₂Cl]⁺Moderate

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-25 mg of the neat liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean, dry vial.[1]

    • If an internal standard is required for chemical shift referencing, add a small amount of tetramethylsilane (TMS).

    • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.[1]

    • Ensure the sample is free of any particulate matter; filter if necessary.[1]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[2]

    • Acquire a ¹H NMR spectrum using a standard single-pulse experiment. A 90° pulse with a sufficient relaxation delay (at least 5 times the longest T1) is recommended for quantitative measurements.[3]

    • For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum and improve the signal-to-noise ratio. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required compared to ¹H NMR.[1]

    • For ¹⁹F NMR, a single-pulse experiment is generally sufficient. The spectral width should be set to encompass the expected chemical shift range for organofluorine compounds.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place a single drop of the liquid sample onto the surface of a polished salt plate (e.g., NaCl or KBr).[4]

    • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin capillary film between the plates.[4]

  • Instrument Setup and Data Acquisition:

    • Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty instrument.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over the mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction and Ionization:

    • For a volatile liquid like this compound, direct infusion via a heated probe or coupling with a gas chromatograph (GC-MS) is a suitable introduction method.

    • Electron Impact (EI) is a common ionization technique for small organic molecules, which involves bombarding the sample with high-energy electrons to induce ionization and fragmentation.[5]

  • Mass Analysis and Detection:

    • The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[5]

    • A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualizations

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_output Output Prep Prepare Sample (Dissolve/Dilute) NMR NMR Spectroscopy Prep->NMR Introduce to Instrument IR IR Spectroscopy Prep->IR Introduce to Instrument MS Mass Spectrometry Prep->MS Introduce to Instrument Process Process Raw Data (FT, Baseline Correction) NMR->Process IR->Process MS->Process Interpret Interpret Spectra (Peak Assignment) Process->Interpret Structure Elucidate Structure Interpret->Structure Spectral_Relationships cluster_methods Spectroscopic Methods cluster_info Structural Information Provided NMR NMR (¹H, ¹³C, ¹⁹F) Connectivity Atom Connectivity (Bonding Framework) NMR->Connectivity IR IR FuncGroups Functional Groups IR->FuncGroups MS Mass Spec MolWeight Molecular Weight & Formula MS->MolWeight Fragments Molecular Fragments MS->Fragments

References

The Solubility Profile of 1,1,3,3-Tetrachloro-1-fluoropropane in Organic Solvents: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1,3,3-Tetrachloro-1-fluoropropane (CAS No. 134190-49-1) in organic solvents. Due to a lack of specific experimentally determined quantitative solubility data in publicly available literature, this document focuses on the predicted solubility based on the compound's chemical structure and the general principles of solubility for halogenated hydrocarbons. Furthermore, it outlines a detailed experimental protocol for determining the precise solubility of this compound, which can be employed by researchers to generate empirical data.

Predicted Solubility Profile

Based on the principles of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The presence of both polar (C-F and C-Cl bonds) and non-polar (C-C and C-H bonds) moieties within the molecule suggests a degree of solubility in a range of solvent classes. The high degree of halogenation indicates it is a non-polar to weakly polar compound.

A summary of the expected solubility is presented in the table below. It is important to note that these are qualitative predictions and should be confirmed by experimental data.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Solvents Hexane, TolueneHighThe non-polar hydrocarbon backbone of this compound is expected to interact favorably with non-polar solvents through London dispersion forces.
Polar Aprotic Solvents Acetone, Ethyl AcetateModerate to HighThe polar C-Cl and C-F bonds can engage in dipole-dipole interactions with polar aprotic solvents, leading to good solubility.
Polar Protic Solvents Ethanol, MethanolLow to ModerateWhile some dipole-dipole interactions are possible, the inability of this compound to form hydrogen bonds will limit its solubility in these solvents.
Chlorinated Solvents DichloromethaneHighThe similar chemical nature and intermolecular forces between the solute and solvent will result in high miscibility.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol should be followed. The isothermal shake-flask method is a common and reliable technique.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Analytical balance

  • Constant temperature water bath or incubator with shaking capabilities

  • Syringe filters (chemically compatible, e.g., PTFE)

  • Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID or Electron Capture Detector - ECD) or other suitable analytical instrumentation (e.g., HPLC).

  • Vials for sample collection

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a series of sealed vials. The excess solid ensures that equilibrium with a saturated solution is achieved.

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary kinetics study can determine the minimum time to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a settling period (e.g., 2-4 hours) to allow the excess solute to precipitate.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

    • Record the exact volume of the filtered solution and weigh the flask to determine the mass of the solution.

    • Dilute the filtered solution with the same solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound in the chosen solvent of known concentrations.

    • Analyze the calibration standards and the diluted sample solutions using a calibrated gas chromatograph or other suitable analytical method.

    • Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample solutions from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mole fraction.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results prep_solute Excess Solute prep_mix Mix in Sealed Vial prep_solute->prep_mix prep_solvent Known Volume of Solvent prep_solvent->prep_mix equilibration Agitate at Constant Temperature prep_mix->equilibration settling Settle Undissolved Solute equilibration->settling sampling Withdraw & Filter Supernatant settling->sampling dilution Dilute Sample sampling->dilution analysis Quantitative Analysis (e.g., GC) dilution->analysis calculation Calculate Solubility analysis->calculation report Report Data calculation->report

Caption: Workflow for determining the solubility of this compound.

In the absence of established signaling pathways directly involving the solubility of this specific compound, a logical diagram of the experimental workflow provides a practical visualization for researchers. This guide serves as a foundational resource for professionals requiring an understanding of the solubility of this compound and equips them with the methodology to generate the necessary empirical data for their research and development activities.

An In-depth Technical Guide to the Thermochemical Properties of 1,1,3,3-Tetrachloro-1-fluoropropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 1,1,3,3-tetrachloro-1-fluoropropane. Due to a lack of publicly available experimental data for this specific compound, this document focuses on the established methodologies for determining such properties for halogenated propanes. It serves as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into both experimental and computational approaches.

Compound Identification

This compound is a halogenated propane with potential applications as a fluorinating agent and as an intermediate in the synthesis of other fluorine-containing compounds.[1] Its basic chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₃H₃Cl₄F[1]
Molecular Weight 199.87 g/mol [1]
CAS Number 134190-49-1[1]
Canonical SMILES C(C(F)(Cl)Cl)C(Cl)Cl[1]

As of this review, specific experimental thermochemical data, such as the standard enthalpy of formation, for this compound are not available in the public domain. The following sections detail the standard methodologies that would be employed to determine these crucial parameters.

Methodologies for Determining Thermochemical Properties

The determination of thermochemical properties of halogenated hydrocarbons like this compound relies on two primary approaches: experimental calorimetry and computational quantum chemistry.

2.1. Experimental Determination via Calorimetry

Calorimetry is the science of measuring the heat of chemical reactions or physical changes. For halogenated propanes, combustion calorimetry is a common method to determine the enthalpy of formation.

Experimental Protocol: Oxygen Bomb Calorimetry

  • Sample Preparation: A precise mass of the liquid sample (this compound) is encapsulated in a combustible container of known heat of combustion.

  • Bomb Assembly: The sample is placed in a stainless steel "bomb," which is then sealed and pressurized with a large excess of pure oxygen.

  • Calorimeter Setup: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition and Measurement: The sample is ignited electrically. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise. The final temperature is recorded after thermal equilibrium is reached.

  • Data Analysis: The heat of combustion is calculated based on the temperature change and the heat capacity of the calorimeter system. Corrections are made for the heat of combustion of the container and any side reactions.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is then derived from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HCl, and HF).

2.2. Computational Determination via Quantum Chemistry

With the advancement of computational power, high-accuracy quantum chemical methods are increasingly used to predict thermochemical properties, especially for compounds that are difficult to synthesize or handle experimentally. Gaussian-4 (G4) theory is a state-of-the-art composite method known for its accuracy in predicting the thermochemical properties of organic and halogenated compounds.[2][3][4]

Computational Protocol: G4 Theory

  • Conformational Search: The first step is to identify the lowest energy conformer of the molecule. This is typically done using a less computationally expensive method, such as density functional theory (DFT).

  • Geometry Optimization: The geometry of the lowest energy conformer is then optimized at a higher level of theory to determine the precise bond lengths and angles.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to compute the zero-point vibrational energy (ZPVE).

  • Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed using different basis sets and levels of theory (e.g., Møller-Plesset perturbation theory and coupled-cluster theory).

  • Composite Energy Calculation: The G4 energy is calculated by combining the results of the previous steps in a specific, predefined manner that aims to approximate a very high-level calculation at a lower computational cost. This composite energy is used to determine the total electronic energy of the molecule.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated using the atomization method, where the computed total energy of the molecule is compared to the sum of the experimental energies of its constituent atoms in their standard states.

Logical Workflow and Synthesis Pathway

The following diagrams illustrate the logical workflow for determining thermochemical properties and a potential synthesis pathway for a chlorinated-fluorinated propane.

Thermochemical_Workflow cluster_methodology Methodology Selection cluster_experimental Experimental Protocol cluster_computational Computational Protocol cluster_final_data Final Data Determination exp Experimental sample_prep Sample Preparation exp->sample_prep comp Computational conf_search Conformational Search comp->conf_search calorimetry Calorimetry Measurement sample_prep->calorimetry data_analysis_exp Data Analysis calorimetry->data_analysis_exp enthalpy_calc Enthalpy of Formation Calculation data_analysis_exp->enthalpy_calc geom_opt Geometry Optimization & Freq Calc conf_search->geom_opt energy_calc High-Level Energy Calculation geom_opt->energy_calc energy_calc->enthalpy_calc validation Data Validation & Uncertainty enthalpy_calc->validation start Define Target Compound: This compound start->exp Choose Method start->comp Choose Method

Caption: Workflow for determining thermochemical properties.

Synthesis_Pathway precursor Pentachloropropane (e.g., 1,1,1,3,3-Pentachloropropane) conditions Catalyst / Heat precursor->conditions reagent Hydrogen Fluoride (HF) reagent->conditions product This compound conditions->product Fluorination Reaction

Caption: A potential synthesis route via fluorination.

Conclusion

While direct experimental thermochemical data for this compound are currently unavailable, this guide outlines the robust and reliable methodologies that can be employed to obtain these critical values. For researchers and professionals in drug development and chemical synthesis, understanding these experimental and computational protocols is essential for predicting reaction feasibility, ensuring process safety, and developing novel chemical entities. The application of high-accuracy computational methods like G4 theory is recommended as a powerful predictive tool in the absence of experimental data.

References

An In-depth Technical Guide to 1,1,3,3-Tetrachloro-1-fluoropropane (HCFC-241fa)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1,3,3-Tetrachloro-1-fluoropropane, a halogenated hydrocarbon with the chemical formula C₃H₃Cl₄F, also known by its ASHRAE designation HCFC-241fa. This document covers the compound's discovery and historical context, detailed synthesis methodologies, and its physicochemical properties. The information is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who may encounter or utilize this compound in their work.

Introduction

This compound is a member of the hydrochlorofluorocarbon (HCFC) family of compounds. These substances have been of significant interest in the chemical industry for various applications, although their use has been increasingly regulated due to their potential impact on the ozone layer. This guide focuses specifically on the 1,1,3,3-tetrachloro-1-fluoro isomer, providing a detailed account of its scientific background.

Discovery and History

The precise historical details of the first synthesis of this compound are not extensively documented in readily available literature. However, its emergence is intrinsically linked to the broader development of fluorinated organic compounds, which began in the late 19th and early 20th centuries. The pioneering work on fluorination reactions laid the groundwork for the synthesis of a wide array of hydrochlorofluorocarbons.

This compound is recognized as a potential intermediate or byproduct in the synthesis of more highly fluorinated propanes. For instance, it can be formed as a "sparingly fluorinated compound" during the reaction of 1,1,1,3,3-pentachloropropane (HCC-240fa) with hydrogen fluoride (HF).[1] It is also a potential product from the hydrofluorination of 1,1,3,3-tetrachloropropene.[1] Its high boiling point relative to other fluorinated propanes is a notable characteristic mentioned in patent literature.[1]

Physicochemical Properties

While specific experimental data for this compound is scarce, its fundamental properties can be summarized. For comparative purposes, the properties of a related isomer, 1,1,2,3-Tetrachloro-1-fluoropropane, are also included.

PropertyThis compound1,1,2,3-Tetrachloro-1-fluoropropane (for comparison)
Molecular Formula C₃H₃Cl₄FC₃H₃Cl₄F
Molecular Weight 199.87 g/mol [2]199.87 g/mol
CAS Number 134190-49-1, 175897-94-6[2][3]666-27-3
Boiling Point High boiling point mentioned[1]157.2 °C at 760 mmHg[4]
Density Not available1.543 g/cm³[4]
Vapor Pressure Not available3.6 mmHg at 25 °C[4]
Ozone Depletion Potential (ODP) 0.014[3]Not available
Global Atmospheric Lifetime 0.533 years[3]Not available

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the controlled fluorination of a chlorinated propane or propene precursor.

Synthesis from 1,1,1,3,3-Pentachloropropane (HCC-240fa)

This method involves the reaction of 1,1,1,3,3-pentachloropropane with anhydrous hydrogen fluoride. The reaction likely proceeds via a nucleophilic substitution of a chlorine atom with a fluorine atom.

Reaction: CCl₃CH₂CHCl₂ + HF → CCl₂FCH₂CHCl₂ + HCl

Experimental Protocol (Proposed):

  • Apparatus: A high-pressure autoclave reactor resistant to hydrogen fluoride (e.g., made of Monel or Hastelloy) equipped with a stirrer, temperature and pressure sensors, and an inlet for reactants and an outlet for the product stream.

  • Reactants:

    • 1,1,1,3,3-Pentachloropropane (HCC-240fa)

    • Anhydrous Hydrogen Fluoride (HF)

  • Procedure:

    • The reactor is charged with 1,1,1,3,3-pentachloropropane.

    • The reactor is sealed and the contents are heated to the desired reaction temperature.

    • Anhydrous hydrogen fluoride is then carefully introduced into the reactor.

    • The reaction mixture is stirred at a controlled temperature and pressure for a specified duration. The patent literature suggests that this reaction can be slow and may result in a low degree of conversion.[1]

    • After the reaction is complete, the reactor is cooled, and the excess pressure is carefully vented through a scrubber to neutralize unreacted HF and HCl byproduct.

    • The crude product mixture is collected.

  • Purification: The product mixture would likely contain unreacted starting material, the desired this compound, and potentially other fluorinated and chlorinated propanes. Purification can be achieved by fractional distillation under reduced pressure to separate the components based on their boiling points.

Synthesis from 1,1,3,3-Tetrachloropropene

Another potential route is the addition of hydrogen fluoride across the double bond of 1,1,3,3-tetrachloropropene.

Reaction: CCl₂=CHCHCl₂ + HF → CCl₂FCH₂CHCl₂

Experimental Protocol (Proposed):

  • Apparatus: Similar to the one described in section 4.1.

  • Reactants:

    • 1,1,3,3-Tetrachloropropene

    • Anhydrous Hydrogen Fluoride (HF)

  • Procedure:

    • 1,1,3,3-Tetrachloropropene is charged into the reactor.

    • The reactor is sealed and heated.

    • Anhydrous HF is introduced, and the mixture is stirred under controlled temperature and pressure.

    • The workup and purification would follow a similar procedure to that described in section 4.1.

Logical Relationships in Synthesis

The synthesis of this compound is part of a larger network of reactions involving chlorinated and fluorinated propanes. The following diagram illustrates the logical relationship between the starting materials and the product.

Synthesis_Pathway cluster_start Starting Materials cluster_product Product 1_1_1_3_3_Pentachloropropane 1,1,1,3,3-Pentachloropropane (HCC-240fa) Product This compound (HCFC-241fa) 1_1_1_3_3_Pentachloropropane->Product + HF (Fluorination) 1_1_3_3_Tetrachloropropene 1,1,3,3-Tetrachloropropene 1_1_3_3_Tetrachloropropene->Product + HF (Hydrofluorination)

Caption: Synthesis pathways to this compound.

Experimental Workflow

A general workflow for the synthesis and characterization of this compound is outlined below.

Experimental_Workflow Start Select Synthesis Route Reaction Perform Reaction (Fluorination/Hydrofluorination) Start->Reaction Workup Quench and Neutralize Reaction->Workup Extraction Organic Phase Extraction Workup->Extraction Drying Drying of Organic Phase Extraction->Drying Distillation Fractional Distillation Drying->Distillation Characterization Spectroscopic Analysis (NMR, IR, MS) Distillation->Characterization Purity Purity Assessment (GC) Characterization->Purity Final_Product Pure this compound Purity->Final_Product

Caption: General experimental workflow for synthesis and purification.

Conclusion

This compound is a halogenated hydrocarbon with limited standalone applications, primarily serving as an intermediate in the synthesis of other fluorinated compounds. While detailed historical and experimental data are not abundant, this guide provides a foundational understanding of its synthesis and properties based on available information. Further research would be beneficial to fully characterize this compound and explore any potential novel applications.

References

1,1,3,3-Tetrachloro-1-fluoropropane material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Material Safety Data Sheet for 1,1,3,3-Tetrachloro-1-fluoropropane

Chemical Identification and Physical Properties

This section details the basic identifiers and physical characteristics of this compound and a closely related isomer. This data is fundamental for researchers in handling and experimental design.

Table 1: Chemical Identifiers

Identifier This compound
CAS Number 134190-49-1[1]
Chemical Formula C₃H₃Cl₄F[1]
Molecular Weight 199.87 g/mol [1]

| SMILES | C(C(F)(Cl)Cl)C(Cl)Cl[1] |

Table 2: Physical and Chemical Properties Data for the isomer 1,1,2,3-Tetrachloro-1-fluoropropane (CAS No. 666-27-3) is used here as a proxy due to the lack of available data for the target compound.

Property Value Source
Boiling Point 157.2°C at 760 mmHg [2]
Density 1.543 g/cm³ [2]
Flash Point 53.1°C [2]
Vapor Pressure 3.6 mmHg at 25°C [2]

| LogP (Octanol/Water Partition Coeff.) | 2.93 |[2] |

Hazard Identification and Toxicology

While specific toxicological data for this compound is unavailable, halogenated hydrocarbons can pose significant health risks. Based on similar compounds, potential hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: Causes skin and serious eye irritation.

  • Organ Toxicity: May cause respiratory irritation, drowsiness, or dizziness. Prolonged exposure may cause damage to organs such as the liver and kidneys.

  • Environmental Hazards: May be harmful to aquatic life with long-lasting effects. Some halogenated hydrocarbons can harm the ozone layer.

Table 3: Representative GHS Hazard Classifications (Based on classifications for similar compounds like tetrachlorotetrafluoropropane and 1,1,2,3-tetrachloropropane)

Hazard Class GHS Code Description
Skin Irritation H315 Causes skin irritation[3]
Eye Irritation H319 Causes serious eye irritation[3]
Specific Target Organ Toxicity (Single Exposure) H335 May cause respiratory irritation[3]
Acute Toxicity (Oral) H302 Harmful if swallowed[4]

| Ozone Layer Hazard | H420 | Harms public health and the environment by destroying ozone in the upper atmosphere[3] |

Experimental Protocols: Acute Toxicity Assessment

Toxicological data is typically generated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The methodologies below are representative of how the acute toxicity of a substance like this compound would be evaluated.

Acute Oral Toxicity (Representative OECD Guideline 423): This method involves the administration of the test substance by gavage to a group of fasted rodents (typically rats). The procedure is a stepwise process with a group of animals of a single sex per step. The outcome of each step (animal survival or death) determines the next step: either dosing at a lower or higher dose level or cessation of testing. Animals are observed for signs of toxicity and mortality for at least 14 days. The final result is used to classify the substance by its GHS category and can provide a point estimate of the LD50 (the dose lethal to 50% of the test population).

Acute Dermal Toxicity (Representative OECD Guideline 402): The substance is applied to a shaved area of the skin (at least 10% of the body surface area) of a group of animals (e.g., rats or rabbits) and held in contact with a porous gauze dressing for 24 hours. The animals are observed for signs of toxicity and mortality over a 14-day period. This test determines the substance's potential to cause toxicity from dermal exposure and establishes its LD50 value for this route.

Acute Inhalation Toxicity (Representative OECD Guideline 403): Animals (typically rats) are exposed to the substance as a gas, vapor, or aerosol in an exposure chamber for a defined period (usually 4 hours). Multiple groups are exposed to different concentrations. The primary endpoints are mortality and toxic effects, which are monitored during exposure and for a 14-day observation period. This protocol determines the LC50 (the concentration lethal to 50% of the test population) and provides critical information on respiratory and systemic effects.

Safety and Emergency Procedures

The following workflows are based on standard procedures for handling halogenated hydrocarbons and provide a logical framework for responding to common laboratory incidents.

First-Aid Decision Tree

This diagram outlines the immediate steps to be taken in the event of personnel exposure.

FirstAid cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_assessment Medical Assessment cluster_outcome Resolution start Exposure Occurs inhalation Inhalation: Move to fresh air. Keep at rest. start->inhalation Identify Route skin Skin Contact: Remove contaminated clothing. Rinse skin with plenty of water. start->skin Identify Route eye Eye Contact: Remove contact lenses. Rinse cautiously with water for several minutes. start->eye Identify Route ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. start->ingestion Identify Route assessment Breathing Difficult? Irritation Persists? Feeling Unwell? inhalation->assessment skin->assessment eye->assessment ingestion->assessment medical Seek Immediate Medical Attention assessment->medical Yes monitor Monitor for delayed symptoms. Seek medical advice if they appear. assessment->monitor No

Caption: First-aid workflow following chemical exposure.

Chemical Spill Response Workflow

This diagram provides a logical sequence for safely managing a chemical spill in a laboratory setting.

SpillResponse node_start Spill Detected node_evacuate Evacuate immediate area Alert personnel node_start->node_evacuate node_assess Assess Spill Size & Ventilation node_evacuate->node_assess node_ppe Don appropriate PPE: Gloves, Goggles, Respirator node_assess->node_ppe Minor Spill node_major Major Spill (Large volume, poor ventilation) node_assess->node_major Major Spill node_contain Contain spill with inert absorbent material (e.g., sand, vermiculite) node_ppe->node_contain node_cleanup Collect absorbent material with non-sparking tools node_contain->node_cleanup node_emergency Contact Emergency Services & Trained Responders node_major->node_emergency node_dispose Place in a sealed container for hazardous waste disposal node_cleanup->node_dispose node_decon Decontaminate area and ventilate node_dispose->node_decon

Caption: Logical workflow for responding to a chemical spill.

Firefighting and Handling

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. For large fires, water spray or fog may be used.

Firefighting Instructions: Evacuate the area. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing. Use water spray to cool exposed containers and prevent pressure buildup.

Handling and Storage: Handle in a well-ventilated area using non-sparking tools. Wear appropriate personal protective equipment (PPE). Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, alkali metals, and strong bases.

References

In-Depth Technical Guide to 1,1,3,3-Tetrachloro-1-fluoropropane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the synthesis, properties, and applications of a key fluorinated intermediate.

Introduction

1,1,3,3-Tetrachloro-1-fluoropropane, identified by CAS number 175897-94-6, is a halogenated hydrocarbon with significant utility as a chemical intermediate in the synthesis of next-generation refrigerants and blowing agents. This technical guide provides a comprehensive overview of its chemical and physical properties, commercial availability, and detailed insights into its primary applications, with a focus on experimental procedures relevant to researchers in organic synthesis and drug development. While direct applications in pharmaceuticals are not widely documented, its role in the production of fluorinated building blocks makes it a compound of interest for medicinal chemists exploring novel fluorinated molecules.

Commercial Suppliers and Physical Properties

This compound is available from a number of chemical suppliers, primarily for research and development purposes. Biosynth is a notable supplier of this compound, offering it under the product code FT82368 with a minimum purity of 95%.[1]

A summary of its key physical and chemical properties is provided in the table below.

PropertyValueSource
Molecular Formula C₃H₃Cl₄F[1][2]
Molecular Weight 199.87 g/mol [1][2]
CAS Number 175897-94-6
Appearance Not specified (likely a liquid)
Purity Min. 95%[1]

Synthesis and Applications

The primary application of this compound (also referred to as HCFC-241fa) is as an intermediate in the production of hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs), which are valued for their low ozone depletion potential.

Synthesis of 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd)

This compound is a known intermediate in the synthesis of HCFO-1233zd. The general process involves the fluorination of a chlorinated propane feedstock. In a non-catalytic liquid-phase reaction of 1,1,1,3,3-pentachloropropane (HCC-240fa) with hydrogen fluoride (HF), this compound is formed as a stable underfluorinated intermediate.[3] Further reaction of this intermediate is required to yield the desired HCFO-1233zd.

A patented process describes the conversion of a feedstock comprising tetrachlorofluoropropanes (including this compound), trichlorodifluoropropanes, and dichlorotrifluoropropanes to HCFO-1233zd in a vapor phase reactor in the presence of HF and a solid catalyst.[3]

Experimental Workflow for HCFO-1233zd Synthesis:

G cluster_feed Feedstock cluster_reaction Vapor Phase Reaction cluster_separation Separation and Purification cluster_product Final Product Feed Tetrachlorofluoropropanes (inc. HCFC-241fa) Reactor Vapor Phase Reactor (Solid Catalyst, HF) Feed->Reactor Reactants Separation Distillation Columns Reactor->Separation Product Stream Product HCFO-1233zd Separation->Product Isolated Product

Figure 1: Simplified workflow for the synthesis of HCFO-1233zd.
Synthesis of 1,1,1,3,3-pentafluoropropane (HFC-245fa)

This compound can also be a precursor in the synthesis of HFC-245fa. The manufacturing process can involve the reaction of 1,1,1,3,3-pentachloropropane with hydrogen fluoride, where partially fluorinated derivatives such as this compound are formed as intermediates.[4]

Logical Relationship in HFC-245fa Synthesis:

G Start 1,1,1,3,3-Pentachloropropane (HCC-240fa) Intermediate This compound (HCFC-241fa) Start->Intermediate Partial Fluorination (HF) Product 1,1,1,3,3-Pentafluoropropane (HFC-245fa) Intermediate->Product Further Fluorination (HF, Catalyst)

Figure 2: Key steps in the synthesis of HFC-245fa.

Detailed Experimental Protocols

While specific, detailed step-by-step laboratory procedures for the synthesis of HFC-245fa and HCFO-1233zd from this compound are proprietary and typically found in patents, the following general conditions are reported:

Vapor Phase Fluorination to HCFO-1233zd: [3]

  • Reactants: A feedstock containing this compound, hydrogen fluoride.

  • Reactor: Vapor phase reactor, for example, a ¾ inch x 0.035 inch tube Inconel 625 reactor.

  • Catalyst: A solid fluorination catalyst, such as fluorinated Cr₂O₃.

  • Temperature: Reaction temperatures can range from approximately 200°C to 600°C, with a preferred range of 250°C to 450°C.

  • Pressure: The reaction can be conducted at atmospheric, super-atmospheric pressure, or under vacuum.

  • Post-reaction processing: The product stream, containing HCFO-1233zd, HCl, and unreacted starting materials, undergoes separation, typically through distillation, to isolate the final product.

Safety and Handling

General Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only outdoors or in a well-ventilated area.

  • Handling: Avoid breathing fumes, mist, spray, and vapors. Wash skin thoroughly after handling.

  • Storage: Store in a well-ventilated place and keep the container tightly closed.

Relevance to Drug Development

Direct applications of this compound in drug discovery and development are not prominently documented. The significance of this compound to medicinal chemists and pharmaceutical researchers lies in its role as a precursor to fluorinated molecules. The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[5] Therefore, access to a variety of fluorinated building blocks is crucial for the development of novel therapeutics.

While this guide has focused on the industrial synthesis of refrigerants, the underlying chemical transformations and purification techniques are highly relevant to laboratory-scale organic synthesis. Researchers can adapt these methodologies to create novel fluorinated scaffolds for drug discovery programs. The broader field of organofluorine chemistry continues to be a vibrant area of research with significant potential for the development of new medicines.

References

The Role of 1,1,3,3-Tetrachloro-1-fluoropropane as a Chemical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetrachloro-1-fluoropropane (C₃H₃Cl₄F, CAS No: 134190-49-1) is a halogenated hydrocarbon belonging to the family of chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[1][2] While specific, large-scale applications for this particular isomer are not widely documented, its chemical structure suggests significant potential as an intermediate in organic synthesis. The presence of multiple chlorine atoms and a fluorine atom creates a molecule with distinct reactivity at different positions, making it a potentially versatile building block for the synthesis of more complex molecules, particularly in the agrochemical, pharmaceutical, and materials science sectors.[3][4]

The strategic placement of halogen atoms influences the molecule's polarity and the acidity of adjacent protons, predisposing it to specific chemical transformations. This guide will explore the predicted reactivity of this compound and its potential applications as a synthetic intermediate, drawing parallels from the known chemistry of structurally similar polychlorofluoropropanes.

Core Chemistry and Predicted Reactivity

The reactivity of this compound is dominated by its halogen and hydrogen atoms. The carbon-fluorine bond is exceptionally strong, while the carbon-chlorine bonds are more susceptible to nucleophilic substitution and elimination reactions. The hydrogen atoms on the central carbon (C2) are activated by the adjacent electron-withdrawing chlorine atoms, making them susceptible to deprotonation by a base.

The most anticipated reaction for this intermediate is dehydrochlorination , an elimination reaction where a hydrogen and a chlorine atom are removed to form an alkene.[5] This process is a cornerstone in the industrial synthesis of olefins.[5]

// Edges start -> P1 [label="-HCl (from C1/C2)", color="#EA4335", fontcolor="#202124"]; start -> P2 [label="-HCl (from C2/C3)", color="#34A853", fontcolor="#202124"];

} dot Figure 1: Potential dehydrochlorination pathways of this compound.

Potential Synthetic Applications

The primary utility of this compound as a chemical intermediate lies in its potential as a precursor to valuable fluorinated olefins.

Synthesis of Hydrofluoroolefins (HFOs)

Hydrofluoroolefins (HFOs) are a newer generation of refrigerants, blowing agents, and propellants with low global warming potential (GWP) and zero ozone depletion potential (ODP).[6][7] They are being developed as replacements for hydrofluorocarbons (HFCs) and chlorofluorocarbons (CFCs).[2][7] The trichlorofluoropropene isomers that could be synthesized from this compound are valuable intermediates for further transformations into HFOs through subsequent fluorination and dehydrohalogenation steps.[6][8]

// Nodes A [label="1,1,3,3-Tetrachloro-\n1-fluoropropane", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Dehydrochlorination\n(Base or Thermal)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Trichlorofluoropropene\n(Intermediate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Fluorination\n(e.g., with HF)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Hydrochlorofluoro-\npropane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Final Dehydro-\nhalogenation", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Hydrofluoroolefin (HFO)\n(Final Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; } dot Figure 2: A conceptual workflow for the synthesis of HFOs.

Incorporation into Biologically Active Molecules

The introduction of fluorine and chlorine atoms into organic molecules can significantly alter their biological properties.[9] Fluorine, in particular, can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[9] Chlorinated compounds also form a large class of FDA-approved drugs.[3] The reactive nature of the C-Cl bonds in this compound and its derivatives could allow for its use as a scaffold to build more complex, potentially bioactive molecules through nucleophilic substitution reactions.

Quantitative Data from Related Reactions

Starting MaterialCatalyst/BaseTemperature (°C)PressureYield (%)ProductReference
1,1,1,3-Tetrachloropropane(Not specified)(Not specified)(Not specified)(Not specified)1,1,3-TrichloropropeneU.S. Patent 4,650,914[10]
1,1,2,3,3-PentachloropropaneFeCl₃60 - 90150 mm Hg>95% (selectivity)1,1,2,3-TetrachloropropeneWO2014121173A1[10]
1,2-DichloroethaneThermal>700AtmosphericHighVinyl Chloride[5]
Ethyl ChlorideKOH in Ethanol(Not specified)Atmospheric(Not specified)Ethylene[5]

Representative Experimental Protocols

The following is a representative, hypothetical protocol for the dehydrochlorination of this compound based on standard laboratory procedures for similar reactions.[5][10]

Objective: To synthesize 1,3,3-trichloro-1-fluoropropene and/or 1,1,3-trichloro-1-fluoropropene via base-mediated dehydrochlorination.

Materials:

  • This compound (1.0 eq)

  • Potassium hydroxide (KOH) (1.2 eq)

  • Ethanol (solvent)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A 250 mL round-bottom flask is charged with a solution of potassium hydroxide (1.2 eq) in ethanol (100 mL). The flask is equipped with a magnetic stir bar and a reflux condenser.

  • Addition of Substrate: this compound (1.0 eq) is added dropwise to the stirred ethanolic KOH solution at room temperature.

  • Reaction: The reaction mixture is heated to reflux (approx. 78 °C) and maintained for 4-6 hours. The progress of the reaction can be monitored by Gas Chromatography (GC).

  • Workup: After cooling to room temperature, the mixture is filtered to remove the precipitated potassium chloride (KCl). The ethanol is then removed under reduced pressure using a rotary evaporator.

  • Extraction: The remaining residue is taken up in diethyl ether (50 mL) and washed with water (2 x 50 mL) in a separatory funnel to remove any remaining salts and base.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation or rotary evaporation to yield the crude product mixture of trichlorofluoropropene isomers.

  • Purification: The crude product can be purified by fractional distillation to separate the different isomers if required.

Disclaimer: This protocol is a representative example based on the general principles of dehydrohalogenation.[5] Actual reaction conditions, such as temperature, reaction time, and choice of base/solvent, would require optimization for this compound. Researchers should conduct a thorough literature search for the most up-to-date and specific procedures and adhere to all laboratory safety protocols.

References

Methodological & Application

1,1,3,3-Tetrachloro-1-fluoropropane: An Enigmatic Fluorinating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetrachloro-1-fluoropropane (HCFC-241fa) is a halogenated hydrocarbon with the chemical formula C₃H₃Cl₄F. While often cited in chemical literature and supplier information as an efficient fluorinating agent, a comprehensive review of available scientific and patent literature reveals a significant lack of specific application protocols and quantitative data for its direct use in the fluorination of organic substrates. This document summarizes the currently available information and highlights the notable absence of detailed experimental procedures for its application in synthetic chemistry.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 134190-49-1
Molecular Formula C₃H₃Cl₄F
Molecular Weight 199.87 g/mol
Synonyms HCFC-241fa

Role as a Fluorinating Agent: A Review of the Literature

Multiple sources describe this compound as an "efficient fluorinating agent".[1] However, this assertion is not substantiated with concrete examples of its synthetic utility in the broader chemical literature. Patent documents frequently mention this compound as an intermediate in the synthesis of other fluorinated molecules, or as a potential byproduct in fluorination reactions using other reagents.

Despite extensive searches for its reactivity with common organic functional groups such as alcohols, carbonyl compounds, and halides, no specific experimental protocols or reaction mechanisms for its direct application as a fluorinating agent have been found. Similarly, investigations into its potential for the in situ generation of a more reactive fluorinating species or its activation through catalytic methods have not yielded any established procedures.

This lack of documented applications suggests that while this compound may possess the theoretical potential to act as a fluorine source, its practical application for this purpose is either not widely practiced or not publicly disclosed in detail.

Logical Relationship: From Precursor to Potential Fluorinating Agent

The synthesis of this compound itself is part of a larger network of reactions involving the production of hydrofluorocarbons. The following diagram illustrates its position within a synthetic pathway, highlighting its role as an intermediate.

G cluster_precursors Precursors cluster_intermediate Intermediate cluster_products Potential Products 1,1,1,3,3-Pentachloropropane 1,1,1,3,3-Pentachloropropane This compound This compound 1,1,1,3,3-Pentachloropropane->this compound Fluorination Other Fluorinated Compounds Other Fluorinated Compounds This compound->Other Fluorinated Compounds Further Fluorination / Rearrangement

Caption: Synthetic relationship of this compound.

Conclusion and Future Outlook

The available information on this compound as a fluorinating agent is currently insufficient to provide detailed application notes and protocols for researchers. The repeated, yet unsubstantiated, claim of its efficiency as a fluorinating agent presents a clear knowledge gap in the field of fluorine chemistry.

Future research efforts would be necessary to:

  • Systematically investigate the reactivity of this compound with a variety of organic substrates.

  • Explore the conditions (e.g., catalysts, solvents, temperatures) under which it can effectively transfer its fluorine atom.

  • Characterize the reaction mechanisms and identify any reactive intermediates.

Without such fundamental research, the potential of this compound as a practical and efficient fluorinating agent in synthetic organic chemistry remains unproven. Researchers and drug development professionals are therefore advised to rely on well-established fluorinating agents with documented protocols and predictable reactivity for their synthetic needs.

References

Application Notes and Protocols for Fluorination with 1,1,3,3-Tetrachloro-1-fluoropropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a summary of the known properties of 1,1,3,3-Tetrachloro-1-fluoropropane, essential safety and handling information derived from structurally related compounds, and a representative, hypothetical protocol for a deoxyfluorination reaction. This protocol is based on general principles of fluorination chemistry and is intended to serve as a starting point for experimental design, acknowledging that optimization would be required.

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
IUPAC Name This compound[5]
Synonyms HCFC-241fa, 1-Fluoro-1,1,3,3-tetrachloropropane[5]
CAS Number 175897-94-6[5]
Molecular Formula C₃H₃Cl₄F[4][5]
Molecular Weight 199.87 g/mol [4][5]
Appearance Not specified (likely a liquid)
Boiling Point ~140.2°C (at standard atmospheric pressure)[1]
SMILES C(C(Cl)Cl)C(F)(Cl)Cl[5]
InChIKey IAHLQJBJZKIZIQ-UHFFFAOYSA-N[5]

Experimental Protocol: Representative Deoxyfluorination

Disclaimer: The following protocol is a representative, hypothetical procedure for the deoxyfluorination of a secondary alcohol. It is based on general methodologies for fluorination and has not been specifically validated for this compound due to a lack of published examples. Experimental conditions, particularly temperature, reaction time, and stoichiometry, will require optimization for any given substrate.

Objective: To replace a hydroxyl group with a fluorine atom using this compound.

Reaction Scheme:

Deoxyfluorination sub R-CH(OH)-R' (Substrate Alcohol) product R-CH(F)-R' (Fluorinated Product) sub->product Conditions: - Anhydrous Solvent - Inert Atmosphere - Heat reagent this compound(Fluorinating Agent) reagent->product byproducts Chlorinated & Hydroxylated Byproducts

Caption: General scheme for deoxyfluorination of an alcohol.

Materials:

  • Substrate (e.g., secondary alcohol)

  • This compound (fluorinating agent)

  • Anhydrous, aprotic solvent (e.g., acetonitrile, sulfolane)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.), dried in an oven before use

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the alcohol substrate (1.0 eq.) to a round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous solvent (e.g., acetonitrile) to dissolve the substrate.

  • Reagent Addition: Carefully add this compound (1.1 - 2.0 eq.) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to a temperature between 80-120°C. The optimal temperature will depend on the substrate's reactivity and must be determined experimentally.

  • Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or ¹⁹F NMR).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired fluorinated compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. The following precautions are based on data for structurally similar chlorinated and fluorinated alkanes.[6][7][8][9]

Potential Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[7]

  • Irritation: May cause skin and serious eye irritation.[6][7] May cause respiratory irritation.[6]

  • Flammability: May be a flammable liquid and vapor.[7]

  • Environmental: May be harmful to the environment. Some related compounds are known to harm public health and the environment by destroying ozone in the upper atmosphere.[6]

  • Decomposition: Hazardous decomposition products upon heating may include hydrogen chloride, hydrogen fluoride, and phosgene.

Handling and Personal Protective Equipment (PPE):

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

  • Skin Protection: Wear a lab coat and appropriate protective clothing.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.

  • General Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Store away from incompatible materials such as strong bases, alkali metals, and strong oxidizing agents.[8]

Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations. Chemical waste should be handled by a licensed disposal company.

Logical Workflow for Fluorination Experiment

The following diagram outlines the logical steps for performing a fluorination reaction with this compound, from preparation to final product analysis.

Fluorination_Workflow prep Preparation (Dry Glassware, Inert Atmosphere) reagents Reagent Addition (Substrate, Solvent, Fluorinating Agent) prep->reagents reaction Reaction (Heating and Stirring) reagents->reaction monitoring Reaction Monitoring (TLC, GC-MS, NMR) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Work-up (Quenching, Extraction, Washing) monitoring->workup Proceed if complete purification Purification (Column Chromatography) workup->purification waste Waste Disposal workup->waste analysis Product Analysis (NMR, MS, etc.) purification->analysis purification->waste

Caption: Logical workflow for a typical fluorination experiment.

References

Application Notes and Protocols for the Synthesis of Hydrofluoroolefins (HFOs) from 1,1,3,3-Tetrachloro-1-fluoropropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the synthesis of hydrofluoroolefins (HFOs), specifically 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd), utilizing 1,1,3,3-tetrachloro-1-fluoropropane (HCFC-241fa) as a key intermediate. The protocols are designed for a laboratory or pilot-plant scale and are based on a two-step reaction sequence involving dehydrochlorination followed by vapor-phase fluorination. This document includes comprehensive experimental procedures, quantitative data, and visual representations of the synthesis pathway and workflow to aid researchers in the development of more environmentally friendly fluorinated compounds.

Introduction

Hydrofluoroolefins (HFOs) are a new generation of refrigerants, blowing agents, and solvents that have significantly lower global warming potential (GWP) compared to their predecessors, hydrofluorocarbons (HFCs) and chlorofluorocarbons (CFCs). The synthesis of specific HFOs, such as HCFO-1233zd, is of great interest. This document outlines a viable synthetic route starting from this compound (HCFC-241fa), a polychlorofluoropropane intermediate. The described methodology involves two primary chemical transformations:

  • Dehydrochlorination: The removal of a hydrogen and a chlorine atom from HCFC-241fa to yield 1,3,3-trichloro-3-fluoropropene (HCFO-1231zd).

  • Fluorination: The substitution of chlorine atoms with fluorine atoms in HCFO-1231zd using hydrogen fluoride (HF) to produce the target HFO, 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd).

Synthesis Pathway

The overall synthesis pathway from this compound to 1-chloro-3,3,3-trifluoropropene is illustrated below.

Synthesis_Pathway Figure 1: Synthesis of HCFO-1233zd from HCFC-241fa HCFC_241fa This compound (HCFC-241fa) HCFO_1231zd 1,3,3-Trichloro-3-fluoropropene (HCFO-1231zd) HCFC_241fa->HCFO_1231zd Dehydrochlorination (-HCl) HCFO_1233zd 1-Chloro-3,3,3-trifluoropropene (HCFO-1233zd) HCFO_1231zd->HCFO_1233zd Vapor-Phase Fluorination (+HF, -HCl)

Caption: Synthesis of HCFO-1233zd from HCFC-241fa.

Experimental Protocols

Step 1: Dehydrochlorination of this compound (HCFC-241fa)

This protocol describes the conversion of HCFC-241fa to 1,3,3-trichloro-3-fluoropropene (HCFO-1231zd).

Materials:

  • This compound (HCFC-241fa)

  • Solid catalyst (e.g., Activated Carbon, metal halides)

  • Inert gas (e.g., Nitrogen)

  • Reaction vessel suitable for gas-phase reactions at elevated temperatures

  • Condensation and collection system

Procedure:

  • Set up a vapor-phase reaction system. The reactor should be constructed from materials resistant to corrosion, such as nickel alloys (e.g., Hastelloy, Inconel) or be lined with fluoropolymers.

  • Pack the reactor with the chosen solid catalyst.

  • Purge the system with an inert gas, such as nitrogen, to remove air and moisture.

  • Heat the reactor to the desired reaction temperature (see Table 1 for recommended ranges).

  • Vaporize the HCFC-241fa feedstock and introduce it into the reactor. The feedstock can be fed in pure form or diluted with an inert gas.

  • The effluent gas stream from the reactor, containing HCFO-1231zd, unreacted HCFC-241fa, and hydrogen chloride (HCl), is passed through a condensation system to collect the organic products.

  • The collected crude product can be purified by distillation.

Quantitative Data:

ParameterValue/RangeReference
Catalyst Activated Carbon, FeCl₃, BaCl₂[1][2][3]
Reaction Temperature 50 - 300 °C[4]
Pressure AtmosphericGeneral Practice
Conversion of HCFC-241fa >50% (target)[4]
Selectivity to HCFO-1231zd >70% (target)[4]

Experimental Workflow:

Dehydrochlorination_Workflow Figure 2: Dehydrochlorination Workflow start Start setup Setup Vapor-Phase Reactor start->setup pack Pack Reactor with Catalyst setup->pack purge Purge with Inert Gas pack->purge heat Heat Reactor purge->heat feed Introduce Vaporized HCFC-241fa heat->feed react Dehydrochlorination Reaction feed->react condense Condense Product Stream react->condense purify Purify by Distillation condense->purify end End purify->end

Caption: Dehydrochlorination Workflow.

Step 2: Vapor-Phase Fluorination of 1,3,3-Trichloro-3-fluoropropene (HCFO-1231zd)

This protocol details the synthesis of 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd) from HCFO-1231zd.

Materials:

  • 1,3,3-Trichloro-3-fluoropropene (HCFO-1231zd)

  • Anhydrous Hydrogen Fluoride (HF)

  • Solid catalyst (e.g., Fluorinated chromium oxide, 5 wt% FeCl₃/carbon)

  • Inert gas (e.g., Nitrogen)

  • Vapor-phase reactor

  • Product recovery and purification system

Procedure:

  • Utilize a vapor-phase reactor constructed from HF-resistant materials.

  • Charge the reactor with the fluorination catalyst.

  • Purge the system with an inert gas.

  • Heat the reactor to the specified reaction temperature (see Table 2).

  • Pre-vaporize or pre-heat the HCFO-1231zd feedstock and the anhydrous HF.

  • Co-feed the vaporized reactants into the reactor.

  • The product stream, containing HCFO-1233zd, HCl, unreacted HF, and by-products, exits the reactor.

  • Recover and isolate the HCFO-1233zd isomers (E and Z) from the product stream. This is typically achieved through a series of condensation and distillation steps. Unreacted HF can be recovered and recycled.

Quantitative Data:

ParameterValue/RangeReference
Catalyst Fluorinated chromium oxide, 5 wt% FeCl₃/carbon
Reaction Temperature 200 - 450 °C
HF/Organic Molar Ratio 0.1:1 to 5:1
Pressure 0.15 - 7 atm
Conversion of HCFO-1231zd >70% (target)
Selectivity to HCFO-1233zd >70% (target)

Experimental Workflow:

Fluorination_Workflow Figure 3: Vapor-Phase Fluorination Workflow start Start setup Setup Vapor-Phase Reactor start->setup load_cat Load Fluorination Catalyst setup->load_cat purge Purge with Inert Gas load_cat->purge heat Heat Reactor purge->heat prepare_feed Vaporize HCFO-1231zd and HF heat->prepare_feed co_feed Co-feed Reactants prepare_feed->co_feed react Fluorination Reaction co_feed->react recover Recover and Isolate HCFO-1233zd react->recover end End recover->end

Caption: Vapor-Phase Fluorination Workflow.

Safety Precautions

  • All manipulations involving anhydrous hydrogen fluoride must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

  • Reactions at elevated temperatures and pressures should be carried out behind a blast shield.

  • Ensure all reactor and transfer lines are pressure-tested and leak-free before introducing reactants.

  • Have an appropriate HF spill kit and emergency response plan in place.

Conclusion

The protocols outlined in these application notes provide a robust framework for the synthesis of HCFO-1233zd from this compound. By carefully controlling reaction parameters such as temperature, pressure, and catalyst selection, researchers can achieve high conversion and selectivity towards the desired HFO product. These methods contribute to the development of sustainable and environmentally conscious chemical processes.

References

Application Notes and Protocols for Fluorination Using 1,1,3,3-Tetrachloro-1-fluoropropane (TCFP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-containing organic molecules are of significant interest in the pharmaceutical and agrochemical industries due to the unique physicochemical properties conferred by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered pKa. 1,1,3,3-Tetrachloro-1-fluoropropane (TCFP) is a polychlorofluoroalkane that has been noted as an efficient fluorinating agent. This document provides an overview of the plausible reaction mechanism of fluorination using TCFP, along with generalized experimental protocols for the fluorination of common organic functional groups, such as alcohols and carbonyls.

Disclaimer: The reaction mechanism for fluorination using this compound (TCFP) is not extensively documented in peer-reviewed literature. The mechanisms and protocols described herein are based on established principles of fluorination chemistry and analogous reactions with similar polychlorofluoroalkanes. Researchers should treat these as hypothetical and optimize conditions for their specific substrates.

Plausible Reaction Mechanism

The fluorination reactions using TCFP are anticipated to proceed via a nucleophilic substitution pathway. The high degree of chlorination at the C1 and C3 positions of TCFP makes the carbon atoms electron-deficient and susceptible to nucleophilic attack. The fluorine atom at the C1 position can be delivered to a substrate through different activation modes.

Deoxofluorination of Alcohols

For the conversion of alcohols to alkyl fluorides, a plausible mechanism involves the activation of the alcohol's hydroxyl group, followed by a nucleophilic attack from a fluoride source, which could be TCFP itself or a fluoride salt additive. A proposed pathway is outlined below:

  • Activation of TCFP: In the presence of a Lewis acid or under thermal conditions, TCFP may generate a reactive electrophilic species.

  • Alcohol Activation: The alcohol's oxygen atom attacks the activated TCFP or a related intermediate, forming an alkoxyphosphonium-like intermediate.

  • Nucleophilic Fluoride Transfer: A fluoride ion, either from an external source or from another molecule of TCFP, acts as a nucleophile, attacking the activated alcohol and displacing the leaving group to form the corresponding alkyl fluoride.

Deoxofluorination_Mechanism cluster_activation Activation cluster_reaction Reaction with Alcohol TCFP This compound (TCFP) Activated_TCFP Activated TCFP [Electrophilic Species] TCFP->Activated_TCFP Activation Activator Lewis Acid / Heat Activator->TCFP Intermediate Alkoxyphosphonium-like Intermediate Activated_TCFP->Intermediate Alcohol R-OH Alcohol->Intermediate Nucleophilic Attack Alkyl_Fluoride R-F Intermediate->Alkyl_Fluoride Nucleophilic Substitution (SN2) Fluoride_Source F⁻ Source (e.g., TCFP, Fluoride Salt) Fluoride_Source->Intermediate

Caption: Plausible mechanism for the deoxofluorination of alcohols using TCFP.

Fluorination of Carbonyl Compounds

The conversion of carbonyl compounds (aldehydes and ketones) to gem-difluoroalkanes likely proceeds through the formation of a hemiacetal-like intermediate, followed by subsequent fluorination steps.

  • Carbonyl Activation: The carbonyl oxygen can be activated by a Lewis acid.

  • Nucleophilic Attack: The activated carbonyl is attacked by a fluoride source.

  • Intermediate Formation: A halohydrin-type intermediate is formed.

  • Second Fluorination: The hydroxyl group of the intermediate is subsequently replaced by another fluorine atom through a similar activation and nucleophilic substitution sequence.

Carbonyl_Fluorination_Mechanism cluster_step1 Step 1: First Fluorination cluster_step2 Step 2: Second Fluorination Carbonyl R-C(=O)-R' Activated_Carbonyl Activated Carbonyl Carbonyl->Activated_Carbonyl Halohydrin Halohydrin Intermediate Activated_Carbonyl->Halohydrin Lewis_Acid Lewis Acid Lewis_Acid->Carbonyl Activation Activated_Halohydrin Activated Halohydrin Halohydrin->Activated_Halohydrin Activation Fluoride_Source1 F⁻ Source Fluoride_Source1->Activated_Carbonyl Nucleophilic Attack Gem_Difluoride R-CF₂-R' Activated_Halohydrin->Gem_Difluoride Nucleophilic Substitution Fluoride_Source2 F⁻ Source Fluoride_Source2->Activated_Halohydrin

Caption: Plausible mechanism for the fluorination of carbonyl compounds using TCFP.

Experimental Protocols (Analogous)

The following are generalized experimental protocols for deoxofluorination and carbonyl fluorination. These protocols are based on reactions with other fluorinating agents and should be adapted and optimized for use with TCFP.

General Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup (Inert atmosphere, dry solvent) Start->Setup Add_Substrate Add Substrate (Alcohol or Carbonyl) Setup->Add_Substrate Add_TCFP Add TCFP (and catalyst if needed) Add_Substrate->Add_TCFP React Reaction (Stir at specified temperature) Add_TCFP->React Quench Quench Reaction (e.g., with water or sat. NaHCO₃) React->Quench Extract Workup (Extraction with organic solvent) Quench->Extract Purify Purification (e.g., Column Chromatography) Extract->Purify Analyze Characterization (NMR, MS, etc.) Purify->Analyze End End Analyze->End

Caption: General workflow for a typical fluorination experiment.

Protocol 1: Deoxofluorination of a Primary Alcohol (Analogous)

Objective: To synthesize a primary alkyl fluoride from a primary alcohol.

Materials:

  • Primary alcohol (1.0 mmol)

  • This compound (TCFP) (1.2 - 2.0 mmol)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile) (5 mL)

  • Lewis acid catalyst (optional, e.g., SbCl₅, TiCl₄) (0.1 mmol)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., Dichloromethane)

Procedure:

  • To a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add the primary alcohol and anhydrous solvent.

  • If a catalyst is used, add it to the solution and stir for 5-10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add TCFP to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., Dichloromethane) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Fluorination of a Ketone (Analogous)

Objective: To synthesize a gem-difluoroalkane from a ketone.

Materials:

  • Ketone (1.0 mmol)

  • This compound (TCFP) (2.5 - 4.0 mmol)

  • Anhydrous solvent (e.g., Dichloromethane, 1,2-Dichloroethane) (5 mL)

  • Lewis acid (e.g., BF₃·OEt₂, SbF₅) (1.1 - 2.0 mmol)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Diethyl ether)

Procedure:

  • To a dry flask under an inert atmosphere, add the ketone and anhydrous solvent.

  • Cool the mixture to -78 °C (dry ice/acetone bath).

  • Add the Lewis acid to the solution and stir for 10-15 minutes.

  • Slowly add TCFP to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with an organic solvent (e.g., Diethyl ether) (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Data Presentation

EntrySubstrateTCFP (equiv.)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Alcohol 11.2NoneDCM2512
2Alcohol 11.2SbCl₅ (10)DCM0 to 254
3Alcohol 21.5TiCl₄ (10)MeCN2524
4Ketone 12.5BF₃·OEt₂ (110)DCM-78 to 2524
5Ketone 13.0SbF₅ (150)DCE0 to 2518
6Ketone 22.5NoneDCE8048

Safety Precautions

  • This compound is a halogenated compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All reactions should be performed in a well-ventilated fume hood.

  • Lewis acids are corrosive and moisture-sensitive; handle them with care under an inert atmosphere.

  • Quenching of the reaction mixture may be exothermic; perform it slowly and with cooling.

Conclusion

While the specific applications and mechanistic details of this compound as a fluorinating agent are not yet widely reported, its structure suggests potential for use in deoxofluorination and carbonyl fluorination reactions. The proposed mechanisms and analogous protocols provided in this document serve as a starting point for researchers interested in exploring the synthetic utility of TCFP. Careful optimization and characterization will be crucial for developing robust and efficient fluorination methods using this reagent.

Application Notes and Protocols for the Laboratory-Scale Synthesis and Use of 1,1,3,3-Tetrachloro-1-fluoropropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the laboratory-scale synthesis of 1,1,3,3-tetrachloro-1-fluoropropane (HCFC-241fa), a fluorinated building block with potential applications in organic synthesis and drug discovery. The document details a plausible synthetic protocol, purification methods, and characterization data. Additionally, a hypothetical application in the synthesis of a novel fluorinated scaffold is presented to illustrate its utility as a synthetic intermediate.

Introduction

This compound is a hydrochlorofluorocarbon (HCFC) that can serve as a valuable intermediate in the synthesis of more complex fluorine-containing molecules.[1] The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, making fluorinated building blocks like HCFC-241fa of great interest in medicinal chemistry and materials science. These notes provide a detailed protocol for its preparation from a readily available starting material, 1,1,3,3-tetrachloropropane, via a halogen exchange reaction.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the radical addition of carbon tetrachloride to vinylidene chloride to form 1,1,1,3,3-pentachloropropane, followed by a selective reduction to 1,1,3,3-tetrachloropropane, and finally a Swarts fluorination reaction.

2.1. Step 1: Synthesis of 1,1,3,3-Tetrachloropropane

A plausible route to the precursor 1,1,3,3-tetrachloropropane involves the synthesis of 1,1,1,3,3-pentachloropropane followed by a selective reduction. The initial addition reaction can be catalyzed by a copper salt.

Experimental Protocol:

  • Reaction Setup: A high-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, a thermocouple, a pressure gauge, and inlet/outlet valves is used.

  • Reactants:

    • Carbon tetrachloride (CCl₄)

    • Vinylidene chloride (CH₂=CCl₂)

    • Copper(I) chloride (CuCl)

    • An amine ligand (e.g., tributylamine)

  • Procedure:

    • The reactor is charged with carbon tetrachloride, copper(I) chloride, and tributylamine.

    • The reactor is sealed and purged with nitrogen.

    • Vinylidene chloride is then introduced into the reactor.

    • The mixture is heated to 100-150°C with vigorous stirring.

    • The reaction is monitored by GC-MS until the starting materials are consumed (typically 6-12 hours).

    • After cooling to room temperature, the excess pressure is carefully released.

    • The crude 1,1,1,3,3-pentachloropropane is then subjected to a selective reduction (e.g., using a silane-based reducing agent) to yield 1,1,3,3-tetrachloropropane.

    • The product is purified by fractional distillation under reduced pressure.

2.2. Step 2: Fluorination of 1,1,3,3-Tetrachloropropane

The target compound, this compound, is synthesized by the fluorination of 1,1,3,3-tetrachloropropane using antimony trifluoride (SbF₃) in the presence of a catalytic amount of antimony pentachloride (SbCl₅), a classic Swarts fluorination reaction.

Experimental Protocol:

  • Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is used. The apparatus should be assembled under an inert atmosphere (e.g., nitrogen or argon) and protected from moisture.

  • Reactants:

    • 1,1,3,3-Tetrachloropropane

    • Antimony trifluoride (SbF₃)

    • Antimony pentachloride (SbCl₅) (catalyst)

  • Procedure:

    • Antimony trifluoride and a catalytic amount of antimony pentachloride are placed in the reaction flask under a nitrogen atmosphere.

    • The mixture is gently heated to create a molten salt.

    • 1,1,3,3-Tetrachloropropane is added dropwise from the dropping funnel to the heated catalyst mixture with vigorous stirring.

    • The reaction is exothermic and the temperature should be carefully controlled. The reaction mixture is then heated to reflux for a specified time (e.g., 2-4 hours) to ensure complete reaction.

    • The reaction progress can be monitored by GC-MS analysis of aliquots.

    • Upon completion, the reaction mixture is cooled to room temperature.

  • Purification:

    • The crude product is carefully distilled directly from the reaction mixture.

    • The distillate is washed with dilute hydrochloric acid to remove any remaining antimony salts, followed by washing with a saturated sodium bicarbonate solution and then water.

    • The organic layer is dried over anhydrous magnesium sulfate.

    • The final product is obtained by fractional distillation.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 175897-94-6[2]
Molecular Formula C₃H₃Cl₄F[1]
Molecular Weight 199.87 g/mol [1]
Boiling Point (est.) 140-145 °C
Density (est.) 1.6 g/cm³

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Chemical Shifts (δ) and Coupling Constants (J)
¹H NMR δ 4.0-4.5 (t, 2H, -CH₂-), δ 6.0-6.5 (t, 1H, -CHCl₂). The methylene protons are expected to be a triplet due to coupling with the methine proton. The methine proton will be a triplet due to coupling with the methylene protons.
¹³C NMR δ 60-70 (-CH₂-), δ 80-90 (-CHCl₂), δ 110-120 (d, ¹JCF ≈ 250-300 Hz, -CCl₂F). The carbon attached to fluorine will show a large coupling constant.
¹⁹F NMR A single resonance is expected in the range of -70 to -90 ppm (relative to CFCl₃), likely appearing as a triplet due to coupling with the adjacent methylene protons.
Mass Spec (EI) Predicted m/z fragments: [M]+ at 198 (parent ion with chlorine isotopes), [M-Cl]+ at 163, [CCl₂F]+ at 101, [CHCl₂]+ at 83. The isotopic pattern of chlorine will be characteristic.

Application in Organic Synthesis: A Hypothetical Example

This compound can serve as a versatile building block for the synthesis of novel fluorinated compounds. Its di- and trichloromethyl groups offer multiple sites for further chemical transformations.

Hypothetical Application: Synthesis of a Fluorinated Pyrrolidine Derivative

This hypothetical protocol describes the use of this compound in the synthesis of a fluorinated pyrrolidine, a scaffold of interest in medicinal chemistry.

Experimental Protocol:

  • Step 1: Reductive Cyclization

    • This compound is reacted with a primary amine (e.g., benzylamine) in the presence of a reducing agent (e.g., sodium borohydride) and a phase-transfer catalyst.

    • This one-pot reaction is expected to proceed via initial nucleophilic substitution of one or more chlorine atoms by the amine, followed by intramolecular reductive cyclization to form the pyrrolidine ring.

  • Step 2: Further Functionalization

    • The resulting fluorinated pyrrolidine can be further functionalized. For example, the remaining chlorine atoms can be substituted with other nucleophiles, or the benzyl protecting group can be removed to allow for N-acylation or N-alkylation.

Visualizations

Diagram 1: Synthesis Workflow for this compound

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Fluorination cluster_2 Purification A CCl4 + CH2=CCl2 B 1,1,1,3,3-Pentachloropropane A->B CuCl, Amine C 1,1,3,3-Tetrachloropropane B->C Reduction D This compound C->D SbF3, SbCl5 (cat.) E Crude Product D->E F Washing E->F G Drying F->G H Fractional Distillation G->H I Pure Product H->I

Caption: Workflow for the synthesis of this compound.

Diagram 2: Hypothetical Application Workflow

G A This compound C Reductive Cyclization A->C B Primary Amine B->C D Fluorinated Pyrrolidine Intermediate C->D E Further Functionalization D->E F Novel Bioactive Candidates E->F

Caption: Hypothetical synthesis of bioactive candidates using HCFC-241fa.

References

Safety Precautions for 1,1,3,3-Tetrachloro-1-fluoropropane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and use of 1,1,3,3-Tetrachloro-1-fluoropropane (CAS No. 134190-49-1). Due to the limited publicly available safety data for this specific compound, the following guidelines are based on information for structurally similar halogenated hydrocarbons and general laboratory safety practices. It is imperative to handle this chemical with extreme caution and to seek additional information from the supplier's Safety Data Sheet (SDS).

Hazard Identification and Classification

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Eye Damage/Irritation: May cause serious eye irritation.

  • Carcinogenicity/Mutagenicity/Reproductive Toxicity: May be suspected of causing genetic defects, cancer, or reproductive harm.

  • Specific Target Organ Toxicity: Potential for damage to organs through prolonged or repeated exposure.

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table includes data for the target compound where available and for a structurally similar isomer, 1,1,2,3-Tetrachloro-1-fluoropropane, for reference.

PropertyValue (this compound)Value (1,1,2,3-Tetrachloro-1-fluoropropane - for reference)
CAS Number 134190-49-1666-27-3
Molecular Formula C₃H₃Cl₄FC₃H₃Cl₄F
Molecular Weight 199.87 g/mol 199.87 g/mol
Boiling Point Not available157.2 °C at 760 mmHg
Density Not available1.543 g/cm³
Flash Point Not available53.1 °C
Vapor Pressure Not available3.6 mmHg at 25°C

Exposure Limits and Toxicity Data

No established Occupational Exposure Limits (e.g., PEL, TLV) or specific toxicity data (e.g., LD50, LC50) for this compound were found in the public domain. In the absence of this data, exposure should be minimized to the lowest achievable level. The table below presents data for related compounds to highlight the potential toxicity of this class of chemicals.

CompoundLD50 (Oral, Rat)LC50 (Inhalation, Rat)Occupational Exposure Limits
1,1,1,3-TetrachloropropaneHarmful if swallowedHarmful if inhaledNo data available
Tetrachloroethylene2629 mg/kg27.8 mg/L (4h)OSHA PEL: 100 ppm (8-hr TWA)
1,2,3-Trichloropropane150-350 mg/kg1000 ppm (4h)OSHA PEL: 50 ppm (8-hr TWA)

Note: This data is for reference only and may not accurately reflect the toxicity of this compound.

Experimental Protocols: Safe Handling in a Laboratory Setting

This protocol outlines the essential safety measures for handling this compound in a research environment.

4.1. Engineering Controls

  • All work with this compound must be conducted in a properly functioning chemical fume hood with a face velocity of at least 100 feet per minute.

  • An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

4.2. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles and a face shield must be worn at all times.

  • Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use.

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.

4.3. Chemical Storage

  • Store this compound in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.

  • Keep the container tightly closed.

  • Store separately from incompatible materials such as strong oxidizing agents, bases, and reactive metals.

4.4. Experimental Procedure

  • Preparation:

    • Before starting any experiment, review the Safety Data Sheet (SDS) provided by the supplier.

    • Ensure all necessary PPE is worn correctly.

    • Set up all apparatus within the chemical fume hood.

  • Handling and Dispensing:

    • Use a properly calibrated dispensing system (e.g., syringe, pipette) to handle the liquid.

    • Avoid generating aerosols or vapors.

    • Ground all equipment to prevent static discharge.

  • Heating and Reactions:

    • Use a heating mantle or oil bath for heating. Do not use an open flame.

    • Ensure the reaction vessel is properly vented.

  • Waste Disposal:

    • Dispose of all waste containing this compound as hazardous waste in a designated, labeled container for halogenated organic waste.

    • Do not pour down the drain.

Emergency Procedures

The following diagram outlines the workflow for responding to an accidental spill or exposure to this compound.

Emergency_Response_Workflow cluster_spill Chemical Spill cluster_exposure Personal Exposure cluster_first_aid_details First Aid Measures Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Exposure Exposure Occurs Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Size & Hazard Alert->Assess MinorSpill Minor Spill (<100mL) Assess->MinorSpill Small & Contained MajorSpill Major Spill (>100mL) or Unknown Assess->MajorSpill Large or Uncontained Contain Contain Spill with Absorbent Material MinorSpill->Contain CallEHNS Call Emergency Services / EH&S MajorSpill->CallEHNS Cleanup Clean Up with Spill Kit Contain->Cleanup Dispose Dispose of Waste in Labeled Container Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Remove Remove from Contaminated Area Exposure->Remove FirstAid Administer First Aid Remove->FirstAid SeekMedical Seek Immediate Medical Attention FirstAid->SeekMedical Inhalation Inhalation: Move to fresh air. SkinContact Skin Contact: Remove contaminated clothing. Wash with soap & water for 15 min. EyeContact Eye Contact: Rinse with water for 15 min. Hold eyelids open. ProvideSDS Provide SDS to Medical Personnel SeekMedical->ProvideSDS

Emergency Response Workflow for this compound Incidents.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between hazard identification, risk assessment, control measures, and emergency preparedness when working with hazardous chemicals like this compound.

Safe_Handling_Logic cluster_assessment Hazard & Risk Management Identify Identify Hazards (Toxicity, Flammability, etc.) Assess Assess Risks (Exposure potential, Severity) Identify->Assess Engineering Engineering Controls (Fume Hood, Ventilation) Assess->Engineering Administrative Administrative Controls (SOPs, Training) Assess->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Assess->PPE SpillKit Spill Kit Availability Assess->SpillKit EmergencyContacts Emergency Contact Information Assess->EmergencyContacts FirstAidTraining First Aid Training Assess->FirstAidTraining

Logical Framework for Safe Chemical Handling.

Applications of 1,1,3,3-Tetrachloro-1-fluoropropane in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetrachloro-1-fluoropropane is a halogenated hydrocarbon with potential, yet not extensively documented, applications in organic synthesis. Its structure, featuring a single fluorine atom and multiple chlorine atoms on a propane backbone, suggests its utility as a fluorinated building block or a precursor to reactive intermediates. This document outlines potential applications, supported by detailed hypothetical protocols and comparative data, to guide researchers in exploring the synthetic utility of this compound. While repeatedly cited as an efficient fluorinating agent in commercial listings, specific documented applications in peer-reviewed literature are sparse. The following sections therefore present potential synthetic routes based on the known reactivity of similar polyhalogenated alkanes.

I. Application as a Precursor for Fluorinated Alkenes via Dehydrohalogenation

One of the most plausible applications of this compound is its use as a precursor for various chloro- and fluoro-substituted propenes through controlled dehydrohalogenation. These resulting alkenes can serve as versatile intermediates in the synthesis of more complex fluorinated molecules, including agrochemicals and pharmaceuticals. The regioselectivity of the elimination (dehydrochlorination vs. dehydrofluorination) would be a key factor to control.

Experimental Protocol: Synthesis of 1,3,3-trichloro-1-fluoropropene

Objective: To synthesize 1,3,3-trichloro-1-fluoropropene via dehydrochlorination of this compound.

Materials:

  • This compound (98% purity)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon gas supply

Procedure:

  • A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet is charged with potassium tert-butoxide (1.2 equivalents) and anhydrous THF (100 mL).

  • The suspension is cooled to 0 °C in an ice bath under an argon atmosphere.

  • This compound (1.0 equivalent) is dissolved in anhydrous THF (50 mL) and added dropwise to the stirred suspension over 30 minutes.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 4 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation or column chromatography on silica gel to yield the desired 1,3,3-trichloro-1-fluoropropene isomers.

Logical Workflow for Dehydrohalogenation

dehydrohalogenation_workflow reagent This compound reaction Dehydrochlorination Reaction (0°C to RT) reagent->reaction base Base (e.g., KOtBu) in Anhydrous Solvent base->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Distillation/Chromatography) workup->purification product 1,3,3-Trichloro-1-fluoropropene purification->product

Caption: Workflow for the synthesis of 1,3,3-trichloro-1-fluoropropene.

Data Summary: Hypothetical Dehydrohalogenation Reactions
EntryBase (equiv.)SolventTemp (°C)Time (h)Predominant ProductYield (%)
1KOtBu (1.2)THF0 to 2551,3,3-Trichloro-1-fluoropropene78
2DBU (1.1)CH₃CN8031,3,3-Trichloro-1-fluoropropene65
3NaH (1.2)DMF256Mixture of isomers72

II. Application as a C3 Building Block in Nucleophilic Substitution Reactions

The chlorine atoms in this compound are susceptible to nucleophilic substitution, potentially allowing for the introduction of various functional groups. The reactivity of the different chlorine atoms (at C1 vs. C3) would likely differ, offering avenues for selective functionalization.

Experimental Protocol: Synthesis of 1-Azido-1,3,3-trichloro-1-fluoropropane

Objective: To introduce an azide functionality via nucleophilic substitution of a chlorine atom.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 100 mL round-bottom flask, this compound (1.0 equivalent) is dissolved in DMF (40 mL).

  • Sodium azide (1.5 equivalents) is added to the solution, and the mixture is stirred at 50 °C.

  • The reaction is monitored by IR spectroscopy (appearance of the azide stretch at ~2100 cm⁻¹) or GC-MS.

  • After 24 hours, the reaction mixture is cooled to room temperature and poured into ice-water (100 mL).

  • The aqueous mixture is extracted with diethyl ether (3 x 40 mL).

  • The combined organic layers are washed with water (2 x 30 mL) and brine (30 mL), then dried over anhydrous Na₂SO₄.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 1-azido-1,3,3-trichloro-1-fluoropropane.

Reaction Pathway for Nucleophilic Substitution

nucleophilic_substitution_pathway start This compound intermediate Transition State start->intermediate Attack by Nucleophile reagents Nucleophile (e.g., NaN₃) Solvent (e.g., DMF) reagents->intermediate product Substituted Product (e.g., 1-Azido-1,3,3-trichloro-1-fluoropropane) intermediate->product Loss of Leaving Group (Cl⁻)

Caption: Pathway for nucleophilic substitution on this compound.

Data Summary: Hypothetical Nucleophilic Substitution Reactions
EntryNucleophile (equiv.)SolventTemp (°C)Time (h)ProductYield (%)
1NaN₃ (1.5)DMF50241-Azido-1,3,3-trichloro-1-fluoropropane60
2KSCN (1.5)Acetone56181,3,3-Trichloro-1-fluoro-1-thiocyanatopropane55
3NaI (2.0)Acetone56121,3,3-Trichloro-1-fluoro-1-iodopropane85

Conclusion

Application Notes and Protocols for 1,1,3,3-Tetrachloro-1-fluoropropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The following document provides a summary of the available information on 1,1,3,3-Tetrachloro-1-fluoropropane (HCFC-241fa) based on a review of patent literature and supplier data. The primary focus of this document is to detail its role as a byproduct in chemical synthesis, as extensive patent literature on its direct applications is not available. Additionally, its potential utility as a fluorinating agent, as suggested by chemical suppliers, is discussed.

Overview and Properties

This compound is a hydrochlorofluorocarbon with the molecular formula C₃H₃Cl₄F.[1][2] While patent literature primarily describes it as an impurity in the production of other fluorinated compounds,[3] chemical suppliers characterize it as a potentially useful, albeit niche, chemical reagent.

Summary of Properties:

PropertyValueSource
Molecular Formula C₃H₃Cl₄F[1][2]
Molecular Weight 199.87 g/mol [1][4]
CAS Number 134190-49-1[4]
Synonyms HCFC-241fa, 1-Fluoro-1,1,3,3-tetrachloropropane[2]
Description Described as an efficient fluorinating agent with azeotropic properties.[1][4]
Purity (Typical) Min. 95%[1]

Application as a Fluorinating Agent (Supplier Data)

Commercial suppliers note that this compound can be used as an efficient fluorinating agent.[1][4] It is also mentioned as an intermediate in the production of other fluorine compounds like hydrogen fluoride and 1,1,2-trichloroethane.[1][4]

Note: The patent literature reviewed did not contain specific experimental protocols or examples of this compound being used as a primary fluorinating agent. The information regarding this application is based on descriptions from chemical suppliers. Researchers interested in this application should consider this compound for research purposes, with the understanding that established protocols are not widely documented in patents.

Role as a Byproduct in Chemical Synthesis (Patent Data)

The most detailed information available for this compound in the patent literature is in the context of it being a high-boiling point, sparingly fluorinated byproduct.[3] Its formation is considered undesirable in the large-scale production of hydrofluoroolefins (HFOs) such as F-1233zdE (trans-1-chloro-3,3,3-trifluoropropene), which are important next-generation refrigerants.[3]

The presence of this compound can complicate the manufacturing process by occupying reactor volume without contributing to the desired product yield.[3]

The logical workflow for the formation of this compound as a byproduct is illustrated in the following diagram.

G cluster_process Process F1230za 1,1,3,3-Tetrachloropropene reaction Liquid-Phase Fluorination F1230za->reaction HF Hydrofluoric Acid HF->reaction F240fa 1,1,1,3,3-Pentachloropropane (Impurity) F240fa->reaction F1233zdE Target HFOs (e.g., F-1233zdE) reaction->F1233zdE F241fa This compound (Byproduct) reaction->F241fa

Caption: Byproduct formation of HCFC-241fa.

Experimental Protocol: Synthesis of HFOs with Potential for this compound Formation

The following protocol is a generalized procedure for the synthesis of F-1233zdE, which is representative of the process where this compound can be formed as a byproduct. This is based on descriptions in the patent literature.[3]

Objective: To synthesize 1-chloro-3,3,3-trifluoropropene (F-1233zd) via liquid-phase fluorination, with an awareness of potential byproduct formation.

Materials:

  • 1,1,3,3-Tetrachloropropene (containing potential impurities like 1,1,1,3,3-pentachloropropane)

  • Anhydrous hydrofluoric acid (HF)

  • Nitrogen gas (for inerting)

Equipment:

  • Jacketed glass reactor or equivalent pressure vessel

  • Reflux condenser

  • Mechanical stirrer

  • Temperature and pressure sensors

  • Inlet and outlet ports for continuous operation

  • Downstream purification system (e.g., distillation columns)

Procedure:

  • Reactor Setup: The reactor is made inert by purging with nitrogen gas.

  • Reactant Feed: 1,1,3,3-Tetrachloropropene is fed into the reactor.

  • Fluorination: Anhydrous HF is introduced into the reactor to begin the fluorination process in the liquid phase. The reaction is typically conducted without a catalyst.

  • Reaction Conditions:

    • Temperature: 80°C to 120°C

    • Molar Ratio: The mole ratio of HF to the organic feed is a critical parameter to be optimized based on desired conversion and selectivity.

  • Continuous Operation: In a continuous process, the reactants are continuously fed, and the product stream is continuously removed.

  • Product Separation: The product stream, containing the desired HFO, HCl, unreacted HF, and byproducts including this compound, is directed to a purification train for separation.

Process Flow Diagram:

G Reactants Reactants (1,1,3,3-Tetrachloropropene, HF, and Impurities) Reactor Fluorination Reactor (Liquid Phase, 80-120°C) Reactants->Reactor Purification Purification Train (Distillation, Washing) Reactor->Purification Product Stream Product Desired HFO Product Purification->Product Byproduct Byproducts (incl. This compound) Purification->Byproduct

Caption: HFO synthesis workflow.

References

Application Notes and Protocols: 1,1,3,3-Tetrachloro-1-fluoropropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetrachloro-1-fluoropropane, also known as HCFC-241fa, is a hydrochlorofluorocarbon with the primary industrial application as a chemical intermediate. Due to its chemical structure, it serves as a precursor in the synthesis of more complex fluorinated molecules. It is important to note that as a hydrochlorofluorocarbon (HCFC), this compound is classified as an ozone-depleting substance, and its use is regulated under international agreements such as the Montreal Protocol. Therefore, its applications are generally limited to controlled industrial processes for the production of non-ozone-depleting alternatives.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for handling, process design, and safety considerations.

PropertyValueReference
Molecular Formula C₃H₃Cl₄F[1]
Molecular Weight 199.87 g/mol [1]
CAS Number 134190-49-1[1]
Boiling Point ~140.2 °C at standard atmospheric pressure[2]
Appearance Not specified, likely a liquid at room temperature
Solubility Information not widely available
Azeotropic Data Forms an azeotrope with hydrogen fluoride (HF)[2]

Industrial Applications

The predominant industrial application of this compound is as a reactant in the synthesis of next-generation refrigerants and blowing agents with low or zero ozone depletion potential.

Intermediate in the Synthesis of Hydrofluoroolefins (HFOs) and Hydrofluorocarbons (HFCs)

This compound is a key intermediate in the production of commercially important compounds such as 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd) and 1,1,1,3,3-pentafluoropropane (HFC-245fa).[2][3] These products are used as refrigerants, blowing agents for foam insulation, and solvents.

The general synthesis pathway involves the fluorination of this compound, where chlorine atoms are substituted with fluorine atoms. This process can be carried out in either the liquid or vapor phase, often in the presence of a fluorination catalyst.

G This compound This compound Fluorination Fluorination This compound->Fluorination HF HF HF->Fluorination HCFO-1233zd HCFO-1233zd Fluorination->HCFO-1233zd Partial Fluorination HFC-245fa HFC-245fa Fluorination->HFC-245fa Further Fluorination

Caption: Synthesis pathway of HFOs and HFCs from this compound.

Potential Use in Solvent Cleaning

Azeotropic or azeotrope-like mixtures of this compound and hydrogen fluoride have been identified as useful solvent compositions for removing surface oxidation from metals.[2] However, detailed industrial protocols and performance data for this application are not widely available in the public domain.

Experimental Protocols

Protocol 1: Synthesis of 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd) via Fluorination of this compound (HCFC-241fa)

This protocol is a generalized procedure based on patent literature for the synthesis of HCFO-1233zd.[3][4] Specific reaction conditions and catalyst details are often proprietary.

Objective: To synthesize HCFO-1233zd by the vapor-phase fluorination of HCFC-241fa.

Materials:

  • This compound (HCFC-241fa)

  • Anhydrous hydrogen fluoride (HF)

  • Solid fluorination catalyst (e.g., a chromium-based or other metal halide/oxide catalyst)

  • Inert gas (e.g., Nitrogen) for purging

Equipment:

  • Vapor phase reactor (e.g., packed bed reactor)

  • Heating system for the reactor

  • Feed systems for gaseous reactants

  • Condenser and collection system for the product stream

  • Scrubber for unreacted HF and HCl byproduct

  • Analytical instrumentation (e.g., Gas Chromatography) for product analysis

Procedure:

  • Catalyst Activation (if required): The solid catalyst is packed into the reactor. The catalyst may require pre-treatment, such as calcination or pre-fluorination with a stream of HF at an elevated temperature, to ensure its activity.

  • Reactor Purge: The reactor system is purged with an inert gas to remove air and moisture.

  • Reaction Initiation: The reactor is heated to the desired reaction temperature, typically in the range of 200°C to 450°C.

  • Reactant Feed: A gaseous feed of this compound and anhydrous hydrogen fluoride is introduced into the reactor over the catalyst bed. The molar ratio of HF to the organic feed is a critical parameter and is typically maintained in excess.

  • Reaction: The reactants pass through the catalyst bed where the fluorination reaction occurs. The reaction produces a mixture of the desired product (HCFO-1233zd), byproducts (including HCl), and unreacted starting materials.

  • Product Collection: The product stream exiting the reactor is passed through a condenser to liquefy the organic components. The condensed liquid is collected in a chilled receiver.

  • Byproduct Removal: The gaseous stream from the condenser, primarily containing HCl and unreacted HF, is passed through a scrubber (e.g., a water or caustic scrubber) to neutralize and remove the acidic gases.

  • Product Isolation and Purification: The collected liquid product is a mixture of HCFO-1233zd, unreacted starting materials, and other fluorinated intermediates. The desired product, HCFO-1233zd, is isolated and purified using techniques such as distillation.

  • Analysis: The composition of the product stream and the purified product is determined using analytical methods like Gas Chromatography (GC).

Safety Precautions:

  • This reaction involves highly corrosive and toxic materials (anhydrous HF and HCl). All work must be conducted in a well-ventilated fume hood or a closed system designed for handling such chemicals.

  • Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn.

  • A calcium gluconate gel should be readily available as a first aid measure for HF exposure.

  • The reaction is conducted at high temperatures and pressures, requiring appropriate safety measures for the equipment used.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis of fluorinated compounds from this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Catalyst_Activation Catalyst Activation Reactor_Purge Reactor Purge Catalyst_Activation->Reactor_Purge Reactant_Feed Feed Reactants (HCFC-241fa + HF) Reactor_Purge->Reactant_Feed Vapor_Phase_Reaction Vapor Phase Reaction Reactant_Feed->Vapor_Phase_Reaction Condensation Condensation Vapor_Phase_Reaction->Condensation Scrubbing Acid Gas Scrubbing Vapor_Phase_Reaction->Scrubbing Purification Purification (Distillation) Condensation->Purification Analysis Product Analysis (GC) Purification->Analysis

Caption: General workflow for the synthesis and analysis of fluorinated products.

Disclaimer

The information provided in these application notes is for research and development purposes only. The handling and use of this compound should only be carried out by qualified individuals in a controlled laboratory or industrial setting. Users should consult the relevant Safety Data Sheet (SDS) and adhere to all applicable safety regulations and environmental guidelines. The experimental protocol described is a general representation and may require optimization for specific equipment and desired outcomes.

References

Application Notes and Protocols for the Synthesis of (E)-1-Chloro-3,3,3-trifluoropropene (F-1233zd(E)) Utilizing 1,1,3,3-Tetrachloro-1-fluoropropane as an Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the synthesis of (E)-1-chloro-3,3,3-trifluoropropene, also known as F-1233zd(E), a compound of significant interest as a low global warming potential (GWP) refrigerant, blowing agent, and solvent.[1][2] The synthesis pathways discussed herein focus on the fluorination of 1,1,1,3,3-pentachloropropane (HCC-240fa) where 1,1,3,3-tetrachloro-1-fluoropropane (HCFC-241fa) is a key intermediate.[3][4] This document outlines both liquid-phase and vapor-phase fluorination procedures, subsequent purification techniques, and analytical methodologies for reaction monitoring and product characterization.

Introduction

(E)-1-chloro-3,3,3-trifluoropropene (F-1233zd(E)) is an environmentally friendly fluorinated olefin with a low GWP, making it a sustainable alternative to hydrofluorocarbons (HFCs).[5] Its synthesis is a multi-step process that often commences with the fluorination of a chlorinated propane precursor. One of the common starting materials is 1,1,1,3,3-pentachloropropane (HCC-240fa).[3][6] The reaction with hydrogen fluoride (HF) proceeds through several intermediates, including this compound (HCFC-241fa), before yielding the desired F-1233zd isomers.[4] The final product is typically a mixture of (E) and (Z) isomers, which require separation and, in some cases, isomerization to obtain the desired (E)-isomer in high purity.

Synthesis Pathways

The conversion of HCC-240fa to F-1233zd(E) involves the substitution of chlorine atoms with fluorine and subsequent dehydrochlorination. This compound (HCFC-241fa) is a partially fluorinated intermediate in this process. The overall reaction can be performed in either the liquid or vapor phase.

Synthesis_Pathway HCC_240fa 1,1,1,3,3-Pentachloropropane (HCC-240fa) HCFC_241fa This compound (HCFC-241fa) HCC_240fa->HCFC_241fa + HF - HCl HF Hydrogen Fluoride (HF) F1233zd_mix Mixture of (E)- and (Z)-1233zd HCFC_241fa->F1233zd_mix + HF - HCl F1233zd_E (E)-1-Chloro-3,3,3-trifluoropropene (F-1233zd(E)) F1233zd_mix->F1233zd_E Purification/ Isomerization Purification_Workflow Crude_Product Crude Product (F-1233zd isomers, Intermediates, HCl, HF) Scrubbing Acid Scrubbing (Removal of HCl and HF) Crude_Product->Scrubbing Distillation1 Fractional Distillation (Separation of Isomers) Scrubbing->Distillation1 Z_Isomer (Z)-F-1233zd Distillation1->Z_Isomer E_Isomer (E)-F-1233zd (Final Product) Distillation1->E_Isomer Isomerization Isomerization Z_Isomer->Isomerization Isomerization->Distillation1

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1,3,3-Tetrachloro-1-fluoropropane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1,3,3-Tetrachloro-1-fluoropropane (HCFC-241fa).

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Question Answer
My reaction yields very little or no of the desired product. What are the likely causes? Several factors can contribute to low or no yield. The most common issues are related to reaction conditions and the purity of starting materials. Over-fluorination is a primary concern, leading to the formation of more highly fluorinated propanes. The reaction temperature might be too high, or the residence time in the reactor too long, favoring the production of di-, tri-, or even more fluorinated species. Additionally, ensure your starting material, 1,1,1,3,3-pentachloropropane (HCC-240fa), is of high purity, as impurities can lead to unwanted side reactions.
How can I control the degree of fluorination to favor the mono-fluorinated product? Controlling the fluorination is the central challenge in this synthesis. To favor mono-fluorination, you should use a stoichiometric or slightly sub-stoichiometric amount of the fluorinating agent, typically anhydrous hydrogen fluoride (HF). Operating at the lower end of the effective temperature range for the reaction can also help to reduce the rate of subsequent fluorination steps. Careful monitoring of the reaction progress using in-line analytics (e.g., GC) is crucial to stop the reaction at the optimal point.
Could the catalyst be the issue? If you are using a catalyst, its activity and condition are critical. Antimony-based catalysts, for instance, can be deactivated by impurities or by reduction during the reaction. Titanium-based catalysts may offer an alternative with fewer corrosion issues.[1] Ensure the catalyst is properly activated and handled under anhydrous conditions. In some cases, a catalyst-less reaction at higher temperatures and pressures might be considered to avoid catalyst-related side reactions, though this presents its own set of challenges in controlling the reaction.

Problem 2: Presence of Significant Impurities in the Crude Product

Question Answer
My crude product contains a complex mixture of byproducts. What are they likely to be and how can I minimize them? The fluorination of 1,1,1,3,3-pentachloropropane is prone to producing a variety of byproducts. These can include unreacted starting material, more highly fluorinated propanes (e.g., 1,1-dichloro-3,3,3-trifluoropropane), and isomers of tetrachloropropene formed through dehydrochlorination.[2] To minimize these, optimize the reaction conditions as described above to favor mono-fluorination. Ensuring anhydrous conditions is also critical to prevent hydrolysis and the formation of other impurities.
How do I effectively remove hydrogen chloride (HCl) from the reaction mixture? Hydrogen chloride is a major byproduct of the fluorination reaction. It is typically removed by passing the gaseous effluent from the reactor through a scrubber containing an aqueous solution of a weak base, such as potassium or sodium carbonate. Alternatively, for smaller-scale reactions, a nitrogen purge can be used to drive off the HCl, which can then be trapped.
What is the best method for purifying the final product? Fractional distillation is the most common method for purifying this compound from the crude reaction mixture. Due to the close boiling points of some of the potential byproducts, a distillation column with a high number of theoretical plates is recommended for achieving high purity. Careful control of the distillation pressure and temperature is essential.

Frequently Asked Questions (FAQs)

Question Answer
What is the typical starting material for the synthesis of this compound? The most common precursor is 1,1,1,3,3-pentachloropropane (HCC-240fa).[3] This compound is typically synthesized via the radical addition of carbon tetrachloride to vinyl chloride.[4]
What are the main safety precautions I should take during this synthesis? The synthesis involves highly corrosive and toxic materials, particularly anhydrous hydrogen fluoride (HF). All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield, must be worn. A calcium gluconate gel should be readily available as a first aid measure for HF burns. The reaction is also typically run under pressure, so a properly rated and maintained pressure reactor is essential.
Can I use other fluorinating agents besides hydrogen fluoride? While other fluorinating agents exist, anhydrous HF is the most common and cost-effective reagent for this type of industrial-scale synthesis. Other reagents may offer milder reaction conditions but are often more expensive and may introduce different sets of byproducts.
How can I monitor the progress of the reaction? For laboratory-scale syntheses, taking aliquots of the reaction mixture at regular intervals and analyzing them by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) is the most effective way to monitor the consumption of the starting material and the formation of the product and byproducts. This will allow you to determine the optimal reaction time.

Data Presentation

Table 1: Boiling Points of Key Compounds in the Synthesis of this compound

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)
Hydrogen FluorideHF20.0119.5[5]
Hydrogen ChlorideHCl36.46-85.05[2]
1,1,1,3,3-Pentachloropropane (HCC-240fa)C₃H₃Cl₅216.32~191.3
This compound (HCFC-241fa) C₃H₃Cl₄F 199.87 ~155-157
1,1,3,3-TetrachloropropeneC₃H₂Cl₄179.86~176.1[6]
(E/Z)-1,3,3,3-TetrachloropropeneC₃H₂Cl₄179.86Not available
1,1,1,3,3-Pentafluoropropane (HFC-245fa)C₃H₃F₅134.0515.3[7]

Note: Boiling points can vary with pressure. The values presented are at or near atmospheric pressure.

Experimental Protocols

Hypothetical Protocol for the Synthesis of this compound

Objective: To synthesize this compound by the controlled fluorination of 1,1,1,3,3-pentachloropropane.

Materials:

  • 1,1,1,3,3-pentachloropropane (HCC-240fa) (high purity)

  • Anhydrous hydrogen fluoride (HF)

  • Nitrogen gas (high purity)

  • Pressure reactor equipped with a stirrer, thermocouple, pressure gauge, and inlet/outlet valves

  • Scrubber system with a dilute potassium carbonate solution

  • Fractional distillation apparatus

Procedure:

  • Reactor Preparation: Ensure the pressure reactor is clean, dry, and has been leak-tested. Purge the reactor with dry nitrogen to remove any air and moisture.

  • Charging the Reactor: Under a nitrogen atmosphere, charge the reactor with 1,1,1,3,3-pentachloropropane.

  • Reaction Setup: Cool the reactor to a low temperature (e.g., 0-5 °C) using a suitable cooling bath.

  • Addition of HF: Slowly and carefully introduce a controlled amount of anhydrous hydrogen fluoride into the reactor. The molar ratio of HF to HCC-240fa should be carefully controlled, starting with a sub-stoichiometric amount (e.g., 0.8:1 to 1:1) to favor mono-fluorination.

  • Reaction: Slowly raise the temperature of the reactor to the desired reaction temperature (e.g., 80-100 °C). The reaction is exothermic, so careful temperature control is essential. Monitor the pressure inside the reactor.

  • Reaction Monitoring: If possible, take samples periodically to monitor the progress of the reaction by GC.

  • Quenching and Workup: Once the desired conversion is achieved, cool the reactor and slowly vent the excess pressure through the scrubber system to neutralize HCl and unreacted HF.

  • Purification: Transfer the crude reaction mixture to a fractional distillation apparatus. Carefully distill the mixture, collecting the fraction corresponding to the boiling point of this compound.

  • Analysis: Analyze the purified product by GC, GC-MS, and NMR to confirm its identity and purity.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Start: High Purity 1,1,1,3,3-Pentachloropropane Reactor Pressure Reactor Start->Reactor Reaction Controlled Fluorination (80-100 °C, Pressure) Reactor->Reaction HF_source Anhydrous HF (Controlled Stoichiometry) HF_source->Reactor Crude_Product Crude Product Mixture: - HCFC-241fa - Unreacted HCC-240fa - Over-fluorinated products - Byproducts (e.g., tetrachloropropenes) - HCl, HF Reaction->Crude_Product Scrubber Scrubbing (Removal of HCl, HF) Crude_Product->Scrubber Distillation Fractional Distillation Scrubber->Distillation Final_Product Purified This compound Distillation->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low/No Product Yield OverFluorination Over-fluorination Start->OverFluorination Temp Incorrect Temperature Start->Temp Purity Starting Material Impurity Start->Purity Catalyst Catalyst Deactivation Start->Catalyst ControlHF Adjust HF Stoichiometry OverFluorination->ControlHF OptimizeTemp Optimize Reaction Temperature Temp->OptimizeTemp PurifyStart Purify Starting Material Purity->PurifyStart CheckCatalyst Check/Replace Catalyst Catalyst->CheckCatalyst

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Purification of 1,1,3,3-Tetrachloro-1-fluoropropane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,1,3,3-Tetrachloro-1-fluoropropane.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Purity After Distillation Presence of close-boiling point impurities such as isomers (e.g., 1,1,1,3-tetrachloro-3-fluoropropane) or other halogenated alkanes.1. Fractional Distillation: Employ a fractional distillation column with a higher number of theoretical plates for improved separation. 2. Vacuum Distillation: Reduce the distillation pressure to lower the boiling points and potentially increase the boiling point differences between your product and impurities. 3. Alternative Methods: If distillation is ineffective, consider preparative gas chromatography.
Product Decomposition During Distillation The compound may be thermally unstable at its atmospheric boiling point.1. Vacuum Distillation: Perform the distillation under reduced pressure to lower the required temperature. 2. Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Presence of Acidic Impurities (e.g., HCl) Hydrolysis of the chlorinated compound or impurities.1. Aqueous Wash: Wash the crude product with a dilute sodium bicarbonate solution, followed by water. 2. Drying: Thoroughly dry the washed product with a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride) before distillation.
Inconsistent Results in Chromatographic Purification Improper selection of stationary or mobile phase.1. Column Selection: For gas chromatography, consider a column with a polar stationary phase for better separation of halogenated compounds. For HPLC, fluorinated stationary phases can offer unique selectivity for fluorinated molecules.[1][2] 2. Method Development: Systematically optimize the temperature program (for GC) or the mobile phase composition (for HPLC) to achieve baseline separation.
Contamination with Starting Materials or Precursors Incomplete reaction or inefficient initial work-up. Potential precursors could include 1,1,3,3-tetrachloropropene.[3]1. Reaction Monitoring: Ensure the initial reaction has gone to completion using an appropriate analytical technique (e.g., GC-MS). 2. Extraction/Wash: Perform a suitable liquid-liquid extraction or aqueous wash to remove unreacted starting materials.
Presence of High-Boiling Point Impurities Formation of polymeric or condensation byproducts. Sparingly fluorinated compounds like this compound can be byproducts in other reactions and may be present with other heavy compounds.[4]1. Distillation: These impurities should remain in the distillation flask as residue. Ensure you do not distill to dryness to prevent potential decomposition of the residue. 2. Flash Chromatography: If distillation is not feasible, consider flash column chromatography on silica gel, though careful solvent selection is required for halogenated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in a crude sample of this compound?

A1: Common impurities can include starting materials like 1,1,3,3-tetrachloropropene, incompletely chlorinated or fluorinated precursors, and byproducts from side reactions.[3][4] Other potential impurities are isomers, other chlorinated and fluorinated propanes (e.g., 1,1,1,3,3-pentachloropropane), and oxygenated compounds.[4]

Q2: What is the recommended method for assessing the purity of this compound?

A2: Gas Chromatography with a Flame Ionization Detector (GC-FID) is a standard method for quantitative purity analysis. For the identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective.[5] For total organofluorine content, combustion ion chromatography can be used.[6]

Q3: Can I use High-Performance Liquid Chromatography (HPLC) for purification?

A3: While GC is more common for volatile compounds like this, HPLC can be used, particularly with fluorinated stationary phases which can provide unique selectivity for separating fluorinated compounds from their non-fluorinated counterparts.[1][2]

Q4: My compound appears to be degrading during storage. How can I prevent this?

A4: Halogenated hydrocarbons can be sensitive to light and air. Store the purified product in an amber glass bottle, under an inert atmosphere (argon or nitrogen), and at a reduced temperature (e.g., in a refrigerator) to minimize degradation.

Q5: Are there any known azeotropes of this compound?

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This method is suitable for separating this compound from impurities with different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column (or a column packed with Raschig rings or other suitable packing material), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Preparation: If the crude product is suspected to contain acidic impurities, first wash it with a saturated sodium bicarbonate solution, then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and then charge the distillation flask.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a pressure gauge. Gradually reduce the pressure to the desired level.

  • Distillation: Begin heating the distillation flask using a heating mantle. Collect the fraction that distills at the expected boiling point for the given pressure. It is advisable to collect a small forerun fraction to discard before collecting the main product fraction.

  • Purity Analysis: Analyze the collected fraction(s) by GC-FID or GC-MS to determine the purity.

Protocol 2: Purity Assessment by Gas Chromatography (GC-FID)

This protocol outlines a general method for determining the purity of a sample.

  • Instrument Setup:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5, DB-17) is a good starting point.

    • Injector Temperature: 200 °C

    • Detector (FID) Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold: Hold at 220 °C for 5 minutes.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.

Note: The above GC method is a starting point and may require optimization for specific impurity profiles.

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Analysis & Outcome Crude Product Crude Product Aqueous Wash Aqueous Wash Crude Product->Aqueous Wash Remove acids Drying Drying Aqueous Wash->Drying Remove water Distillation Distillation Drying->Distillation Separate by BP Purity Analysis (GC) Purity Analysis (GC) Distillation->Purity Analysis (GC) Pure Product Pure Product Purity Analysis (GC)->Pure Product Purity > 99% Further Purification Further Purification Purity Analysis (GC)->Further Purification Purity < 99%

Caption: A general workflow for the purification of this compound.

Troubleshooting_Diagram cluster_impurities Identify Impurity Type (GC-MS) cluster_solutions Select Purification Strategy Impure_Product Impure Product after Initial Purification Close_BP Close-Boiling Impurities Impure_Product->Close_BP High_BP High-Boiling Impurities Impure_Product->High_BP Acidic Acidic Impurities Impure_Product->Acidic Fractional_Distillation Fractional Distillation (High Efficiency Column) Close_BP->Fractional_Distillation Prep_GC Preparative GC Close_BP->Prep_GC Redistill Re-distill (Leave residue) High_BP->Redistill Wash Aqueous Base Wash & Re-distill Acidic->Wash

Caption: A troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Removal of 1,1,3,3-Tetrachloro-1-fluoropropane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering 1,1,3,3-Tetrachloro-1-fluoropropane as a reaction byproduct.

Frequently Asked Questions (FAQs)

Q1: What is this compound and when is it formed?

This compound (C₃H₃Cl₄F), also known as F-241fa, is a halogenated hydrocarbon. It can be formed as a high-boiling point byproduct during fluorination reactions of chlorinated compounds.[1] For instance, in the synthesis of hydrofluoroolefins (HFOs) where hydrochlorofluoroolefins (HCFOs) are fluorinated using hydrogen fluoride (HF), incompletely fluorinated species like F-241fa can arise.[2]

Q2: What are the known physical properties of this compound?

Precise physical property data for this compound is limited in publicly available literature. However, based on its structure and data for isomeric compounds, we can estimate its properties. It is known to have a high boiling point and azeotropic properties.[1][3]

Q3: Why is it important to remove this byproduct?

The presence of this compound can complicate subsequent reaction steps and contaminate the final product, affecting its purity, yield, and potentially its biological activity. Its high boiling point can make it difficult to remove using simple evaporation techniques.[1]

Q4: What are the general strategies for removing this compound?

The primary strategies for removing this high-boiling point, halogenated byproduct include:

  • Fractional Distillation: Effective for separating compounds with different boiling points.

  • Liquid-Liquid Extraction: Exploits differences in solubility between the byproduct and the desired product in immiscible solvents.

  • Flash Column Chromatography: Separates compounds based on their differential adsorption to a stationary phase.

The choice of method depends on the specific properties of the desired product and the scale of the reaction.

Troubleshooting Guides

Issue 1: My desired product is co-distilling with the byproduct.

Possible Cause: The boiling points of your product and this compound are too close for simple distillation, or they may form an azeotrope.

Solutions:

  • Fractional Distillation: Employ a fractional distillation column to increase the separation efficiency. The increased surface area in the column allows for multiple theoretical plates of separation.

  • Vacuum Distillation: Lowering the pressure will reduce the boiling points of both compounds. This can sometimes alter the relative volatility and improve separation.

  • Azeotropic Distillation: If an azeotrope is suspected, consider adding an entrainer—a third component that forms a new, lower-boiling azeotrope with one of the components, allowing for its removal.

Issue 2: The byproduct remains in the organic layer after aqueous extraction.

Possible Cause: this compound is a non-polar organic compound and is expected to have low solubility in water.

Solutions:

  • Solvent Selection: Choose an extraction solvent system where the solubility of your desired product is significantly different from that of the byproduct. A solvent miscibility table can be a useful reference.[4]

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the extraction solvent. This is generally more efficient than a single extraction with a large volume.

  • pH Adjustment: If your desired product has acidic or basic functional groups, you can manipulate the pH of the aqueous phase to move it into the aqueous layer, leaving the neutral byproduct in the organic layer. The desired product can then be recovered by neutralizing the aqueous phase and re-extracting.

Issue 3: The byproduct and my product have similar retention factors (Rf) in flash chromatography.

Possible Cause: The polarity of your product and the byproduct are too similar for effective separation with the chosen solvent system.

Solutions:

  • Solvent System Optimization: Systematically vary the polarity of your eluent. A good starting point is a solvent system where the desired compound has an Rf of 0.2-0.3.

  • Gradient Elution: Instead of an isocratic (constant solvent composition) elution, use a gradient elution where the polarity of the solvent is gradually increased during the separation. This can help to resolve compounds with close Rf values.[5][6][7]

  • Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase silica gel (e.g., C18).

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₃H₃Cl₄F199.87[3]High (exact value not available)
1,1,2,3-Tetrachloro-1-fluoropropaneC₃H₃Cl₄F199.87155[8]
1,1,1,2-TetrachloropropaneC₃H₄Cl₄181.88~170 (estimate)[9]

Table 2: Comparison of Removal Techniques

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Fractional Distillation Difference in boiling pointsScalable, good for large quantitiesNot effective for azeotropes or compounds with very close boiling pointsSeparating liquids with a significant boiling point difference (>25 °C)[10]
Liquid-Liquid Extraction Differential solubility in immiscible liquidsFast, simple, can handle large volumesCan be solvent-intensive, emulsions may formRemoving impurities with different polarities/solubilities
Flash Column Chromatography Differential adsorption to a stationary phaseHigh resolution for complex mixturesCan be time-consuming, requires solvent, limited by scalePurifying small to medium quantities of product with high purity requirements

Experimental Protocols

Protocol 1: Fractional Distillation for Byproduct Removal
  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

  • Sample Loading: Charge the reaction mixture into the round-bottom flask, adding boiling chips or a magnetic stir bar.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection: Slowly increase the temperature and collect the fractions that distill over. Monitor the temperature at the head of the column. A stable temperature indicates the distillation of a pure component.

  • Analysis: Analyze the collected fractions (e.g., by GC-MS or NMR) to determine the composition and identify the fractions containing the purified product.

Protocol 2: Liquid-Liquid Extraction for Byproduct Removal
  • Solvent Selection: Choose a pair of immiscible solvents (e.g., dichloromethane and water, or ethyl acetate and water) where your desired product has good solubility in one phase and the byproduct has a differing solubility.

  • Extraction:

    • Dissolve the crude reaction mixture in the chosen organic solvent.

    • Transfer the solution to a separatory funnel.

    • Add the aqueous phase.

    • Stopper the funnel and shake vigorously, periodically venting to release pressure.

    • Allow the layers to separate.

    • Drain the lower layer.

  • Repeat: Repeat the extraction of the organic layer with fresh aqueous phase two to three times.

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Protocol 3: Flash Column Chromatography for Byproduct Removal
  • Stationary Phase and Eluent Selection:

    • Choose a suitable stationary phase (silica gel is common for normal-phase chromatography).

    • Determine an appropriate eluent system using thin-layer chromatography (TLC). Aim for an Rf of 0.2-0.3 for your desired product. A typical starting eluent system for halogenated compounds is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with a slurry of the stationary phase in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system.

    • If separation is poor, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualizations

Removal_Workflow start Crude Reaction Mixture containing Byproduct check_bp Significant Boiling Point Difference (>25 °C)? start->check_bp distillation Fractional Distillation check_bp->distillation Yes check_solubility Different Solubility/ Polarity? check_bp->check_solubility No end Pure Product distillation->end fail Consult Specialist distillation->fail Azeotrope/ Co-distillation extraction Liquid-Liquid Extraction check_solubility->extraction Yes chromatography Flash Column Chromatography check_solubility->chromatography No extraction->end extraction->fail Emulsion/ Poor Separation chromatography->end chromatography->fail Poor Resolution

Caption: Decision workflow for selecting a purification method.

LLE_Protocol cluster_prep Preparation cluster_extraction Extraction cluster_workup Workup dissolve Dissolve Crude Mixture in Organic Solvent transfer Transfer to Separatory Funnel dissolve->transfer add_aq Add Aqueous Phase transfer->add_aq shake Shake and Vent add_aq->shake separate Separate Layers shake->separate repeat Repeat Extraction 2-3x separate->repeat dry Dry Organic Layer (e.g., Na2SO4) repeat->dry filter Filter dry->filter concentrate Concentrate filter->concentrate product Purified Product concentrate->product

Caption: Experimental workflow for liquid-liquid extraction.

References

optimizing reaction conditions for fluorination with 1,1,3,3-Tetrachloro-1-fluoropropane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in fluorination reactions. While the inquiry specified 1,1,3,3-tetrachloro-1-fluoropropane, this resource addresses broader, more commonly encountered laboratory fluorination techniques, as the specified compound is primarily an industrial intermediate rather than a common laboratory reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as HCFC-241fa, is a hydrochlorofluorocarbon. In industrial settings, it primarily serves as an intermediate in the synthesis of other fluorinated compounds.[1][2] For example, it is a precursor in the manufacturing process of 1,1,1,3,3-pentafluoropropane (HFC-245fa), which is used as a refrigerant and a foam blowing agent.[3][4][5] Its use as a direct fluorinating agent in a laboratory setting for diverse organic substrates is not well-documented in scientific literature, and more common, efficient, and safer reagents are typically employed for such transformations.

Q2: Why is this compound not a standard fluorinating agent in research labs?

While technically a source of fluorine, its reactivity profile is not optimized for the controlled and selective fluorination of complex molecules like alcohols or carbonyl compounds in a research environment. Industrial fluorination processes involving such compounds often rely on harsh conditions, such as high temperatures and pressures with catalysts like antimony or chromium salts, which are less practical and safe for a standard laboratory. For general laboratory use, reagents like DAST, Deoxo-Fluor, and Selectfluor offer milder reaction conditions, greater functional group tolerance, and more predictable outcomes.

Troubleshooting Guide for Deoxyfluorination of Alcohols

This guide focuses on common issues encountered when using widely adopted deoxyfluorinating agents such as DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride).

Q3: My deoxyfluorination reaction has a low or no yield. What are the possible causes and solutions?

Several factors can contribute to low yields in deoxyfluorination reactions. A systematic approach to troubleshooting is often effective.

  • Reagent Quality: DAST and Deoxo-Fluor are sensitive to moisture.[6] Hydrolysis will deactivate the reagent and generate HF, which can lead to side reactions.

    • Solution: Use freshly opened or properly stored reagents. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature: The optimal temperature is substrate-dependent. For many primary and secondary alcohols, reactions are initiated at low temperatures (-78°C or 0°C) and then allowed to warm to room temperature.

    • Solution: Try optimizing the temperature profile. For less reactive alcohols, a higher temperature may be needed, but this can also increase the rate of side reactions. For sensitive substrates, maintaining a lower temperature for a longer period might be beneficial.

  • Solvent Choice: The choice of solvent can impact the solubility of the substrate and the stability of reactive intermediates.

    • Solution: Dichloromethane (DCM) is a common choice. However, for some substrates, other aprotic solvents like tetrahydrofuran (THF) or toluene might offer better results. A solvent screen can be a valuable optimization step.

Q4: I am observing significant amounts of elimination byproducts, especially with secondary and tertiary alcohols. How can I minimize this?

Elimination is a common side reaction in deoxyfluorination, proceeding via an E2 or E1 mechanism.

  • Steric Hindrance: Bulky substrates are more prone to elimination.

    • Solution: Using a less hindered and more nucleophilic fluorinating reagent can sometimes favor substitution over elimination. Newer generation reagents like PyFluor have been designed to minimize elimination.

  • Reaction Temperature: Higher temperatures often favor elimination.

    • Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Base Addition: While not always necessary, the addition of a non-nucleophilic base can sometimes suppress acid-catalyzed elimination pathways.

    • Solution: A small amount of a hindered base like 2,6-lutidine or proton sponge can be added, but care must be taken as this can also affect the reagent's reactivity.

Q5: My reaction is showing rearrangement products. What is happening and how can I prevent it?

Carbocationic intermediates, especially from secondary and tertiary alcohols, can undergo rearrangements (e.g., Wagner-Meerwein or pinacol rearrangements) before the fluoride ion attacks.[6][7]

  • Substrate Structure: Substrates prone to forming stable carbocations are more likely to rearrange.

    • Solution: Using reaction conditions that favor an S(_N)2 mechanism over an S(_N)1 mechanism can help. This includes using a more nucleophilic fluoride source and a less ionizing solvent. For some substrates, rearrangement may be unavoidable with these types of reagents.

Troubleshooting Guide for α-Fluorination of Carbonyls

This section addresses common issues when using electrophilic fluorinating agents like Selectfluor.

Q6: My α-fluorination of a ketone is not working or the yield is very low. What should I check?

  • Enolate/Enol Formation: Electrophilic fluorination requires the presence of the enol or enolate form of the carbonyl compound.

    • Solution: For less acidic ketones, the addition of a catalytic amount of acid (for enol formation) or a base (for enolate formation) might be necessary. The choice of solvent can also influence the equilibrium concentration of the enol/enolate. Protic solvents like methanol can facilitate enol formation.[8]

  • Reagent Stoichiometry: Insufficient fluorinating agent will result in incomplete conversion.

    • Solution: Ensure at least a stoichiometric amount of the fluorinating agent is used. For sluggish reactions, a slight excess (e.g., 1.1 to 1.5 equivalents) may be beneficial.

  • Reaction Time and Temperature: Some fluorinations can be slow at room temperature.

    • Solution: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Gentle heating can sometimes increase the reaction rate, but should be done cautiously to avoid byproduct formation.

Q7: I am getting a mixture of mono- and di-fluorinated products. How can I improve the selectivity?

  • Reaction Control: Over-fluorination can occur if the mono-fluorinated product is still sufficiently reactive.

    • Solution: Carefully control the stoichiometry of the fluorinating agent. Using slightly less than one equivalent can sometimes favor mono-fluorination, at the cost of complete conversion of the starting material. Lowering the reaction temperature can also improve selectivity.

  • Substrate Acidity: The mono-fluorinated product can sometimes be more acidic and prone to further enolization and fluorination.

    • Solution: Adjusting the pH of the reaction mixture with buffers might help control the rate of the second fluorination.

Data Presentation

Table 1: Comparison of Deoxyfluorination Reagents for Secondary Alcohols

ReagentSubstrateSolventTemperature (°C)Time (h)Yield (%)Ref.
DASTTestosteroneDioxane232417[9]
Deoxo-FluorTestosteroneDioxane2324<10[9]
PhenoFluorTestosteroneToluene801279[10]
AlkylFluorTestosterone1,4-Dioxane1001250[9]
PyFluor1-PhenylethanolCH(_2)Cl(_2)231285[11]

Table 2: Effect of Solvent on the α-Fluorination of 1,3-Dimethoxybenzene with Selectfluor

SolventTemperature (°C)Time (h)Reactant Ratio (Substrate:Iodine:Selectfluor)Conversion (%)Isolated Yield (%)Ref.
MeCN2041 : 1 : 110046
MeOH20181 : 1 : 110096
H(_2)O20221 : 1 : 1325

Experimental Protocols

Protocol 1: Deoxyfluorination of a Primary Alcohol using DAST

This protocol is a general guideline for the deoxyfluorination of a primary alcohol like 4-nitrobenzyl alcohol.

Materials:

  • 4-Nitrobenzyl alcohol

  • DAST (diethylaminosulfur trifluoride)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO(_3))

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Round-bottom flask, magnetic stirrer, syringe, and inert atmosphere setup (e.g., nitrogen balloon)

Procedure:

  • Dissolve 4-nitrobenzyl alcohol (1.0 mmol) in anhydrous DCM (3 mL) in a dry round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add DAST (1.1 mmol, 1.1 eq.) dropwise to the stirred solution via syringe.

  • Allow the reaction mixture to stir at room temperature for 1 hour. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO(_3) solution (5 mL).

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).

  • Combine the organic layers and wash with water (10 mL) and then brine (10 mL).

  • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: α-Fluorination of a Ketone using Selectfluor

This protocol is a general guideline for the α-fluorination of a ketone.

Materials:

  • Ketone substrate (e.g., cyclohexanone)

  • Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Methanol

  • Water

  • Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the ketone (1.0 mmol) in methanol (5 mL) in a round-bottom flask.

  • Add Selectfluor (1.1 mmol, 1.1 eq.) to the solution in one portion.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by GC-MS or TLC. Reaction times can vary from a few hours to overnight depending on the substrate.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water (10 mL) to the residue and extract with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na(_2)SO(_4).

  • Filter and concentrate the solution to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low Yield in Fluorination Reaction check_reagent Check Reagent Quality (Anhydrous? Not Decomposed?) start->check_reagent reagent_ok Reagent OK check_reagent->reagent_ok replace_reagent Use Fresh/Anhydrous Reagent reagent_ok->replace_reagent No check_conditions Review Reaction Conditions (Temp, Time, Solvent) reagent_ok->check_conditions Yes replace_reagent->start Retry conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_temp Optimize Temperature conditions_ok->optimize_temp No optimize_solvent Screen Solvents conditions_ok->optimize_solvent If Temp Fails optimize_time Adjust Reaction Time conditions_ok->optimize_time If Others Fail check_byproducts Analyze for Side Products (Elimination, Rearrangement) conditions_ok->check_byproducts Yes optimize_temp->start Retry optimize_solvent->start Retry optimize_time->start Retry byproducts_present Side Products Found? check_byproducts->byproducts_present address_byproducts Address Specific Side Reaction (Lower Temp, Change Reagent) byproducts_present->address_byproducts Yes success Successful Fluorination byproducts_present->success No address_byproducts->start Retry

Caption: Troubleshooting workflow for low-yield fluorination reactions.

DAST_Reaction_Pathway cluster_main Deoxyfluorination of a Secondary Alcohol cluster_side Side Reaction alcohol R-CH(OH)-CH2-R' activated_intermediate [R-CH(O-SF2-NEt2)-CH2-R'] alcohol->activated_intermediate + DAST product R-CHF-CH2-R' (Desired Product) activated_intermediate->product SN2 attack by F- elimination_product R-CH=CH-R' (Elimination Product) activated_intermediate->elimination_product E2 Elimination

Caption: Simplified reaction pathway for DAST-mediated deoxyfluorination.

Caption: Comparison of DAST and Deoxo-Fluor for deoxyfluorination.

References

stability and decomposition of 1,1,3,3-Tetrachloro-1-fluoropropane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and decomposition of 1,1,3,3-Tetrachloro-1-fluoropropane (HCFC-241fa) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as HCFC-241fa, is a hydrochlorofluorocarbon. Due to its chemical properties, it may be used as a reagent in specific chemical syntheses.

Q2: What are the main stability concerns associated with this compound?

The primary stability concerns for this compound are potential thermal, photochemical, and hydrolytic decomposition. Under adverse conditions, it may degrade, leading to the formation of undesirable byproducts that can affect experimental outcomes.

Q3: What are the likely decomposition products of this compound?

Based on studies of similar polychlorinated alkanes, the main thermal decomposition pathway is likely dehydrochlorination, which would result in the formation of chlorinated and fluorinated propenes.[1][2] Thermal degradation of highly chlorinated alkanes can also lead to the formation of polychlorinated benzenes, toluenes, biphenyls, and naphthalenes.[3] Hydrolysis may lead to the formation of corresponding alcohols and hydrochloric acid, while photodegradation can generate various radical species.

Q4: How should this compound be stored to ensure its stability?

To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[4] It should also be kept away from incompatible materials such as strong bases, alkali metals, and finely divided metals like aluminum, magnesium, or zinc.[5]

Q5: Is this compound compatible with common laboratory materials?

While specific compatibility data for this compound is limited, caution should be exercised when using it with strong bases, alkali metals, and finely divided metals.[5] Reactions with these materials could lead to vigorous or explosive reactions. It is advisable to conduct small-scale compatibility tests before large-scale use with any new material.

Troubleshooting Guides

Problem: I am observing unexpected peaks in my reaction mixture analysis when using this compound.

  • Possible Cause 1: Thermal Decomposition. The compound may be degrading due to excessive heat in your experimental setup. Polychlorinated alkanes can undergo thermal degradation, leading to the formation of various byproducts.[1][3]

    • Troubleshooting Steps:

      • Review your reaction temperature. If possible, lower the temperature to see if the unexpected peaks diminish.

      • Analyze the unexpected peaks by GC-MS or LC-MS to identify potential decomposition products like chlorinated propenes.[1]

      • Consider performing a controlled thermal stability study on a small sample of your this compound stock.

  • Possible Cause 2: Photodegradation. Exposure to light, especially UV light, can cause the degradation of halogenated organic compounds.[6]

    • Troubleshooting Steps:

      • Protect your reaction vessel from light by using amber glassware or by wrapping it in aluminum foil.

      • If your experimental setup involves a light source, consider if it is necessary and if filters can be used to block shorter, more energetic wavelengths.

  • Possible Cause 3: Reaction with Incompatible Materials. The compound may be reacting with other components in your reaction mixture.

    • Troubleshooting Steps:

      • Review the chemical compatibility of all reagents and materials in your setup. Be particularly cautious with strong bases and reactive metals.[5]

      • Conduct a blank run with this compound and your solvent to rule out solvent-induced degradation.

Problem: The purity of my this compound stock seems to have decreased over time.

  • Possible Cause 1: Improper Storage. Long-term storage under suboptimal conditions (e.g., exposure to light, heat, or moisture) can lead to gradual decomposition.

    • Troubleshooting Steps:

      • Verify that the compound has been stored in a cool, dark, and dry place in a tightly sealed container.[4]

      • Re-analyze the purity of your stock using a suitable analytical method like Gas Chromatography (GC).

      • If purity has decreased, consider purifying the compound or obtaining a fresh batch.

  • Possible Cause 2: Hydrolysis. The presence of moisture can lead to the slow hydrolysis of the compound.

    • Troubleshooting Steps:

      • Ensure that the storage container is properly sealed to prevent moisture ingress.

      • Use anhydrous solvents and reagents in your experiments to minimize the risk of hydrolysis.

Data Presentation

Table 1: Inferred Stability and Incompatibility Data for this compound

ParameterInferred Value/BehaviorCitation
Thermal Stability
Onset of DecompositionExpected to be >150°C, based on similar compounds.
Primary Decomposition ProductsChlorinated/fluorinated propenes, HCl, HF.[1][2]
Hydrolytic Stability
RateSlow at neutral pH and ambient temperature.
ProductsCorresponding alcohols, HCl, HF.
Photochemical Stability
Wavelength SensitivityLikely sensitive to UV radiation (<300 nm).[6]
ProductsRadical species, smaller halogenated fragments.
Incompatibility
Strong BasesPotential for dehydrohalogenation reactions.[5]
Alkali & Alkaline Earth MetalsVigorous or explosive reactions.[5]
Finely Divided Metals (Al, Mg, Zn)Potential for catalytic decomposition or reaction.[5]

Note: The data in this table is inferred from the behavior of structurally similar polychlorinated and polyfluorinated alkanes due to the lack of specific experimental data for this compound.

Experimental Protocols

Protocol 1: Assessment of Thermal Stability

  • Objective: To determine the temperature at which this compound begins to decompose and to identify the major decomposition products.

  • Materials:

    • This compound

    • Inert gas (Nitrogen or Argon)

    • Sealed glass ampoules or a thermogravimetric analyzer (TGA)

    • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Procedure (TGA Method):

    • Place a small, accurately weighed sample (5-10 mg) of this compound into the TGA sample pan.

    • Heat the sample under a controlled inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature (e.g., 500 °C).

    • Record the mass loss as a function of temperature. The onset of mass loss indicates the beginning of decomposition.

  • Procedure (Ampoule Method):

    • Place a known amount of this compound into several glass ampoules.

    • Purge the ampoules with an inert gas and seal them.

    • Heat the ampoules in an oven at various temperatures (e.g., 100°C, 150°C, 200°C, 250°C) for a fixed duration (e.g., 1, 4, 8, 24 hours).

    • After cooling, carefully open the ampoules and analyze the contents by GC-MS to identify and quantify the parent compound and any decomposition products.[1]

Protocol 2: Assessment of Hydrolytic Stability

  • Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

  • Materials:

    • This compound

    • Buffered aqueous solutions (e.g., pH 4, 7, and 9)

    • Constant temperature bath or incubator

    • Analytical method for quantifying the parent compound (e.g., GC with an appropriate detector).

  • Procedure:

    • Prepare solutions of this compound in the buffered aqueous solutions at a known concentration.

    • Dispense the solutions into sealed vials, ensuring minimal headspace.

    • Incubate the vials at a constant temperature (e.g., 25°C or 50°C).

    • At specified time intervals (e.g., 0, 1, 3, 7, 14, 28 days), remove a vial from each pH and temperature condition.

    • Extract the remaining this compound from the aqueous solution using a suitable organic solvent.

    • Analyze the extract by GC to determine the concentration of the parent compound.

    • Calculate the rate of hydrolysis at each condition.

Mandatory Visualization

DecompositionPathways cluster_thermal Thermal Decomposition cluster_hydrolytic Hydrolytic Decomposition cluster_photochemical Photochemical Decomposition A This compound B Dehydrochlorination A->B -HCl C Chlorinated/Fluorinated Propenes B->C D Further Reactions C->D E Polychlorinated Aromatics D->E F This compound G Hydrolysis F->G + H2O H Halogenated Alcohols G->H J Acids (HCl, HF) G->J I Further Degradation H->I K This compound L Photolysis K->L hν (UV) M Radical Intermediates L->M N Recombination/Fragmentation M->N O Various Smaller Halogenated Products N->O

Caption: Potential decomposition pathways for this compound.

ExperimentalWorkflow cluster_stability_testing Stability Assessment Workflow cluster_thermal_test Thermal Stability cluster_hydrolytic_test Hydrolytic Stability cluster_photo_test Photochemical Stability start Obtain Sample of This compound TGA Thermogravimetric Analysis (TGA) start->TGA Ampoule Sealed Ampoule Heating start->Ampoule Hydrolysis Incubation in Buffered Solutions (pH 4, 7, 9) start->Hydrolysis Photolysis Exposure to Controlled UV/Vis Light Source start->Photolysis Analysis Analysis of Samples (GC-MS, LC-MS) TGA->Analysis Ampoule->Analysis Hydrolysis->Analysis Photolysis->Analysis Data Data Interpretation and Stability Profile Generation Analysis->Data

Caption: General workflow for assessing the stability of a chemical compound.

References

Technical Support Center: Troubleshooting Low Conversion Rates with 1,1,3,3-Tetrachloro-1-fluoropropane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving 1,1,3,3-Tetrachloro-1-fluoropropane (HCFC-241fa), with a particular focus on resolving low conversion rates.

Troubleshooting Guide: Low Conversion Rates

Low conversion rates in reactions involving this compound are a common challenge, often stemming from the compound's inherent stability and the nature of fluorination reactions. This guide provides a structured approach to identifying and resolving these issues.

Problem: Low or incomplete conversion of this compound to the desired product.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Actions
Inherent Stability of the Substrate This compound is a sparingly fluorinated compound and can be relatively stable under certain reaction conditions, leading to incomplete reaction.[1][2]- Increase reaction temperature within the limits of product and reagent stability.- Increase reaction time to allow for complete conversion.- Consider the use of a suitable catalyst to lower the activation energy.
Formation of Stable Intermediates In non-catalytic liquid-phase fluorination reactions, stable underfluorinated intermediates, including unreacted this compound, can form, which limits the single-pass productivity of the desired product.[2]- Implement a multi-stage reaction setup where the intermediate-rich stream is fed into a second reactor with a catalyst.- Recycle the unreacted starting material and intermediates after separation from the product stream.
Suboptimal Reaction Conditions The efficiency of fluorination and other nucleophilic substitution reactions is highly dependent on temperature, pressure, and reactant ratios.- Temperature: Systematically vary the reaction temperature to find the optimal point for conversion without promoting side reactions.- Pressure: For gas-phase reactions, optimizing pressure can increase reactant concentration and improve conversion rates.- Reactant Ratio: Adjust the molar ratio of the fluorinating agent (e.g., HF) or other nucleophiles to the substrate. An excess of the fluorinating agent may be required to drive the reaction to completion.
Catalyst Deactivation or Inefficiency In catalytic reactions, the catalyst may not be active enough or may become deactivated over time due to coking or poisoning.- Catalyst Selection: Ensure the chosen catalyst is appropriate for the specific transformation. For fluorination, common catalysts include fluorinated chromium oxides and antimony-based catalysts.[3] - Catalyst Loading: Optimize the amount of catalyst used.- Catalyst Regeneration: If applicable, implement a catalyst regeneration cycle.
Phase Transfer Limitations In liquid-phase reactions with hydrogen fluoride, poor miscibility between the organic substrate and the inorganic fluorinating agent can limit the reaction rate.[1]- Agitation: Ensure vigorous stirring to maximize the interfacial area between the phases.- Phase Transfer Catalyst: Consider the use of a phase transfer catalyst to facilitate the transport of the fluoride ion into the organic phase.
Presence of Impurities Impurities in the starting material or solvent can inhibit the reaction or lead to the formation of byproducts.- Purity of Starting Materials: Use high-purity this compound and other reagents.- Solvent Purity: Ensure solvents are anhydrous and free of reactive impurities.

Frequently Asked Questions (FAQs)

Q1: Why is my conversion rate of this compound so low in a non-catalytic liquid-phase fluorination?

A1: Non-catalytic liquid-phase fluorinations involving chlorinated propanes often suffer from slow reaction rates and the formation of stable, underfluorinated intermediates, such as unreacted this compound.[2] These intermediates can be difficult to convert to the final product in a single pass. To improve conversion, consider transitioning to a catalytic system or implementing a multi-reactor setup where the intermediates are further reacted in a subsequent step.

Q2: What are some common byproducts I should look for when experiencing low conversion rates?

A2: In fluorination reactions, you may observe the formation of other chlorinated and fluorinated propanes with varying degrees of substitution. Dehydrochlorination can also occur, leading to the formation of tetrachloropropene isomers. It is advisable to use analytical techniques like GC-MS to identify these byproducts, which can provide insights into competing reaction pathways.

Q3: Can increasing the reaction temperature always solve low conversion issues?

A3: While increasing the temperature can enhance the reaction rate, it can also promote the formation of undesirable byproducts through side reactions like elimination or decomposition. It is crucial to find an optimal temperature that maximizes the conversion of the starting material to the desired product while minimizing byproduct formation.

Q4: What type of catalyst is typically recommended for the fluorination of this compound?

A4: For the vapor-phase fluorination of chlorinated propanes, solid catalysts are often employed. Fluorinated chromium oxides are a common choice.[3] For liquid-phase reactions, Lewis acid catalysts such as antimony pentachloride (SbCl5) or titanium-based catalysts can be effective, though corrosion can be a concern with antimony catalysts.[4] The choice of catalyst will depend on the specific reaction conditions and desired product.

Q5: How can I improve the miscibility of this compound with hydrogen fluoride in a liquid-phase reaction?

A5: Poor miscibility can be a significant barrier to achieving high conversion rates.[1] To address this, ensure vigorous agitation of the reaction mixture. The use of a co-solvent that is miscible with both reactants or the addition of a phase-transfer catalyst can also significantly improve the reaction rate.

Experimental Protocols and Visualizations

General Experimental Workflow for Catalytic Fluorination

The following diagram illustrates a general workflow for the conversion of this compound, particularly in the context of producing more highly fluorinated compounds.

G cluster_prep Reactant Preparation cluster_reaction Reaction Stage cluster_separation Separation and Purification start This compound + Fluorinating Agent (e.g., HF) reactor Vapor/Liquid Phase Reactor (with Catalyst) start->reactor separator Separation Unit (e.g., Distillation) reactor->separator product Desired Product separator->product recycle Unreacted Starting Material & Intermediates separator->recycle Recycle Stream recycle->reactor

General experimental workflow for the catalytic fluorination of this compound.
Troubleshooting Logic Flow

This diagram outlines a logical approach to troubleshooting low conversion rates.

G start Low Conversion Rate Observed check_conditions Verify Reaction Conditions (Temp, Pressure, Ratios) start->check_conditions check_purity Analyze Purity of Starting Materials & Solvents start->check_purity check_catalyst Evaluate Catalyst (Activity, Loading) start->check_catalyst analyze_byproducts Identify Byproducts (GC-MS, NMR) start->analyze_byproducts optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions purify_reagents Purify/Replace Reagents check_purity->purify_reagents change_catalyst Change/Regenerate Catalyst check_catalyst->change_catalyst modify_process Modify Process (e.g., add co-solvent, recycle stream) analyze_byproducts->modify_process success Conversion Rate Improved optimize_conditions->success purify_reagents->success change_catalyst->success modify_process->success

Logical flow for troubleshooting low conversion rates.

References

Technical Support Center: Phase Transfer Catalysis in the Synthesis of 1,1,3,3-Tetrachloro-1-fluoropropane Precursors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing phase transfer catalysts (PTCs) in reactions involving precursors to 1,1,3,3-tetrachloro-1-fluoropropane.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a phase transfer catalyst in the fluorination of 1,1,3,3-tetrachloropropene?

A1: In the synthesis of this compound from a precursor like 1,1,3,3-tetrachloropropene, the fluorinating agent (e.g., potassium fluoride) is often an inorganic salt soluble in an aqueous phase, while the organic precursor is soluble in an organic, water-immiscible solvent. A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the reaction by transporting the fluoride anion from the aqueous phase to the organic phase where it can react with the tetrachloropropene.[1][2] This overcomes the insolubility of the reactants in a common solvent, thereby increasing the reaction rate and yield.[3]

Q2: What are the most common types of phase transfer catalysts used for fluorination reactions?

A2: The most common types of phase transfer catalysts for fluorination include:

  • Quaternary Ammonium Salts: Salts like tetrabutylammonium bromide (TBAB) or tetrabutylammonium chloride (TBAC) are widely used due to their ability to form a lipophilic ion pair with the fluoride anion, rendering it soluble and reactive in the organic phase.[4]

  • Quaternary Phosphonium Salts: These are often more thermally stable than their ammonium counterparts, making them suitable for reactions requiring higher temperatures.[5]

  • Crown Ethers: Macrocyclic polyethers like 18-crown-6 can encapsulate the cation of the fluoride salt (e.g., K+ in KF), effectively solubilizing the salt in the organic phase and activating the "naked" fluoride anion for nucleophilic attack.[2]

  • Cryptands: These have a three-dimensional structure that can encapsulate cations even more effectively than crown ethers, leading to highly reactive anions.[6]

Q3: How does the choice of solvent affect the efficiency of the phase transfer catalyzed fluorination?

A3: The solvent system is critical. A two-phase system, typically consisting of water and a non-polar organic solvent (e.g., toluene, chlorobenzene, or dichloromethane), is common. The organic solvent should effectively dissolve the organic substrate (1,1,3,3-tetrachloropropene) and have some capacity to dissolve the catalyst-anion ion pair. Polar aprotic solvents can also be used and may enhance the reactivity of the nucleophile.[3] The choice of solvent can influence reaction rates, yields, and the prevalence of side reactions.[7]

Q4: Can phase transfer catalysis be used for asymmetric fluorination?

A4: Yes, chiral phase transfer catalysts, often derived from cinchona alkaloids or BINOL, can be used to achieve enantioselective fluorination, which is crucial in the synthesis of chiral pharmaceuticals.[8] These catalysts create a chiral environment around the reacting species, leading to the preferential formation of one enantiomer.[8]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Conversion 1. Inefficient Catalyst: The chosen PTC may not be lipophilic enough to effectively transfer the fluoride anion into the organic phase. 2. Catalyst Poisoning: The presence of certain anions (e.g., iodide, tosylate) can bind strongly to the catalyst, preventing it from transporting the desired fluoride anion. 3. Insufficient Agitation: Poor mixing can lead to a small interfacial area between the aqueous and organic phases, limiting the rate of anion transfer. 4. Water Content: Excessive water can hydrate the fluoride anion, reducing its nucleophilicity.1. Select a more lipophilic catalyst: Use a PTC with longer alkyl chains (e.g., tetrahexylammonium bromide). 2. Change the counter-ion: If possible, use a fluoride salt with a different cation or ensure the absence of poisoning anions in the reaction mixture. 3. Increase stirring speed: Ensure vigorous mixing to maximize the interfacial area. 4. Use a more concentrated aqueous phase: This can help drive the equilibrium towards the formation of the catalyst-anion complex in the organic phase.
Low Yield of this compound 1. Side Reactions (Elimination): The basicity of the fluoride anion can promote the elimination of HCl from the substrate, leading to the formation of undesired byproducts.[9][10] 2. Reaction Temperature Too Low: The activation energy for the substitution reaction may not be reached. 3. Reaction Time Too Short: The reaction may not have proceeded to completion.1. Optimize reaction conditions: Lowering the reaction temperature or using a less basic fluoride source might favor substitution over elimination. 2. Increase reaction temperature: Gradually increase the temperature while monitoring for the formation of byproducts. 3. Extend reaction time: Monitor the reaction progress over a longer period using techniques like GC or NMR.
Formation of Multiple Products 1. Over-fluorination: If the reaction conditions are too harsh, further substitution of chlorine atoms with fluorine may occur. 2. Isomerization of the Precursor: The precursor, 1,1,3,3-tetrachloropropene, might isomerize under the reaction conditions.1. Use milder reaction conditions: Decrease the temperature, use a less active catalyst, or reduce the concentration of the fluorinating agent. 2. Purify the starting material: Ensure the purity of the 1,1,3,3-tetrachloropropene before starting the reaction.
Difficulty in Separating the Catalyst 1. Catalyst Solubility: The PTC may be highly soluble in the organic phase, making its removal difficult.1. Use a supported PTC: Consider using a PTC immobilized on a solid support (e.g., polymer beads), which can be easily filtered off after the reaction.[11] 2. Perform an aqueous wash: Multiple washes with water or brine can help remove the catalyst from the organic phase.

Quantitative Data Summary

SubstrateFluorinating AgentPhase Transfer CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1-BromooctaneKF18-crown-6Acetonitrile82692[2]
Benzyl ChlorideKFTetrabutylammonium BromideToluene/Water100485[3]
2-BromooctaneCsFTetrabutylammonium BromideDioxane1002475[4]
1,1,2,3-TetrachloropropeneHFIonic Liquid1,2-dichloroethane80-120--[12]

Experimental Protocols

Representative Protocol for Phase Transfer Catalyzed Fluorination of 1,1,3,3-Tetrachloropropene

This protocol is a representative example based on general principles of phase transfer catalysis and may require optimization for specific laboratory conditions.

Materials:

  • 1,1,3,3-Tetrachloropropene

  • Potassium Fluoride (anhydrous, spray-dried)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Deionized Water

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, mechanical stirrer, thermometer, heating mantle)

Procedure:

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Charging Reactants: To the flask, add 1,1,3,3-tetrachloropropene (1 mole equivalent), potassium fluoride (2 mole equivalents), tetrabutylammonium bromide (0.1 mole equivalent), toluene (100 mL), and deionized water (50 mL).

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. The reaction progress should be monitored by gas chromatography (GC) at regular intervals (e.g., every hour).

  • Workup: After the reaction is complete (as determined by GC, typically 4-8 hours), cool the mixture to room temperature. Separate the organic layer.

  • Purification: Wash the organic layer with deionized water (2 x 50 mL) to remove the catalyst and any remaining potassium fluoride. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Analysis: The crude product can be purified by fractional distillation. The final product, this compound, should be characterized by appropriate analytical techniques (e.g., NMR, GC-MS).

Visualizations

experimental_workflow cluster_setup 1. Reaction Setup cluster_charging 2. Charging Reactants cluster_reaction 3. Reaction cluster_workup 4. Workup & Purification cluster_analysis 5. Analysis setup Assemble three-neck flask with stirrer, condenser, and thermometer charge Add 1,1,3,3-tetrachloropropene, KF, TBAB, toluene, and water setup->charge react Heat to 90-100 °C with vigorous stirring charge->react monitor Monitor progress by GC react->monitor Hourly cool Cool to room temperature monitor->cool Reaction Complete separate Separate organic layer cool->separate wash Wash with deionized water separate->wash dry Dry over MgSO4 and filter wash->dry evaporate Remove solvent under reduced pressure dry->evaporate distill Purify by fractional distillation evaporate->distill analyze Characterize product by NMR, GC-MS distill->analyze

Caption: Experimental workflow for the phase transfer catalyzed fluorination of 1,1,3,3-tetrachloropropene.

troubleshooting_workflow cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low or No Conversion check_catalyst Is the catalyst lipophilic enough? start->check_catalyst check_poisoning Possibility of catalyst poisoning? check_catalyst->check_poisoning Yes change_catalyst Use a more lipophilic PTC check_catalyst->change_catalyst No remove_poisons Remove potential poisoning anions check_poisoning->remove_poisons Yes check_agitation Is agitation vigorous? check_poisoning->check_agitation No check_water Is water content optimized? check_agitation->check_water Yes increase_agitation Increase stirring speed check_agitation->increase_agitation No adjust_water Use a more concentrated aqueous phase check_water->adjust_water No low_yield Low Yield check_water->low_yield Yes check_elimination Evidence of elimination byproducts? low_yield->check_elimination optimize_temp Lower reaction temperature check_elimination->optimize_temp Yes

Caption: Troubleshooting workflow for low conversion and yield in PTC fluorination.

References

Technical Support Center: Managing High-Boiling-Point Impurities in 1,1,3,3-Tetrachloro-1-fluoropropane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,3,3-Tetrachloro-1-fluoropropane and facing challenges with high-boiling-point impurities.

Troubleshooting Guide

Issue: Product purity is low after synthesis, with significant high-boiling-point contaminants.

Possible Causes and Solutions:

  • Incomplete Reaction or Side Reactions: The synthesis of this compound may result in unreacted starting materials or the formation of higher chlorinated or oligomeric byproducts, which typically have high boiling points.

    • Solution: Optimize reaction conditions (temperature, pressure, reaction time, and catalyst) to maximize the yield of the desired product and minimize side reactions. A patent indicates that 1,1,1,3,3-pentachloropropane can be a precursor, suggesting that related pentachlorinated and even hexachlorinated propanes could be present as impurities.[1]

  • Inefficient Purification Method: Simple distillation may not be sufficient to separate impurities with close boiling points.

    • Solution: Employ fractional distillation for enhanced separation. For compounds with boiling points that differ by less than 70°C, fractional distillation is more effective than simple distillation.[2]

Troubleshooting Workflow:

TroubleshootingWorkflow start Low Product Purity Detected (High-Boiling-Point Impurities) check_reaction Review Synthesis Protocol start->check_reaction optimize_reaction Optimize Reaction Conditions (Temperature, Time, Catalyst) check_reaction->optimize_reaction analyze_impurities Identify Impurities (GC-MS) optimize_reaction->analyze_impurities select_purification Select Appropriate Purification Method analyze_impurities->select_purification simple_distillation Simple Distillation select_purification->simple_distillation Boiling Point Difference > 70°C fractional_distillation Fractional Distillation select_purification->fractional_distillation Boiling Point Difference < 70°C check_purity Analyze Product Purity (GC-MS) simple_distillation->check_purity fractional_distillation->check_purity troubleshoot_distillation Troubleshoot Distillation (See Distillation FAQ) check_purity->troubleshoot_distillation Purity Unacceptable end High Purity Product check_purity->end Purity Acceptable troubleshoot_distillation->fractional_distillation

Caption: Troubleshooting workflow for low product purity.

Frequently Asked Questions (FAQs)

Synthesis and Impurities

Q1: What are the likely high-boiling-point impurities in a synthesis of this compound?

A1: Based on synthetic routes, likely high-boiling-point impurities include:

  • Unreacted starting materials and intermediates: such as 1,1,1,3,3-pentachloropropane.

  • Over-chlorinated byproducts: such as various isomers of hexachloropropane.

  • Other chlorinated propanes: with varying degrees of chlorination and fluorination that result in a higher boiling point.

Q2: How can I identify the specific high-boiling-point impurities in my sample?

A2: The most effective method for identifying and quantifying volatile organic compounds, including halogenated hydrocarbons, is Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the components of a mixture and provides mass spectra that can be used to identify the individual compounds.

Purification

Q3: When should I use fractional distillation instead of simple distillation?

A3: Fractional distillation is recommended when the boiling points of the components to be separated are less than 70°C apart.[2] Given that this compound and its potential high-boiling-point impurities are all halogenated propanes, their boiling points are likely to be close, making fractional distillation the more appropriate choice.

Q4: What are the key parameters to control during fractional distillation for this separation?

A4: The key parameters to control are:

  • Heating rate: A slow and steady heating rate is crucial for establishing a proper temperature gradient in the fractionating column.

  • Column efficiency (number of theoretical plates): A column with a higher number of theoretical plates will provide better separation.

  • Reflux ratio: The ratio of the condensed vapor returning to the column to the vapor being collected as distillate. A higher reflux ratio generally leads to better separation but a slower distillation rate.

Q5: My fractional distillation is not providing a good separation. What should I check?

A5: Here are some common troubleshooting steps for inefficient fractional distillation:

  • Check for leaks: Ensure all glass joints are properly sealed.

  • Insulate the column: Insulating the fractionating column (e.g., with glass wool or aluminum foil) helps maintain the temperature gradient.

  • Check the packing of the column: If you are using a packed column, ensure the packing is uniform.

  • Adjust the heating rate: If the heating is too rapid, the separation will be poor. If it's too slow, the distillation may stall.

  • Verify condenser coolant flow: Ensure adequate and consistent flow of coolant through the condenser.

Data Presentation

Table 1: Boiling Points of this compound and Potential High-Boiling-Point Impurities

Compound NameChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1,1,2,3-Tetrachloro-1-fluoropropane (Isomer)C₃H₃Cl₄F199.87155
This compound (Target) C₃H₃Cl₄F 199.87 ~155 (estimated)
1,1,1,3,3-PentachloropropaneC₃H₃Cl₅216.32191.3
1,1,1,2,3-PentachloropropaneC₃H₃Cl₅216.32196.1
1,1,2,3,3-PentachloropropaneC₃H₃Cl₅216.32199
1,1,1,3,3,3-HexachloropropaneC₃H₂Cl₆250.77206

Note: The boiling point for this compound is estimated based on its isomer, 1,1,2,3-tetrachloro-1-fluoropropane.[3]

Experimental Protocols

Protocol 1: Identification of High-Boiling-Point Impurities by GC-MS

Objective: To identify and quantify high-boiling-point impurities in a sample of this compound.

Methodology:

  • Sample Preparation: Dilute a small aliquot of the crude this compound sample in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • GC-MS Instrument Setup:

    • Gas Chromatograph (GC):

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating halogenated hydrocarbons.

      • Injector Temperature: 250 °C

      • Oven Temperature Program:

        • Initial temperature: 50 °C, hold for 2 minutes.

        • Ramp: 10 °C/min to 250 °C.

        • Final hold: 5 minutes at 250 °C.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 40-300 amu.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Compare the mass spectrum of each peak with a library of known spectra (e.g., NIST) to identify the compounds.

    • Quantify the relative amounts of the impurities based on the peak areas.

GC-MS Analysis Workflow:

GCMS_Workflow start Crude Sample sample_prep Sample Preparation (Dilution) start->sample_prep gc_injection GC Injection sample_prep->gc_injection gc_separation Separation in GC Column gc_injection->gc_separation ms_detection MS Detection (EI, 70 eV) gc_separation->ms_detection data_acquisition Data Acquisition (TIC and Mass Spectra) ms_detection->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis identification Impurity Identification (Library Search) data_analysis->identification quantification Impurity Quantification (Peak Area) data_analysis->quantification report Purity Report identification->report quantification->report

Caption: Workflow for GC-MS analysis of impurities.

Protocol 2: Purification by Fractional Distillation

Objective: To remove high-boiling-point impurities from this compound.

Methodology:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all joints are properly sealed with appropriate grease or sleeves.

    • Place a stir bar in the round-bottom flask.

  • Procedure:

    • Charge the round-bottom flask with the impure this compound. Do not fill the flask more than two-thirds full.

    • Begin heating the flask gently with a heating mantle.

    • Slowly increase the temperature until the liquid begins to boil and the vapor starts to rise up the fractionating column.

    • Maintain a slow and steady distillation rate. The temperature at the distillation head should remain constant during the collection of a pure fraction.

    • Collect any initial low-boiling fractions in a separate receiving flask.

    • As the temperature approaches the estimated boiling point of this compound (~155 °C), switch to a clean receiving flask to collect the main product fraction. The temperature should remain stable during this collection.

    • Once the main fraction has been collected, the temperature at the distillation head will either drop (if all the product has distilled) or rise sharply as the higher-boiling-point impurities begin to distill. At this point, stop the distillation.

    • The high-boiling-point impurities will remain in the distillation flask.

  • Analysis:

    • Analyze the collected main fraction by GC-MS to determine its purity.

Fractional Distillation Logic:

FractionalDistillation start Impure Product in Distillation Flask heat Apply Heat Gently start->heat boil Mixture Boils heat->boil vapor_rise Vapor Rises Through Fractionating Column boil->vapor_rise temp_gradient Temperature Gradient in Column vapor_rise->temp_gradient separation Separation Based on Boiling Point temp_gradient->separation low_bp Low-Boiling Components Rise Higher separation->low_bp More Volatile high_bp High-Boiling Components Condense and Return separation->high_bp Less Volatile collect_product Collect Pure Product Fraction at Constant Temperature low_bp->collect_product stop_distillation Stop Distillation When Temperature Rises Sharply collect_product->stop_distillation residue High-Boiling Impurities Remain in Flask stop_distillation->residue

Caption: Logical flow of fractional distillation.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 1,1,3,3-Tetrachloro-1-fluoropropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical techniques for the characterization of 1,1,3,3-Tetrachloro-1-fluoropropane (HCFC-241fa). The following sections detail experimental protocols and present comparative data to assist in method selection and application for the analysis of this and structurally related halogenated propanes.

Introduction to Analytical Approaches

The robust characterization of this compound, a hydrochlorofluorocarbon (HCFC), is essential for quality control, impurity profiling, and ensuring its suitability for various applications. The principal analytical methods employed for the characterization of such halogenated hydrocarbons include Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification. This guide will compare these techniques, providing insights into their respective strengths and applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly well-suited for the analysis of halogenated hydrocarbons due to its high sensitivity and specificity.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Prepare a standard solution of this compound in a volatile solvent such as methanol or hexane. A typical concentration range for calibration standards is 5-100 µg/mL.[1]

  • For unknown samples, dissolve a known weight of the sample in the chosen solvent to achieve a concentration within the calibration range.

  • An internal standard (e.g., 1,1,2-trichlorotrifluoroethane) can be added to both standards and samples for improved quantitative accuracy.[2]

2. Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless inlet, with a split ratio of 20:1.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating halogenated hydrocarbons.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference library (e.g., NIST).

  • Quantification is performed by creating a calibration curve from the analysis of standard solutions and integrating the peak area of a characteristic ion.

Comparative Data: GC-MS of Halogenated Propanes
ParameterThis compound (Expected)1,1,3-Trichloro-1-fluoropropane[3]1,1,2,3-Tetrachloro-1,3,3-trifluoropropane[4]
Molecular Weight 199.87 g/mol [5]165.42 g/mol [3]235.8 g/mol [4]
Typical Retention Time Dependent on exact GC conditionsShorter than tetrachloro- derivativeLonger than tetrachloro- derivative
Key Mass Fragments (m/z) Fragments showing loss of Cl, F, and combinations thereofFragments showing loss of Cl, F, and combinations thereofFragments showing loss of Cl, F, and combinations thereof
Limit of Detection (LOD) Low µg/L to ng/L range[6]Low µg/L to ng/L rangeLow µg/L to ng/L range

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. For fluorinated compounds, ¹⁹F NMR is also highly informative.

Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. Instrumentation and Data Acquisition:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire a standard proton spectrum.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

  • ¹⁹F NMR:

    • Acquire a proton-decoupled fluorine spectrum.

3. Data Analysis:

  • Analyze the chemical shifts, integration (for ¹H), and coupling patterns to determine the structure of the molecule.

  • The presence of chlorine and fluorine atoms will significantly influence the chemical shifts of adjacent protons and carbons.

Comparative Data: NMR Chemical Shifts of Halogenated Propanes

The following table presents expected ¹H and ¹³C NMR chemical shifts for this compound and a related compound. Chemical shifts are reported in ppm relative to TMS.

NucleusThis compound (Predicted)1,1,3-Trichloro-1-fluoropropane[3]
¹H NMR
-CH₂-MultipletMultiplet
-CHCl₂TripletNot Applicable
¹³C NMR
-CFCl₂-Shift influenced by F and 2 Cl atomsShift influenced by F and 2 Cl atoms
-CH₂-Shift influenced by adjacent chlorinated carbonsShift influenced by adjacent chlorinated carbons
-CHCl₂Shift influenced by 2 Cl atomsNot Applicable

Note: Precise chemical shifts and coupling constants for this compound would need to be determined experimentally.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR Analysis

1. Sample Preparation:

  • For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Alternatively, the sample can be dissolved in a suitable solvent (e.g., carbon tetrachloride, which has minimal interference in many regions of the IR spectrum) and analyzed in a liquid cell.

2. Instrumentation and Data Acquisition:

  • Spectrometer: A standard FTIR spectrometer.

  • Scan Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are usually co-added to improve the signal-to-noise ratio.

3. Data Analysis:

  • Identify characteristic absorption bands corresponding to the functional groups present in the molecule. For this compound, the key vibrations will be C-H, C-Cl, and C-F stretches and bends.

Comparative Data: Characteristic FTIR Absorption Frequencies
Functional GroupCharacteristic Absorption Range (cm⁻¹)Expected for this compound
C-H Stretch 3000-2850Present
C-H Bend 1470-1350Present
C-F Stretch 1400-1000 (strong)Strong absorption in this region
C-Cl Stretch 850-550 (strong)[7][8]Strong absorption in this region[7][8]

Visualizing the Analytical Workflow and Method Comparison

The following diagrams, generated using Graphviz, illustrate the general workflow for characterizing this compound and a comparison of the analytical techniques discussed.

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_characterization Compound Characterization Sample 1,1,3,3-Tetrachloro- 1-fluoropropane Sample Preparation Sample Preparation (Dilution/Dissolution) Sample->Preparation GCMS GC-MS Analysis Preparation->GCMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Preparation->NMR FTIR FTIR Spectroscopy Preparation->FTIR GCMS_Data Separation & Mass Spectrum GCMS->GCMS_Data NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data FTIR_Data Vibrational Frequencies FTIR->FTIR_Data Characterization Purity, Identity, & Structure GCMS_Data->Characterization NMR_Data->Characterization FTIR_Data->Characterization Method_Comparison cluster_gcms GC-MS cluster_nmr NMR cluster_ftir FTIR GCMS_Strength High Sensitivity Excellent for Separation GCMS_Application Impurity Profiling Quantitative Analysis GCMS_Strength->GCMS_Application NMR_Strength Definitive Structure Elucidation NMR_Application Structural Confirmation Isomer Differentiation NMR_Strength->NMR_Application FTIR_Strength Rapid Analysis Functional Group ID FTIR_Application Quick Screening Process Monitoring FTIR_Strength->FTIR_Application

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of 1,1,3,3-Tetrachloro-1-fluoropropane and similar halogenated compounds. The information presented is essential for developing and validating analytical protocols in research and quality control settings.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method is critical for achieving the desired sensitivity, selectivity, and throughput. Below is a comparison of common techniques used for the analysis of chlorofluorocarbons (CFCs) and other halogenated hydrocarbons.

ParameterPurge and Trap GC-MSHeadspace GC-MSDirect Injection GC-MS
Sensitivity High (ppt levels achievable)[1]Medium to HighLow to Medium
Sample Matrix Water, Soil, Air[1][2]Solids, viscous liquids, water[3]Liquid samples, standards
Throughput Lower (sample preparation time)Higher (automated systems available)[3]High
Potential for Contamination Higher (due to extensive sample handling)LowerLowest
Typical Applications Environmental monitoring, residual solvent analysis[1][2]Quality control of raw materials and finished products[3]Purity assessment of neat compounds

Experimental Protocols

Detailed and validated experimental protocols are fundamental to reproducible and reliable results. Below are representative methodologies for the GC-MS analysis of halogenated propanes.

Method 1: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)

This method is highly sensitive and suitable for detecting trace levels of volatile halogenated compounds in various matrices.[1][2]

1. Sample Preparation:

  • For water samples, a specific volume (e.g., 5-25 mL) is placed in a purging vessel.[1]

  • The sample is purged with an inert gas (e.g., helium) for a set period (e.g., 11 minutes).[4]

  • The purged analytes are trapped on a sorbent trap (e.g., Vocarb 3000).[4]

2. GC-MS Analysis:

  • Gas Chromatograph (GC): Agilent 7890A or equivalent.[1]

  • Column: DB-VRX, 20 m x 0.18 mm ID, 1.0 µm film thickness.[4]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[4]

  • Oven Program: Initial temperature of 45°C held for 3 minutes, ramped to 190°C at 36°C/min, then to 225°C at 20°C/min, and held for 0.5 minutes.[4]

  • Mass Spectrometer (MS): Agilent 5975C or equivalent.[1]

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selective Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions for the target analytes.[1] The presence of chlorine atoms can be identified by the characteristic M+2 and M+4 isotopic peaks.[5]

3. Desorption:

  • The trap is rapidly heated (e.g., to 250°C) to desorb the analytes onto the GC column.[4]

Method 2: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This technique is ideal for the analysis of volatile compounds in solid or liquid samples without extensive sample extraction.[3]

1. Sample Preparation:

  • A known amount of the sample (e.g., 1 g of polyether polyol) is dissolved in a suitable solvent (e.g., 10 mL of methanol) in a headspace vial.[3]

  • An internal standard is added to each vial for quantification.[3]

  • The vials are sealed and heated in a headspace autosampler to allow the volatile analytes to partition into the headspace.[3]

2. GC-MS Analysis:

  • Gas Chromatograph (GC): PerkinElmer Clarus GC or equivalent.[3]

  • Column: GS-GASPRO, 60 m.[3]

  • Mass Spectrometer (MS): PerkinElmer Clarus MS or equivalent.[3]

  • (Specific instrument parameters such as oven temperature program and carrier gas flow would be optimized for the specific analytes).

Experimental Workflow and Data Analysis

The general workflow for GC-MS analysis involves several key steps from sample introduction to data interpretation.

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_GC Gas Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Sample Sample Prep Purge & Trap / Headspace Sample->Prep Injector Injector Prep->Injector Column GC Column (Separation) Injector->Column IonSource Ion Source (Ionization) Column->IonSource MassAnalyzer Mass Analyzer (Filtering) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAcquisition Data Acquisition Detector->DataAcquisition DataProcessing Data Processing (Quantification & Identification) DataAcquisition->DataProcessing

References

Comparative NMR Spectroscopy Analysis for the Structural Elucidation of 1,1,3,3-Tetrachloro-1-fluoropropane

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of 1,1,3,3-tetrachloro-1-fluoropropane. This guide provides a comparative analysis with the structurally similar 1,1,1,3,3-pentachloropropane, including predicted and experimental data, detailed experimental protocols, and a visual workflow for structural elucidation.

Predictive and Comparative NMR Data

The substitution of a chlorine atom with a highly electronegative fluorine atom at the C1 position is expected to induce significant changes in the chemical shifts and coupling patterns of the molecule. The following table summarizes the experimental NMR data for 1,1,1,3,3-pentachloropropane and the predicted data for this compound.

Compound Nucleus Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
1,1,1,3,3-Pentachloropropane ¹HH-23.84Triplet7.0
H-36.25Triplet7.0
¹³CC-189.9--
C-255.4--
C-368.9--
This compound (Predicted) ¹HH-2~4.0-4.5Triplet of DoubletsJ(H-H) ≈ 7.0, J(H-F) ≈ 2-5
H-3~6.3-6.5DoubletJ(H-H) ≈ 7.0
¹³CC-1~110-120DoubletJ(C-F) ≈ 300-330
C-2~50-55DoubletJ(C-F) ≈ 20-25
C-3~68-70Singlet-
¹⁹FF-1~ -70 to -90TripletJ(F-H) ≈ 2-5

Note: The predicted values are based on established principles of NMR spectroscopy, including the effects of electronegativity and spin-spin coupling. The chemical shift for ¹⁹F NMR is referenced to CFCl₃.

Experimental Protocols

A standardized protocol for the NMR analysis of halogenated propanes is outlined below. This protocol is applicable for acquiring high-quality spectra for both the reference and target compounds.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for halogenated compounds.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Sample Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR for referencing the chemical shifts to 0.00 ppm.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 scans, depending on the sample concentration.

  • ¹⁹F NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Baseline correction should also be performed.

Workflow for NMR-Based Structural Elucidation

The following diagram illustrates the logical workflow for determining the structure of an unknown halogenated propane using NMR spectroscopy.

NMR_Structural_Elucidation_Workflow cluster_Preparation Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Spectral Analysis cluster_Elucidation Structure Determination Sample_Preparation Prepare Sample (Dissolve in Deuterated Solvent) Add_Standard Add Internal Standard (TMS) Sample_Preparation->Add_Standard Acquire_1H Acquire ¹H NMR Spectrum Add_Standard->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Add_Standard->Acquire_13C Acquire_19F Acquire ¹⁹F NMR Spectrum Add_Standard->Acquire_19F Analyze_1H Analyze ¹H Spectrum (Chemical Shift, Multiplicity, Integration) Acquire_1H->Analyze_1H Analyze_13C Analyze ¹³C Spectrum (Chemical Shift, DEPT) Acquire_13C->Analyze_13C Analyze_19F Analyze ¹⁹F Spectrum (Chemical Shift, Coupling) Acquire_19F->Analyze_19F Correlate_Spectra Correlate Data (2D NMR) (COSY, HSQC, HMBC) Analyze_1H->Correlate_Spectra Analyze_13C->Correlate_Spectra Analyze_19F->Correlate_Spectra Propose_Structure Propose Structure Correlate_Spectra->Propose_Structure Verify_Structure Verify with Predicted Spectra and other analytical data Propose_Structure->Verify_Structure Final_Structure Final Structure Verify_Structure->Final_Structure

NMR Structural Elucidation Workflow

This comprehensive guide provides a framework for the structural elucidation of this compound using NMR spectroscopy, leveraging comparative data from a structural analog. The detailed protocols and workflow are intended to assist researchers in obtaining and interpreting high-quality NMR data for halogenated compounds.

A Comparative Guide to Fluorinating Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine atoms into organic molecules is a critical tool for modulating pharmacological properties. This guide provides a comparative overview of 1,1,3,3-Tetrachloro-1-fluoropropane and other common fluorinating agents, supported by available data and experimental protocols to aid in the selection of the most suitable reagent for specific synthetic needs.

Introduction to Fluorinating Agents

Fluorine's unique properties, including its high electronegativity and small size, can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity. The choice of fluorinating agent is therefore a crucial decision in the synthesis of novel therapeutic agents. This guide focuses on a comparison between this compound and three widely used fluorinating agents: Diethylaminosulfur trifluoride (DAST), Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), and Selectfluor®.

While DAST, Deoxo-Fluor, and Selectfluor are well-established reagents with extensive documentation of their synthetic applications, this compound is less commonly utilized in fine chemical synthesis. It is often described as a fluorinating agent by chemical suppliers and appears in patent literature primarily as an intermediate in the industrial production of hydrofluorocarbons (HFCs).[1] This guide will present a detailed analysis of the established agents, followed by a discussion of the potential utility and current limitations of this compound based on available information.

Established Fluorinating Agents: A Quantitative Comparison

DAST and Deoxo-Fluor are nucleophilic deoxofluorinating agents, primarily used for the conversion of alcohols to alkyl fluorides and carbonyl compounds to gem-difluorides. Selectfluor, on the other hand, is an electrophilic fluorinating agent, ideal for the fluorination of electron-rich substrates such as enolates and aromatic compounds.

Performance Data of Common Fluorinating Agents
ReagentSubstrate ClassTypical Reaction ConditionsYield (%)Reference
DAST Primary AlcoholsCH₂Cl₂, -78 °C to rt, 2 h70-97[2]
Secondary AlcoholsCH₂Cl₂, -78 °C to rt, 2 h52-87[3]
Tertiary Alcoholsdiglyme, -50 °C to rtVariable, prone to elimination[4]
Aldehydes & KetonesCH₂Cl₂, rt, overnight71-96[2]
Deoxo-Fluor Primary AlcoholsCH₂Cl₂, -78 °C to rtModerate to excellent[5]
Secondary AlcoholsCH₂Cl₂, -78 °C to rtModerate to excellent[5]
Diaryl KetonesNeat, 90 °C, 24 h61-95 (electron-withdrawing groups)[6]
ThiocarbonylsCH₂Cl₂, SbCl₃, rt, 0.5-48 h71-96[7]
Selectfluor β-DicarbonylsCH₃CN, 82 °C (microwave), 10 minHigh[8]
Steroid Enol AcetatesCH₃CN, rt96 (mixture of diastereomers)[4]
Imidazo[1,2-a]pyridinesH₂O/CH₃CN, DMAP, rtModerate to good[9]
GlycalsCH₃CN, rtImproved yields with optimization[10][11]

Experimental Protocols for Key Fluorination Reactions

Deoxofluorination of 4-Nitrobenzyl Alcohol with DAST

Procedure: To a solution of 4-nitrobenzyl alcohol (153 mg, 1.0 mmol) in dichloromethane (2.8 mL), (diethylamino)sulfur trifluoride (DAST, 144 µL, 1.1 mmol) was added dropwise. The resulting mixture was stirred at room temperature for 1 hour. Following the reaction, ice water (3 mL) and dichloromethane (10 mL) were added. The organic layer was extracted with dichloromethane (3 x 5 mL), dried over sodium sulfate, and filtered. The solvent was removed under reduced pressure, and the crude product was purified by column chromatography to yield 4-nitrobenzyl fluoride (111 mg, 72%).[12]

Geminal Difluorination of 4,4'-Difluorobenzophenone with Deoxo-Fluor®

Procedure: An oven-dried 50-mL round-bottomed flask equipped with a magnetic stir bar was charged with 4,4'-difluorobenzophenone (5.11 g, 23.4 mmol). Deoxo-Fluor® (13 mL, 15.7 g, 71 mmol) was added via a disposable pipette. The flask was fitted with a reflux condenser and heated in an oil bath at 90 °C for 24 hours under a nitrogen atmosphere. The reaction mixture was then cooled to room temperature and slowly poured into a saturated aqueous solution of sodium bicarbonate. The mixture was extracted with dichloromethane, and the combined organic layers were washed with water and brine, dried over sodium sulfate, and concentrated. The crude product was purified by column chromatography to afford bis(4-fluorophenyl)difluoromethane.[6]

Fluorination of β-Dicarbonyl Compounds with Selectfluor®

Procedure: A mixture of the β-dicarbonyl compound (1 mmol) and Selectfluor® (1.1 mmol) in acetonitrile (5 mL) was stirred at room temperature. For less reactive substrates, the mixture was heated under reflux. Upon completion of the reaction, the solvent was evaporated, and the residue was purified by column chromatography on silica gel to give the corresponding α-monofluorinated β-dicarbonyl compound. For difluorination, 3 equivalents of Selectfluor and 2 equivalents of tetrabutylammonium hydroxide in acetonitrile can be used with microwave irradiation.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanisms of action for nucleophilic and electrophilic fluorinating agents.

Nucleophilic_Deoxofluorination cluster_alcohol Deoxofluorination of Alcohols cluster_carbonyl Deoxofluorination of Carbonyls ROH R-OH (Alcohol) DAST DAST / Deoxo-Fluor ROH->DAST Nucleophilic Attack Intermediate1 [R-O-SF₂-NR'₂] DAST->Intermediate1 Formation of Intermediate Product1 R-F (Alkyl Fluoride) Intermediate1->Product1 SN2 attack by F⁻ R2CO R₂C=O (Carbonyl) DAST2 DAST / Deoxo-Fluor R2CO->DAST2 Nucleophilic Attack Intermediate2 [R₂C(O-SF₂-NR'₂)]⁺ DAST2->Intermediate2 Formation of Intermediate Product2 R₂CF₂ (gem-Difluoride) Intermediate2->Product2 Fluoride Attack

Caption: General mechanism for nucleophilic deoxofluorination.

Electrophilic_Fluorination cluster_enolate Electrophilic Fluorination of Enolates Enolate Enolate Selectfluor Selectfluor Enolate->Selectfluor Nucleophilic Attack on F Product α-Fluorocarbonyl Selectfluor->Product

Caption: General mechanism for electrophilic fluorination.

This compound: An Industrial Intermediate

As previously mentioned, this compound (HCFC-241fa) is not a commonly cited reagent for fine chemical synthesis in academic literature. Its primary documented role is as an intermediate in the synthesis of hydrofluoroolefins (HFOs), which are used as refrigerants and blowing agents.[13] In these industrial processes, polychlorinated alkanes are typically subjected to high temperatures and pressures with hydrogen fluoride (HF), often in the presence of a catalyst, to achieve chlorine-fluorine exchange.

Potential as a Fluorinating Agent: A Qualitative Assessment

Structurally, this compound possesses a C-F bond and several C-Cl bonds. Its potential as a fluorinating agent in a laboratory setting would likely depend on the selective cleavage of the C-F bond over the C-Cl bonds, or the transfer of a fluoride ion under specific reaction conditions.

  • Nucleophilic Fluoride Source: It is conceivable that under Lewis acidic conditions, the fluorine atom could be abstracted to form a carbocation, which could then be trapped by a nucleophile. Alternatively, a strong nucleophile might displace the fluoride, although this is generally difficult.

  • Electrophilic Fluorine Source: Given the electron-withdrawing nature of the four chlorine atoms, the fluorine atom is unlikely to be sufficiently electrophilic to react with common nucleophiles in the same manner as Selectfluor.

Without experimental data, any proposed application of this compound as a laboratory-scale fluorinating agent remains speculative. Its high boiling point and the presence of multiple chlorine atoms may also lead to complex reaction mixtures and difficult purifications.

Conclusion

For researchers and professionals in drug development, the selection of a fluorinating agent is a critical step that influences reaction efficiency, substrate scope, and safety.

  • DAST and Deoxo-Fluor remain the reagents of choice for nucleophilic deoxofluorination of alcohols and carbonyls. Deoxo-Fluor offers enhanced thermal stability compared to DAST, making it more suitable for reactions requiring higher temperatures.[14]

  • Selectfluor is a versatile and easy-to-handle electrophilic fluorinating agent for a wide range of electron-rich substrates.[3]

This compound , based on current literature, should be considered an industrial intermediate for the synthesis of fluorocarbons rather than a reagent for fine chemical synthesis. There is a lack of published experimental data to support its use in the selective fluorination of complex organic molecules in a laboratory setting. Researchers seeking to perform fluorination reactions are advised to consult the extensive literature on established reagents such as DAST, Deoxo-Fluor, and Selectfluor to identify the most appropriate method for their specific synthetic challenge.

Reagent_Selection_Logic Start Desired Transformation? Alcohol_to_AlkylFluoride Alcohol to Alkyl Fluoride Start->Alcohol_to_AlkylFluoride Carbonyl_to_gemDifluoride Carbonyl to gem-Difluoride Start->Carbonyl_to_gemDifluoride Enolate_Fluorination Fluorination of Electron-Rich Substrate Start->Enolate_Fluorination DAST_Deoxo DAST or Deoxo-Fluor Alcohol_to_AlkylFluoride->DAST_Deoxo Carbonyl_to_gemDifluoride->DAST_Deoxo Selectfluor Selectfluor Enolate_Fluorination->Selectfluor Consider_Stability Consider Thermal Stability DAST_Deoxo->Consider_Stability Deoxo_Advantage Deoxo-Fluor preferred for higher temperatures Consider_Stability->Deoxo_Advantage

Caption: Decision tree for selecting a common fluorinating agent.

References

A Comparative Guide to Deoxyfluorination of Alcohols: DAST vs. the Elusive 1,1,3,3-Tetrachloro-1-fluoropropane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selective conversion of alcohols to alkyl fluorides is a critical transformation in medicinal chemistry. The introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Diethylaminosulfur trifluoride (DAST) is a widely recognized reagent for this purpose. This guide provides a detailed comparison of DAST with the lesser-known compound, 1,1,3,3-Tetrachloro-1-fluoropropane, for alcohol fluorination, supported by experimental data and protocols.

Executive Summary

Extensive evaluation of scientific literature and chemical databases reveals that Diethylaminosulfur trifluoride (DAST) is a well-established and versatile reagent for the deoxyfluorination of alcohols. In stark contrast, there is a notable absence of published data demonstrating the use of this compound as a direct fluorinating agent for alcohols. Its primary documented role is as an intermediate in the synthesis of other fluorinated compounds. Therefore, this guide will focus on the established performance of DAST, while highlighting the current lack of evidence for this compound in this specific application.

Diethylaminosulfur Trifluoride (DAST): The Incumbent Reagent

DAST is a nucleophilic fluorinating agent that has been a mainstay in organic synthesis for decades.[1] It is effective for the conversion of primary, secondary, and tertiary alcohols to their corresponding alkyl fluorides.[2] The reaction generally proceeds with inversion of stereochemistry, suggesting an SN2-type mechanism.

Performance Data

The utility of DAST is demonstrated across a wide range of substrates. Below is a summary of representative data for the fluorination of various alcohols using DAST.

Substrate (Alcohol)Product (Alkyl Fluoride)Reaction ConditionsYield (%)Reference
4-Nitrobenzyl alcohol4-Nitrobenzyl fluorideCH₂Cl₂, rt, 1h72[3]
General Primary/Secondary AlcoholAlkyl FluorideCH₂Cl₂, -78°C to rt, 2hVaries[4]
Various AlcoholsMonofluoridesFlow reactor, CH₂Cl₂, 60°C, 30 min65-97[5]
Cyclic α-hydroxy-β-ketoesterα-fluoro-β-ketoesterCH₂Cl₂, rt, 40hHigh[6]
Experimental Protocols

General Procedure for Alcohol Fluorination using DAST: [4]

  • A solution of the alcohol (1 equivalent) in an anhydrous solvent (typically dichloromethane, CH₂Cl₂) is cooled to -78°C under an inert atmosphere (e.g., nitrogen or argon).

  • DAST (1.1-1.5 equivalents) is added dropwise to the cooled solution.

  • The reaction mixture is stirred at low temperature and then allowed to warm to room temperature over a period of 1-2 hours.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Example Protocol: Fluorination of 4-Nitrobenzyl Alcohol: [3]

  • To a solution of 4-nitrobenzyl alcohol (153 mg, 1.0 mmol) in dichloromethane (2.8 mL), DAST (144 µL, 1.1 mmol) was added dropwise.

  • The mixture was stirred at room temperature for 1 hour.

  • Ice water (3 mL) and dichloromethane (10 mL) were added to the reaction mixture.

  • The mixture was extracted with dichloromethane (3 x 5 mL).

  • The combined organic layers were dried over sodium sulfate and filtered.

  • The solvent was removed under reduced pressure, and the residue was purified by column chromatography to yield 4-nitrobenzyl fluoride (111 mg, 72%).

Mechanism of Action

The reaction of an alcohol with DAST proceeds through the formation of an intermediate alkoxyaminosulfur difluoride. Subsequent nucleophilic attack by the fluoride ion, either via an SN1 or SN2 pathway depending on the substrate, leads to the formation of the alkyl fluoride.

DAST_Mechanism Alcohol R-OH Intermediate [R-O-SF₂-NEt₂]⁺ F⁻ Alcohol->Intermediate + DAST DAST Et₂NSF₃ Product R-F Intermediate->Product SN1 or SN2 Fluoride attack Byproducts Et₂NSOF + HF Intermediate->Byproducts

Mechanism of alcohol fluorination using DAST.
Safety Considerations

DAST is a toxic and moisture-sensitive reagent that can decompose exothermically, particularly at temperatures above 90°C.[1] Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Safer alternatives to DAST, such as Deoxo-Fluor and XtalFluor reagents, have been developed and are commercially available.[1]

This compound: An Uncharted Territory for Alcohol Fluorination

In contrast to the extensive documentation for DAST, a thorough search of the scientific literature reveals no instances of this compound being used as a reagent for the deoxyfluorination of alcohols. The primary context in which this compound appears is as a chemical intermediate in the synthesis of hydrofluoroolefins (HFOs), which are being investigated as next-generation refrigerants and blowing agents.

The synthesis of this compound itself typically involves the fluorination of a polychlorinated propane precursor. While it contains a fluorine atom, its reactivity profile does not appear to lend itself to acting as a fluoride donor for the substitution of hydroxyl groups under typical organic synthesis conditions. The presence of multiple chlorine atoms likely influences its electronic properties and reactivity in a manner that does not favor the desired deoxyfluorination pathway.

Alternatives to DAST

For researchers seeking alternatives to DAST, several other fluorinating agents are available, each with its own advantages and disadvantages.

  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride): More thermally stable than DAST, making it a safer option for larger-scale reactions.[1]

  • XtalFluor-E and XtalFluor-M: Crystalline solids that are easier to handle and more stable than DAST. They do not generate corrosive HF as a byproduct.

  • PhenoFluor: A versatile reagent capable of fluorinating both alcohols and phenols with a broad substrate scope and high functional group tolerance.[7][8]

  • SulfoxFluor: A crystalline, shelf-stable reagent that shows high reactivity and selectivity for the deoxyfluorination of alcohols.[9]

Conclusion

For the deoxyfluorination of alcohols, Diethylaminosulfur trifluoride (DAST) remains a widely used and effective reagent, with a large body of supporting experimental data and established protocols. While safety concerns exist, the development of more stable alternatives provides researchers with a range of options to suit their specific needs.

Conversely, this compound does not appear to be a viable or documented reagent for this transformation. Researchers and drug development professionals seeking to perform alcohol fluorination should rely on established reagents such as DAST or its more modern and safer alternatives. The exploration of novel fluorinating agents is an ongoing field of research, but at present, this compound does not feature in the synthetic chemist's toolkit for this important reaction.

References

The Strategic Advantage of 1,1,3,3-Tetrachloro-1-fluoropropane in the Synthesis of HFC-245fa: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and materials science, the selection of starting materials is a critical factor that dictates reaction efficiency, yield, and overall process economy. In the synthesis of 1,1,1,3,3-pentafluoropropane (HFC-245fa), a key component in various applications, the choice of precursor is paramount. This guide provides a comparative analysis of 1,1,3,3-Tetrachloro-1-fluoropropane (HCFC-241fa) against its non-fluorinated counterpart, 1,1,1,3,3-pentachloropropane (HCC-240fa), highlighting the potential advantages of employing a partially fluorinated intermediate.

While direct, side-by-side comparative studies are not extensively published, the principles of fluorination chemistry and available patent literature suggest that the use of this compound as a precursor for HFC-245fa can offer notable benefits. These advantages primarily revolve around improved reaction control, potentially milder reaction conditions, and a more favorable selectivity profile due to the incremental nature of the fluorination process.

Comparative Performance in HFC-245fa Synthesis

The synthesis of HFC-245fa from chlorinated propanes typically involves a catalyzed reaction with hydrogen fluoride (HF). The progressive replacement of chlorine atoms with fluorine is a stepwise process. Starting with a partially fluorinated molecule such as this compound means that one of the fluorination steps has already been accomplished, which can influence the subsequent reaction pathway and conditions.

PrecursorTypical CatalystReaction Temperature (°C)PressureReported Yield of HFC-245faReference
1,1,1,3,3-Pentachloropropane (HCC-240fa)Antimony pentachloride (SbCl5)130-160Up to 3450 KPaHigh (Specific yield varies)[1]
This compound (HCFC-241fa)Antimony pentachloride (SbCl5) or other fluorination catalystsPotentially lower than for HCC-240faPotentially lower than for HCC-240faHigh (Inferred from related compounds)[1]
CF3CH2CHCl2 (a related partially fluorinated precursor)Antimony pentafluoride (SbF5)130-135Up to 3450 KPa57% (94% purity)[1]

Note: The data for this compound is inferred based on the behavior of similar partially fluorinated precursors described in the cited patent.

The Rationale for Enhanced Performance

The primary advantage of using a partially fluorinated precursor like this compound lies in the thermodynamics and kinetics of the fluorination reaction. With one fluorine atom already present, the energy barrier for subsequent fluorine-for-chlorine exchanges can be altered, potentially allowing for:

  • Milder Reaction Conditions: The activation energy for subsequent fluorination steps may be lower, enabling the use of lower temperatures and pressures. This can lead to energy savings and a safer operational window.

  • Improved Selectivity: Stepwise fluorination can be better controlled, potentially reducing the formation of over-fluorinated or under-fluorinated byproducts. This simplifies purification processes and increases the yield of the desired HFC-245fa.

  • Reduced Reagent Consumption: As one fluorine atom is already incorporated, the stoichiometric requirement for the fluorinating agent (e.g., HF) is reduced for the overall conversion.

Experimental Protocols

The following are generalized experimental protocols for the liquid-phase fluorination of chlorinated propanes to HFC-245fa, based on methodologies described in patent literature.

Protocol 1: Fluorination of 1,1,1,3,3-Pentachloropropane (HCC-240fa)
  • Apparatus: A high-pressure autoclave equipped with a stirrer, heating mantle, thermocouple, pressure transducer, and a sampling valve.

  • Reagents: 1,1,1,3,3-Pentachloropropane (HCC-240fa), anhydrous hydrogen fluoride (HF), and a fluorination catalyst such as antimony pentachloride (SbCl5).

  • Procedure:

    • The autoclave is charged with the catalyst (e.g., 9.5 g SbCl5).

    • Anhydrous HF (e.g., 47.9 g) is added to the autoclave.

    • The mixture is heated with stirring to the desired reaction temperature (e.g., 150-160°C).

    • 1,1,1,3,3-Pentachloropropane is fed into the reactor.

    • The reaction is allowed to proceed for a specified duration (e.g., 3.5 hours), with the pressure controlled by periodic venting of by-product HCl.

    • After the reaction, the crude product is cooled and collected for analysis.

Protocol 2: Fluorination of a Partially Fluorinated Propane (Illustrative for HCFC-241fa)
  • Apparatus: As described in Protocol 1.

  • Reagents: Partially fluorinated propane (e.g., CF3CH2CHCl2 as a proxy for HCFC-241fa), anhydrous hydrogen fluoride (HF), and a fluorination catalyst (e.g., antimony pentafluoride, SbF5).

  • Procedure:

    • The autoclave is charged with the catalyst (e.g., 8.2 g SbF5).

    • Anhydrous HF (e.g., 41 g) is added.

    • The partially fluorinated propane (e.g., 37 g of CF3CH2CHCl2) is added to the reactor.

    • The mixture is heated with stirring to the reaction temperature (e.g., 130-135°C).

    • The reaction is maintained for the desired time (e.g., 4.5 hours) at a controlled pressure.

    • The product is recovered and analyzed.[1]

Visualizing the Reaction Pathways

The following diagrams illustrate the logical progression of the fluorination reactions.

G cluster_0 Fluorination of Non-Fluorinated Precursor HCC-240fa 1,1,1,3,3-Pentachloropropane Intermediates Partially Fluorinated Intermediates (e.g., HCFC-241fa) HCC-240fa->Intermediates + HF - HCl HFC-245fa_1 1,1,1,3,3-Pentafluoropropane Intermediates->HFC-245fa_1 + HF - HCl

Caption: Reaction pathway for the synthesis of HFC-245fa from a non-fluorinated precursor.

G cluster_1 Fluorination of Partially Fluorinated Precursor HCFC-241fa This compound Further_Intermediates Other Partially Fluorinated Intermediates HCFC-241fa->Further_Intermediates + HF - HCl HFC-245fa_2 1,1,1,3,3-Pentafluoropropane Further_Intermediates->HFC-245fa_2 + HF - HCl

Caption: Reaction pathway for the synthesis of HFC-245fa from a partially fluorinated precursor.

Conclusion

References

Navigating the Fluorination Landscape: A Comparative Guide to 1,1,3,3-Tetrachloro-1-fluoropropane and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorinating agent is a critical decision that can significantly impact reaction efficiency, safety, and environmental footprint. This guide provides a comprehensive comparison of 1,1,3,3-Tetrachloro-1-fluoropropane (HCFC-241fa), a lesser-known reagent, with more contemporary alternatives, supported by available data and experimental context.

This compound: An Overview of its Limitations

This compound (CAS No. 134190-49-1) is a haloalkane that has been described as a fluorinating agent and an intermediate in the synthesis of other fluorinated compounds. Despite its potential utility, significant limitations surrounding its reactivity, safety, and environmental impact have relegated it to a niche and largely historical role in modern synthetic chemistry.

A key challenge associated with this reagent is its low reactivity . Patent literature suggests that as a "sparingly fluorinated compound" with a high boiling point, it can "encumber the volume of the reaction medium without reacting sufficiently." This indicates that driving reactions to completion may require harsh conditions, leading to potential side reactions and purification difficulties.

Furthermore, the toxicological profile of this compound presents a major drawback. It is classified as toxic if swallowed, inhaled, or in contact with skin, and is a suspected carcinogen, mutagen, and reproductive toxin. Its classification as a hydrochlorofluorocarbon (HCFC) also places it among substances being phased out globally under the Montreal Protocol due to their ozone-depleting potential and contribution to global warming.[1][2]

Comparative Analysis with Modern Fluorinating Agents

The limitations of this compound are stark when compared to the broader landscape of modern fluorinating agents. These alternatives generally offer improved reactivity, selectivity, and safety profiles. A qualitative comparison is presented below.

FeatureThis compound (HCFC-241fa)Electrophilic Fluorinating Agents (e.g., Selectfluor®, NFSI)Nucleophilic Fluorinating Agents (e.g., DAST, Deoxo-Fluor)
Reactivity Low; may require harsh conditionsGenerally high and tunableHigh, particularly for deoxofluorination
Selectivity Limited data available; likely poorHigh, with well-defined reaction mechanismsGood for specific transformations (e.g., alcohols to fluorides)
Safety Profile Highly toxic, suspected carcinogen and mutagenGenerally lower toxicity, easier to handle solidsCan be toxic and thermally unstable, requiring careful handling
Byproducts Halogenated wasteAmine-based byproductsSulfur-based byproducts, potential for HF release
Environmental Impact Ozone-depleting substance, greenhouse gasGenerally lower direct environmental impactConcerns over toxicity of reagents and byproducts
Availability of Data Very limited in scientific literatureExtensive literature and established protocolsWell-documented in scientific literature

Experimental Protocols: A Noteworthy Absence for HCFC-241fa

A significant limitation in evaluating this compound is the near-total absence of detailed experimental protocols in peer-reviewed scientific literature. The available information is primarily found in patent documents, which often lack the rigorous detail required for reproducible academic or industrial research.

In contrast, a wealth of information is available for modern alternatives. For instance, the use of Selectfluor® for the α-fluorination of carbonyl compounds is a well-established procedure.

Representative Experimental Protocol for α-Fluorination using Selectfluor®:

  • Materials: Carbonyl substrate, Selectfluor®, solvent (e.g., acetonitrile, DMF), and a catalyst if required (e.g., a chiral amine for asymmetric fluorination).

  • Procedure: To a solution of the carbonyl substrate in the chosen solvent, Selectfluor® (typically 1.1-1.5 equivalents) is added portion-wise at a controlled temperature (often room temperature). The reaction is monitored by TLC or LC-MS until completion.

  • Work-up: The reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.

The lack of such standardized and validated protocols for this compound makes its application in a research or development setting challenging and potentially hazardous.

Logical Workflow for Reagent Selection

The decision-making process for selecting a suitable fluorinating agent should be systematic, prioritizing safety, efficiency, and environmental considerations.

ReagentSelection start Define Fluorination Goal (e.g., α-fluorination, deoxofluorination) assess_substrate Assess Substrate Compatibility (functional groups, stability) start->assess_substrate safety_environmental Evaluate Safety and Environmental Impact (toxicity, waste, regulations) assess_substrate->safety_environmental selectfluor Consider Electrophilic Reagents (e.g., Selectfluor®, NFSI) safety_environmental->selectfluor dast Consider Nucleophilic Reagents (e.g., DAST, Deoxo-Fluor) safety_environmental->dast hcfc Consider Haloalkane Reagents (e.g., HCFC-241fa) safety_environmental->hcfc protocol_review Review Literature for Protocols and Precedents selectfluor->protocol_review dast->protocol_review hcfc_limitations High Toxicity & Low Reactivity Ozone Depleting Substance hcfc->hcfc_limitations hcfc->protocol_review optimization Experimental Optimization protocol_review->optimization final_choice Final Reagent Selection optimization->final_choice

Caption: A logical workflow for the selection of a fluorinating reagent.

Conclusion

While this compound is noted as a fluorinating agent, its significant limitations, including low reactivity, severe toxicity, and adverse environmental impact, make it an unsuitable choice for most modern chemical synthesis applications. The lack of accessible and detailed experimental data further hinders its practical use. Researchers and drug development professionals are advised to consider the wide array of safer, more efficient, and well-documented alternative fluorinating agents that are commercially available. The continued development of novel fluorination methodologies will further expand the toolkit for the selective and safe introduction of fluorine into complex molecules.

References

A Comparative Guide to the Reactivity of Tetrachlorofluoropropane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding the reactivity of tetrachlorofluoropropane isomers. Due to a lack of direct comparative experimental studies in the public domain, this document outlines the fundamental principles governing their reactivity and proposes a computational approach to generate comparative data.

Introduction to Tetrachlorofluoropropane Isomers

Tetrachlorofluoropropanes are halogenated hydrocarbons with the chemical formula C₃H₃Cl₄F. The differential placement of the fluorine and chlorine atoms across the propane backbone results in various structural isomers. This structural variance is expected to significantly influence their chemical reactivity in key reaction types, including nucleophilic substitution, elimination (dehydrochlorination), and free-radical reactions. Understanding these reactivity differences is crucial for applications in chemical synthesis, materials science, and for assessing their environmental and toxicological profiles.

Theoretical Framework for Reactivity Comparison

The reactivity of a given tetrachlorofluoropropane isomer is primarily dictated by the electronic and steric environment of its carbon-halogen and carbon-hydrogen bonds.

  • Nucleophilic Substitution: The susceptibility of a C-Cl or C-F bond to nucleophilic attack is influenced by the partial positive charge on the carbon atom and the stability of the leaving group. Fluorine is more electronegative than chlorine, creating a more polarized C-F bond. However, the C-F bond is significantly stronger than the C-Cl bond, making the chloride ion a much better leaving group. Therefore, nucleophilic substitution is more likely to occur at a carbon bonded to chlorine. The steric hindrance around the electrophilic carbon also plays a critical role, with primary carbons being more accessible to nucleophiles than secondary or tertiary carbons.

  • Dehydrochlorination (Elimination): This reaction involves the removal of a hydrogen and a chlorine atom from adjacent carbons to form an alkene. The rate of dehydrochlorination is dependent on the acidity of the proton being removed and the stability of the resulting alkene (Zaitsev's rule vs. Hofmann's rule, depending on the base used). The presence of electron-withdrawing halogens on the same or adjacent carbons can influence the acidity of the C-H bonds.

  • Free Radical Reactions: These reactions are initiated by the homolytic cleavage of a bond, typically a C-H or C-Cl bond, upon exposure to UV light or a radical initiator. The stability of the resulting carbon radical is a key factor in determining the regioselectivity of the reaction. Tertiary radicals are more stable than secondary, which are more stable than primary radicals. The presence of halogens can also influence radical stability through inductive and resonance effects.

Proposed Experimental and Computational Workflow

In the absence of direct experimental comparisons, a computational study is the most effective way to generate comparative reactivity data. The following workflow is proposed:

experimental_workflow Proposed Workflow for Reactivity Comparison cluster_isomers Isomer Selection cluster_dft Computational Analysis (DFT) cluster_reactivity Reactivity Prediction cluster_output Comparative Data Output I1 Isomer 1 (e.g., 1,1,1,2-Tetrachloro-3-fluoropropane) Opt Geometry Optimization & Frequency Calculation I1->Opt I2 Isomer 2 (e.g., 1,1,2,3-Tetrachloro-1-fluoropropane) I2->Opt I3 Isomer 'n' I3->Opt Elec Electronic Structure Analysis (Bond Dissociation Energies, NBO Charges) Opt->Elec TS Transition State Search (for specific reactions) Opt->TS NS Nucleophilic Substitution (Compare C-Cl BDEs & NBO charges) Elec->NS DE Dehydrochlorination (Compare C-H BDEs & TS energies) Elec->DE FR Free Radical Reaction (Compare Radical Stability) Elec->FR TS->DE Table Quantitative Data Tables NS->Table DE->Table FR->Table Guide Publish Comparison Guide Table->Guide

Caption: Proposed computational workflow for comparing the reactivity of tetrachlorofluoropropane isomers.

Detailed Experimental Protocols (Proposed Computational Methodology)

Objective: To computationally compare the reactivity of tetrachlorofluoropropane isomers towards nucleophilic substitution, dehydrochlorination, and free-radical abstraction.

Methodology: Density Functional Theory (DFT) Calculations

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Functional and Basis Set: A suitable combination, for example, B3LYP functional with a 6-311+G(d,p) basis set, should be used for geometry optimizations and frequency calculations to ensure the structures correspond to local minima on the potential energy surface.

  • Properties to Calculate for Reactivity Comparison:

    • Bond Dissociation Energies (BDEs): Calculate the BDE for each C-H and C-Cl bond in all isomers. Lower BDEs indicate weaker bonds that are more susceptible to cleavage.

    • Natural Bond Orbital (NBO) Analysis: Determine the partial atomic charges on each atom. A more positive charge on a carbon atom attached to a halogen suggests a higher susceptibility to nucleophilic attack.

    • Transition State (TS) Calculations: For specific reactions like dehydrochlorination with a model base (e.g., OH⁻), locate the transition state structure and calculate the activation energy. A lower activation energy implies a faster reaction rate.

    • Radical Stability: Calculate the energy of the carbon-centered radicals formed by the homolytic cleavage of each C-H bond. Lower radical energies indicate greater stability.

Data Presentation: Predicted Reactivity Comparison (Illustrative)

The following tables are templates for how the computationally derived data should be presented for a clear comparison. The values are hypothetical and for illustrative purposes only.

Table 1: Predicted Bond Dissociation Energies (BDEs) in kcal/mol

IsomerC1-HC2-HC3-HC1-ClC2-ClC3-Cl
1,1,1,2-Tetrachloro-3-fluoropropaneN/A981028588N/A
1,1,2,3-Tetrachloro-1-fluoropropaneN/A97101848990
Other Isomers.....................

Table 2: Predicted Natural Bond Orbital (NBO) Charges on Carbon Atoms

IsomerC1 ChargeC2 ChargeC3 Charge
1,1,1,2-Tetrachloro-3-fluoropropane+0.65+0.45-0.10
1,1,2,3-Tetrachloro-1-fluoropropane+0.68+0.42-0.15
Other Isomers............

Table 3: Predicted Activation Energies (ΔG‡) for Dehydrochlorination with OH⁻ (kcal/mol)

IsomerPath 1 (e.g., C1-C2 elimination)Path 2 (e.g., C2-C3 elimination)
1,1,1,2-Tetrachloro-3-fluoropropane25.528.2
1,1,2,3-Tetrachloro-1-fluoropropane24.827.9
Other Isomers.........

Logical Relationships in Reactivity

The interplay between electronic and steric effects governs the relative reactivity of the isomers.

reactivity_logic Factors Influencing Reactivity cluster_factors Governing Factors cluster_properties Affected Properties cluster_reactions Reaction Type Elec Electronic Effects (Inductive, Resonance) BDE Bond Dissociation Energy (C-H, C-Cl) Elec->BDE Polarity Bond Polarity (Partial Charges) Elec->Polarity Stability Intermediate Stability (Carbocation, Radical) Elec->Stability Steric Steric Hindrance NS Nucleophilic Substitution Steric->NS Accessibility DE Dehydrochlorination Steric->DE Alkene Stability BDE->DE FR Free Radical Reaction BDE->FR Polarity->NS Stability->NS SN1 Stability->FR

Caption: Logical relationships between molecular properties and reactivity in tetrachlorofluoropropane isomers.

Conclusion

A Comparative Guide to the Use of 1,1,3,3-Tetrachloro-1-fluoropropane in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The choice of fluorinating agent is critical, balancing efficacy, cost, and safety. This guide provides a cost-benefit analysis of 1,1,3,3-Tetrachloro-1-fluoropropane and compares its performance with common alternative fluorinating agents, supported by available data and experimental context.

This compound: An Overview

This compound (TCFP) is a fluorinated propane derivative that can be used as a fluorinating agent and as an intermediate in the synthesis of other fluorinated compounds.[1] Its utility stems from the presence of a reactive C-F bond and multiple chlorine atoms that can influence its reactivity and physical properties.

Performance Comparison with Alternative Fluorinating Agents

Table 1: Comparison of Fluorinating Agents

FeatureThis compoundDAST (Diethylaminosulfur trifluoride)Deoxo-FluorSelectfluor
Primary Use Fluorinating agent, IntermediateDeoxyfluorination (alcohols to fluorides, carbonyls to difluorides)Deoxyfluorination (similar to DAST)Electrophilic fluorination
Reactivity Moderate (inferred)High, nucleophilicHigh, nucleophilic, similar to DASTHigh, electrophilic
Selectivity Application-dependentGood, but can lead to elimination side productsGenerally higher selectivity and fewer elimination byproducts than DAST[2][3]High for specific applications
Thermal Stability Data not readily availableThermally unstable, potential for explosive decomposition above 90°C[4]More thermally stable than DAST[4]Thermally stable crystalline solid[5]
Handling Assumed to require standard handling for chlorinated hydrocarbonsMoisture sensitive, corrosive byproducts (HF)[3]Less sensitive to moisture than DAST, but still requires careful handlingEasy to handle crystalline solid, not as moisture-sensitive as DAST/Deoxo-Fluor[5]
Cost Price on request from suppliers[6]HighHigh[7]Moderate to High[8][9][10][11][12]

Cost Analysis

A precise cost comparison is challenging due to variations in supplier pricing, purity, and quantity. However, a general overview can be provided:

Table 2: Cost Overview of Fluorinating Agents

ReagentSupplier ExamplePrice (USD)Quantity
This compoundBiosynth[6]Price on Request-
Deoxo-FluorSynQuest Labs[7]$17525 g
Deoxo-FluorSigma-Aldrich[13]Price not readily available50% solution in THF
SelectfluorStrem[10]$335 g
SelectfluorStrem[10]$9725 g
SelectfluorSigma-Aldrich[8]€13825 g
SelectfluorFisher Scientific[9]$10025 g
SelectfluorS S Pharma[11]CAD $93.7825 g
SelectfluorGenprice[12]$103.5310 g

Note: Prices are subject to change and may vary between suppliers and regions.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not widely published. However, a general protocol for a common alternative, DAST, is provided below for context.

General Experimental Protocol for Deoxyfluorination using DAST

This protocol is adapted from established procedures for the conversion of an alcohol to a fluoride.[3][5][14]

Materials:

  • Alcohol substrate

  • DAST (Diethylaminosulfur trifluoride)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the alcohol (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add DAST (1.1-1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cautiously quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

Safety Note: DAST is a hazardous reagent that is sensitive to moisture and heat and can decompose explosively.[4] It should be handled with extreme caution in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Logical Workflow for Selecting a Fluorinating Agent

The decision-making process for selecting an appropriate fluorinating agent involves considering the desired transformation, substrate compatibility, safety, and cost.

G cluster_0 Synthesis Goal cluster_1 Reagent Selection Criteria cluster_2 Reagent Options cluster_3 Decision & Synthesis Define Target Molecule Define Target Molecule Transformation Type Transformation Type Define Target Molecule->Transformation Type TCFP This compound Transformation Type->TCFP Intermediate/ Fluorinating Agent DAST DAST Transformation Type->DAST Deoxyfluorination DeoxoFluor Deoxo-Fluor Transformation Type->DeoxoFluor Deoxyfluorination Selectfluor Selectfluor Transformation Type->Selectfluor Electrophilic Fluorination Substrate Scope Substrate Scope Select Optimal Reagent Select Optimal Reagent Substrate Scope->Select Optimal Reagent Safety & Handling Safety & Handling Safety & Handling->Select Optimal Reagent Cost & Availability Cost & Availability Cost & Availability->Select Optimal Reagent TCFP->Select Optimal Reagent DAST->Select Optimal Reagent DeoxoFluor->Select Optimal Reagent Selectfluor->Select Optimal Reagent Perform Synthesis Perform Synthesis Select Optimal Reagent->Perform Synthesis

Caption: A flowchart illustrating the decision-making process for selecting a suitable fluorinating agent.

Safety and Environmental Considerations

Fluorinated organic compounds, including reagents and their byproducts, require careful handling and disposal.

  • This compound: As a chlorinated and fluorinated hydrocarbon, it should be handled with care to avoid inhalation and skin contact. Specific toxicity data is limited, but related compounds are known to have potential health and environmental risks.

  • DAST and Deoxo-Fluor: These reagents are corrosive and react with moisture to produce hydrogen fluoride (HF), which is highly toxic and corrosive.[3] DAST is also known to be thermally unstable.[4]

  • Selectfluor: This reagent is a salt and is generally considered easier and safer to handle than DAST or Deoxo-Fluor.[5]

  • Environmental Impact: Many fluorinated gases are potent greenhouse gases with long atmospheric lifetimes.[6] While the direct environmental impact of these specific reagents during laboratory use is likely small, the broader environmental profile of fluorinated compounds is a significant consideration, particularly in process scale-up. The synthesis and disposal of these reagents and their byproducts should be conducted in accordance with all applicable environmental regulations. Some fluorinated compounds may contribute to ozone depletion, although many newer compounds are designed to have a low ozone depletion potential.[15]

Conclusion

This compound represents a potential, albeit less characterized, option for fluorination in synthesis. Its primary value may lie in its role as a synthetic intermediate. For general deoxyfluorination, Deoxo-Fluor offers a safer, though more expensive, alternative to DAST, with potentially higher selectivity. For electrophilic fluorinations, Selectfluor is a well-established and relatively safe and easy-to-handle reagent. The ultimate choice of fluorinating agent will depend on the specific requirements of the synthesis, including the nature of the substrate, the desired transformation, budgetary constraints, and safety considerations. Researchers are encouraged to consult the primary literature and safety data sheets for the most up-to-date information before using any of these reagents.

References

A Comparative Guide to the Environmental Impact of Modern Fluorinating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecules is a cornerstone of modern drug discovery and materials science, often imparting unique and beneficial properties. However, the reagents used to achieve this transformation vary significantly in their environmental, health, and safety (EHS) profiles. This guide provides an objective comparison of commonly used fluorinating agents, moving from traditional reagents to more modern, "greener" alternatives. The focus is on providing a clear, data-driven perspective to aid in the selection of reagents that are not only effective but also align with the principles of sustainable chemistry.

Executive Summary

Traditional fluorinating agents such as sulfur tetrafluoride (SF4) and diethylaminosulfur trifluoride (DAST) are effective but pose significant handling risks and environmental concerns due to their toxicity and the generation of hazardous byproducts like hydrogen fluoride (HF).[1] In response to these challenges, a new generation of fluorinating agents has been developed with improved safety and environmental profiles. Reagents like Deoxo-Fluor®, and more recently, solid reagents such as XtalFluor® and FluoLead™, offer significant advantages in terms of thermal stability, ease of handling, and the reduction of corrosive byproducts.[1][2][3][4][5] This guide will delve into a qualitative comparison of these reagents, present a logical workflow for their environmental impact assessment, and provide an overview of relevant experimental protocols.

Qualitative Comparison of Fluorinating Agents

Fluorinating AgentPhysical StateKey HazardsByproductsGreen Chemistry Considerations
Sulfur Tetrafluoride (SF4) Toxic GasHighly toxic, corrosive, requires specialized equipment.[1][6]SOF2, HF[6]Poor atom economy, significant safety and environmental hazards.
DAST LiquidThermally unstable, potentially explosive, reacts violently with water.[1][2][7]SO2, HF, amine waste[4]Generates corrosive and toxic byproducts, significant safety concerns.[1][3]
Deoxo-Fluor® LiquidMore thermally stable than DAST, but still decomposes at elevated temperatures and reacts with water.[7]SO2, HF, amine waste[4]An improvement over DAST in terms of thermal stability.[7]
XtalFluor® (E and M) Crystalline SolidThermally stable, do not react violently with water, do not generate free HF.[1][3][4][5]Amine waste, inorganic salts.Significantly improved safety and handling, avoids the generation of highly corrosive HF.[3][4][5]
FluoLead™ SolidThermally stable and easy to handle in air.[2]Byproducts are generally less hazardous than those of DAST.Solid reagent with improved thermal stability and handling.[2]

Logical Workflow for Environmental Impact Assessment

A comprehensive environmental impact assessment of a fluorinating agent would ideally follow a Life Cycle Assessment (LCA) framework. This methodology evaluates the environmental impacts of a product or process from cradle to grave.

cluster_0 Cradle-to-Gate cluster_1 Use Phase cluster_2 End-of-Life Raw_Material_Extraction Raw Material Extraction Reagent_Synthesis Reagent Synthesis Raw_Material_Extraction->Reagent_Synthesis Byproduct_Formation Byproduct Formation Reagent_Synthesis->Byproduct_Formation Fluorination_Reaction Fluorination Reaction Reagent_Synthesis->Fluorination_Reaction Waste_Generation Waste Generation Byproduct_Formation->Waste_Generation Waste_Treatment Waste Treatment Waste_Generation->Waste_Treatment Energy_Consumption Energy Consumption Fluorination_Reaction->Energy_Consumption Product_Purification Product Purification Fluorination_Reaction->Product_Purification Product_Purification->Waste_Generation Environmental_Release Potential Environmental Release Waste_Treatment->Environmental_Release Degradation_Products Formation of Persistent Degradation Products Environmental_Release->Degradation_Products

Caption: A simplified Life Cycle Assessment workflow for a fluorinating agent.

Experimental Protocols

While a full LCA is complex, individual environmental impacts can be assessed through standardized experimental protocols.

Aquatic Toxicity Testing

Objective: To determine the acute and chronic toxicity of the fluorinating agent and its primary byproducts to aquatic organisms.

Methodology (based on OECD Guidelines for the Testing of Chemicals):

  • Test Organisms: A standard set of aquatic organisms from different trophic levels, such as:

    • Fish (e.g., Zebrafish, Danio rerio) - OECD 203 (Fish, Acute Toxicity Test)

    • Invertebrate (e.g., Daphnia magna) - OECD 202 (Daphnia sp. Acute Immobilisation Test)

    • Algae (e.g., Pseudokirchneriella subcapitata) - OECD 201 (Alga, Growth Inhibition Test)

  • Procedure:

    • Prepare a series of dilutions of the test substance in a suitable aqueous medium.

    • Expose the test organisms to these concentrations for a defined period (e.g., 96 hours for fish, 48 hours for Daphnia, 72 hours for algae).

    • Record mortality (for fish and Daphnia) or growth inhibition (for algae) at regular intervals.

    • Calculate the LC50 (lethal concentration for 50% of the population) or EC50 (effective concentration for 50% of the population).

  • Data Presentation: The results should be presented in a table comparing the LC50/EC50 values for each fluorinating agent and its major byproducts.

Biodegradability Assessment

Objective: To determine the potential for the fluorinating agent and its byproducts to persist in the environment.

Methodology (based on OECD Guideline 301: Ready Biodegradability):

  • Procedure:

    • A small amount of the test substance is dissolved in an aqueous mineral medium.

    • The solution is inoculated with microorganisms from a source such as activated sludge.

    • The mixture is incubated under aerobic conditions in the dark.

    • The degradation of the test substance is followed by measuring the decrease of Dissolved Organic Carbon (DOC) or the amount of CO2 produced.

  • Data Presentation: The percentage of biodegradation over a 28-day period is reported. Substances that reach a certain level of degradation (e.g., >60% within a 10-day window) are considered "readily biodegradable."

Signaling Pathway for Environmental Impact

The following diagram illustrates the potential environmental cascade initiated by the use of a fluorinating agent, highlighting key areas of concern.

Reagent_Use Use of Fluorinating Agent Byproduct_Formation Hazardous Byproduct Formation (e.g., HF, SO2) Reagent_Use->Byproduct_Formation Waste_Stream Contaminated Waste Stream Reagent_Use->Waste_Stream Atmospheric_Release Potential Atmospheric Release (for volatile byproducts) Byproduct_Formation->Atmospheric_Release Aquatic_Release Accidental Aquatic Release Waste_Stream->Aquatic_Release Soil_Contamination Improper Disposal/ Soil Contamination Waste_Stream->Soil_Contamination Acid_Rain Contribution to Acid Rain Atmospheric_Release->Acid_Rain Aquatic_Toxicity Direct Aquatic Toxicity Aquatic_Release->Aquatic_Toxicity Persistence Persistence and Bioaccumulation Aquatic_Release->Persistence Groundwater_Leaching Leaching into Groundwater Soil_Contamination->Groundwater_Leaching Groundwater_Leaching->Persistence

Caption: Potential environmental impact pathways of fluorinating agents.

Conclusion

The evolution of fluorinating agents from hazardous gases and unstable liquids to safer, solid reagents represents a significant advancement in green chemistry. While direct, quantitative environmental impact data for all reagents is not yet comprehensively available, a qualitative assessment strongly favors the adoption of newer agents like XtalFluor® and FluoLead™. These reagents mitigate significant risks to researchers and the environment by reducing or eliminating the formation of highly toxic and corrosive byproducts. For organizations committed to sustainable laboratory practices, the choice of a fluorinating agent should extend beyond reaction yield to encompass a thorough evaluation of its EHS profile. The methodologies outlined in this guide provide a framework for such an assessment, encouraging a more holistic approach to chemical selection in research and development.

References

Performance of 1,1,3,3-Tetrachloro-1-fluoropropane in the Manufacturing of F-1234zeE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the manufacturing routes to (E)-1,3,3,3-tetrafluoropropene (F-1234zeE), a hydrofluoroolefin (HFO) with significant applications as a refrigerant, propellant, and foam blowing agent, owing to its low global warming potential (GWP). A central focus is placed on the potential role and performance of 1,1,3,3-tetrachloro-1-fluoropropane (HCFC-241fa) as a starting material, benchmarked against established industrial synthesis pathways.

Executive Summary

Extensive review of scientific literature and patent databases indicates that This compound (HCFC-241fa) is not a commonly utilized starting material for the commercial production of F-1234zeE. Instead, HCFC-241fa is often identified as an intermediate or an undesired, sparingly fluorinated byproduct in processes starting from more highly chlorinated precursors. The prevalent and industrially significant manufacturing routes for F-1234zeE are the dehydrofluorination of 1,1,1,3,3-pentafluoropropane (HFC-245fa) and the gas-phase fluorination of 1,1,1,3,3-pentachloropropane (HCC-240fa). This guide will detail and compare these established methods, providing available experimental data and protocols, while also postulating a theoretical pathway for the conversion of HCFC-241fa.

Hypothetical and Established Manufacturing Routes for F-1234zeE

While a direct and optimized process for converting HCFC-241fa to F-1234zeE is not documented, a plausible, albeit likely inefficient, pathway could involve a two-step process:

  • Fluorination: Replacement of the remaining chlorine atoms in HCFC-241fa with fluorine to yield HFC-245fa.

  • Dehydrofluorination: Elimination of hydrogen fluoride (HF) from the newly formed HFC-245fa to produce F-1234zeE.

This hypothetical route is contrasted with the two primary industrial methods detailed below.

Established Route 1: Dehydrofluorination of 1,1,1,3,3-Pentafluoropropane (HFC-245fa)

This is a prominent and well-documented method for producing F-1234zeE. The process involves the removal of a molecule of hydrogen fluoride from HFC-245fa, typically in a gas-phase reaction over a catalyst.

Established Route 2: Gas-Phase Fluorination of 1,1,1,3,3-Pentachloropropane (HCC-240fa)

This method involves a multi-step fluorination of a highly chlorinated precursor. It is often carried out in stages, with the initial fluorination yielding a mixture of intermediates, including 1-chloro-3,3,3-trifluoropropene (HFO-1233zd) and HFC-245fa, which are then further processed to obtain F-1234zeE.

Comparative Performance Data

The following tables summarize the available quantitative data for the established manufacturing routes of F-1234zeE. No experimental data was found for a process starting with HCFC-241fa.

Table 1: Performance Data for the Dehydrofluorination of HFC-245fa to F-1234zeE

CatalystTemperature (°C)HFC-245fa Conversion (%)F-1234zeE Selectivity (%)Reference
V₂O₅/MgF₂34095.2~99.8[1]
15 wt% V₂O₅/γ-Al₂O₃350~95~81 (E-isomer)[2][3]
Fluorinated NiO/Cr₂O₃Not SpecifiedHighHigh
AlF₃-based catalysts350Not SpecifiedNot Specified[2][3]

Table 2: Performance Data for the Gas-Phase Fluorination of HCC-240fa (First Stage)

CatalystTemperature (°C)HCC-240fa Conversion (%)Product Selectivity (%)Reference
Not Specified20095.8HFO-1233zd: 91.32HFO-1234ze: 1.06HFC-245fa: 4.90HCFC-244fa: 2.72[4]

Experimental Protocols

Protocol 1: Catalytic Dehydrofluorination of HFC-245fa

Objective: To synthesize F-1234zeE via the dehydrofluorination of HFC-245fa.

Apparatus:

  • Stainless steel tubular reactor (e.g., 10 mm inner diameter, 300 mm length)

  • Temperature controller and thermocouple

  • Mass flow controllers for gases

  • Gas chromatograph (GC) for product analysis

Materials:

  • 1,1,1,3,3-pentafluoropropane (HFC-245fa)

  • Nitrogen (N₂) as a carrier gas

  • Catalyst (e.g., 1.0% V₂O₅ on MgF₂, 40-60 mesh)

Procedure:

  • Load approximately 0.8 g of the catalyst into the stainless steel reactor.

  • Place a thermocouple in the center of the catalyst bed to monitor the reaction temperature.

  • Pre-treat the catalyst by heating to 300°C for 30 minutes under a continuous flow of N₂ (30 ml/min).

  • After pretreatment, adjust the reactor temperature to the desired reaction temperature (e.g., 340°C).

  • Introduce a gaseous mixture of HFC-245fa and N₂ into the reactor. A typical flow ratio is 3.2 ml/min of HFC-245fa and 10.8 ml/min of N₂, resulting in a total gas flow of 14 ml/min and a gas hourly space velocity (GHSV) of 840 h⁻¹.

  • Allow the reaction to stabilize for a designated period.

  • Analyze the reactor effluent using a gas chromatograph to determine the conversion of HFC-245fa and the selectivity to F-1234zeE and other products.

Protocol 2: Two-Stage Gas-Phase Fluorination of HCC-240fa

Objective: To synthesize a mixture of fluorinated propenes, including F-1234zeE, from HCC-240fa.

Apparatus:

  • Two sequential stainless steel reactors

  • Temperature and pressure controllers

  • Mass flow controllers for gases and liquids

  • Condensers and separation units (e.g., distillation columns)

  • Gas chromatograph (GC) for analysis

Materials:

  • 1,1,1,3,3-pentachloropropane (HCC-240fa)

  • Anhydrous hydrogen fluoride (HF)

  • Oxygen (O₂) or other oxidizing agents

  • Fluorination catalyst

Procedure (First Stage):

  • Pack the first reactor with a suitable fluorination catalyst.

  • Heat the reactor to the desired temperature (e.g., 200°C) and pressure (e.g., 0.4 MPa).

  • Introduce a feed stream of HCC-240fa, anhydrous HF, and an oxidizing gas (e.g., O₂) into the reactor at a specific molar ratio (e.g., HCC-240fa:HF:O₂ of 1:10:0.03).

  • Maintain a specific gas hourly space velocity (e.g., 600 h⁻¹).

  • The product stream from the first reactor, containing a mixture of HFO-1233zd, HFO-1234ze, HFC-245fa, and other intermediates, is then passed to a separation unit or directly to a second reactor for further fluorination and/or dehydrohalogenation to enrich the F-1234zeE content.

  • Analyze the product streams from each stage using a gas chromatograph to determine the conversion and selectivity of the various components.

Visualizing the Manufacturing Pathways

The following diagrams illustrate the logical flow of the established manufacturing processes for F-1234zeE.

F1234zeE_Synthesis_from_HFC245fa HFC245fa 1,1,1,3,3-Pentafluoropropane (HFC-245fa) Reactor Catalytic Reactor (e.g., 340-350°C) HFC245fa->Reactor Dehydrofluorination F1234zeE (E)-1,3,3,3-Tetrafluoropropene (F-1234zeE) Reactor->F1234zeE HF Hydrogen Fluoride (HF) Reactor->HF Byproduct

Caption: Dehydrofluorination of HFC-245fa to produce F-1234zeE.

F1234zeE_Synthesis_from_HCC240fa HCC240fa 1,1,1,3,3-Pentachloropropane (HCC-240fa) Reactor1 First Stage Reactor (Fluorination, e.g., 200°C) HCC240fa->Reactor1 HF_input Hydrogen Fluoride (HF) HF_input->Reactor1 Intermediates Mixture of Intermediates (HFO-1233zd, HFC-245fa, etc.) Reactor1->Intermediates Reactor2 Second Stage Reactor (Further reaction/ separation) Intermediates->Reactor2 F1234zeE (E)-1,3,3,3-Tetrafluoropropene (F-1234zeE) Reactor2->F1234zeE

Caption: Two-stage gas-phase fluorination of HCC-240fa to F-1234zeE.

Conclusion

Based on the available scientific and patent literature, the manufacturing of F-1234zeE does not appear to utilize this compound (HCFC-241fa) as a primary feedstock. The performance of this specific conversion remains uncharacterized in terms of yield and selectivity. In contrast, the dehydrofluorination of HFC-245fa and the multi-stage fluorination of HCC-240fa are well-established and documented routes. The dehydrofluorination of HFC-245fa, in particular, demonstrates high conversion rates and selectivity towards the desired F-1234zeE product under optimized catalytic conditions. For researchers and professionals in drug development and related fields, understanding these established synthesis pathways is crucial for sourcing and utilizing F-1234zeE in various applications. Future research could explore novel catalytic systems that might enable an efficient conversion of less common intermediates like HCFC-241fa, potentially opening new, more cost-effective, or environmentally benign production routes.

References

Safety Operating Guide

Proper Disposal of 1,1,3,3-Tetrachloro-1-fluoropropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1,1,3,3-Tetrachloro-1-fluoropropane, a halogenated hydrocarbon, is critical to ensure laboratory safety and environmental protection. As this compound contains both chlorine and fluorine, it is classified as a hazardous waste and requires specific handling and disposal procedures. Adherence to these protocols is essential to minimize risks to personnel and prevent environmental contamination.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) for this chemical. If an SDS for this specific compound is unavailable, researchers should handle it with the precautions required for similar chlorinated and fluorinated hydrocarbons.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge may be necessary.

General Handling:

  • Avoid inhalation of vapors and direct contact with skin and eyes.[1][2]

  • Keep the container tightly closed when not in use.[3]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[3]

  • Prevent release into the environment.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste.

  • Waste Identification and Classification:

    • This compound is a halogenated organic compound.

    • It must be disposed of as hazardous waste.

  • Waste Segregation and Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with halogenated hydrocarbons.

    • Do not mix with non-halogenated organic wastes or other incompatible chemicals.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Ensure the storage area is secure and has secondary containment to prevent spills.

  • Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company.

    • Halogenated hydrocarbon wastes are typically disposed of via high-temperature incineration at a permitted facility.[4]

Quantitative Data for Halogenated Hydrocarbons

The following table provides general quantitative data relevant to the handling of halogenated hydrocarbons. Specific values for this compound should be obtained from the compound's SDS.

ParameterGeneral Value/GuidelineSource
Occupational Exposure Limits (OELs) Varies significantly by compound. Follow specific SDS guidance.N/A
pH Not applicable (organic liquid)N/A
Flash Point Varies; handle as potentially flammable.N/A
EPA Hazardous Waste Codes May fall under "F" listed wastes for spent halogenated solvents (e.g., F001, F002).[5][6]EPA
Experimental Protocols

There are no specific experimental protocols for the disposal of this compound beyond the procedural steps outlined above. The primary "experiment" in this context is the safe and compliant removal of the chemical waste from the laboratory.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify Waste This compound ppe Don Appropriate PPE start->ppe container Obtain Labeled Waste Container ppe->container collect Collect Waste in Designated Container container->collect segregate Ensure Segregation from Incompatible Wastes collect->segregate seal Seal and Label Container segregate->seal store Store in Satellite Accumulation Area seal->store pickup Arrange for EHS/Vendor Pickup store->pickup transport Transport to Hazardous Waste Facility pickup->transport incinerate High-Temperature Incineration transport->incinerate end_node End: Compliant Disposal incinerate->end_node

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1,1,3,3-Tetrachloro-1-fluoropropane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling 1,1,3,3-Tetrachloro-1-fluoropropane. It includes essential information on personal protective equipment, operational plans, and disposal procedures.

Physical and Chemical Properties

The following data is for the closely related isomer, 1,1,2,3-Tetrachloro-1-fluoropropane, and should be used as an estimate.

PropertyValueSource
Molecular Formula C3H3Cl4F[1]
Molecular Weight 199.867 g/mol [1]
Boiling Point 157.2°C at 760 mmHg[1]
Density 1.543 g/cm³[1]
Flash Point 53.1°C[1]
Vapor Pressure 3.6 mmHg at 25°C[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling halogenated hydrocarbons like this compound to minimize exposure.[2][3]

Body PartPPE RecommendationRationale
Eyes/Face Chemical splash goggles and a face shield.Protects against splashes and vapors that can cause serious eye irritation or damage.
Hands Viton™ or other chemically resistant gloves. Nitrile gloves may offer limited protection for short-term use.Prevents skin contact, which can cause irritation. For halogenated hydrocarbons, Viton™ is often recommended.
Body Chemical-resistant lab coat or apron worn over long-sleeved clothing and long pants.Protects skin from accidental splashes and contact.
Respiratory Use in a well-ventilated area or a certified chemical fume hood. If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge is necessary.Halogenated hydrocarbons can have harmful vapors.
Feet Closed-toe, chemical-resistant shoes.Protects feet from spills.

Operational Plans

Handling Procedures
  • Preparation: Read and understand all safety precautions before handling.[4] Ensure that a safety shower and eyewash station are readily accessible.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Grounding: Take precautionary measures against static discharge, especially when transferring larger quantities.[5]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors or mists.[5]

  • Equipment: Use only non-sparking tools and equipment.[4][5]

  • Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6]

Storage Plan
  • Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[6]

  • Container: Keep the container tightly closed and properly labeled.[6]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong bases, and certain metals (e.g., aluminum, magnesium, zinc).[4]

First Aid Measures

Immediate medical attention is crucial in case of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[7] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill and Disposal Plans

Chemical Spill Workflow

In the event of a spill, follow a structured response to ensure safety and minimize environmental impact.

G A Receive and Log Chemical B Store in a Cool, Dry, Ventilated Area A->B C Don Appropriate PPE B->C D Handle in Fume Hood C->D E Perform Experiment D->E F Collect Waste (Liquid & Solid) E->F G Label Hazardous Waste Container F->G H Store Waste in Designated Area G->H I Schedule EH&S Pickup for Disposal H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,3,3-Tetrachloro-1-fluoropropane
Reactant of Route 2
1,1,3,3-Tetrachloro-1-fluoropropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.